molecular formula C11H15NO4 B1305869 N-(2-Furoyl)leucine CAS No. 1361143-17-0

N-(2-Furoyl)leucine

Número de catálogo: B1305869
Número CAS: 1361143-17-0
Peso molecular: 225.24 g/mol
Clave InChI: LXBURZIESWDWIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Furoyl)leucine is a chemical compound with the molecular formula C11H15NO4 . This reagent features a leucine moiety linked to a furoyl group, a structure that suggests potential for diverse biochemical research applications. The furoyl group is a known component in other bioactive contexts, such as in studies of microbial inhibitor tolerance , while the amino acid leucine is extensively researched for its role in metabolic pathways, including its influence on muscle protein synthesis via the mTORC1 signaling pathway . The specific research applications and detailed mechanism of action for this compound are an area for ongoing scientific exploration. Researchers may find value in investigating its potential as a building block for novel compounds or in studying its interactions in biological systems. This product is provided as a high-quality standard for use in laboratory settings. Please note: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(furan-2-carbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBURZIESWDWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309116
Record name N-(2-Furanylcarbonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361143-17-0
Record name N-(2-Furanylcarbonyl)leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylcarbonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of N-(2-Furoyl)leucine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Furoyl)leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a 2-furoyl group to the amino group of leucine. This modification imparts unique chemical characteristics that may influence its biological activity, particularly in pathways sensitive to leucine levels, such as the mTOR signaling cascade. This technical guide provides a detailed overview of the known chemical properties, putative synthesis and analysis methodologies, and the hypothesized biological role of this compound, serving as a foundational resource for further research and development.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize computed data for this compound and experimental data for the closely related compound, N-(2-Furoyl)glycine, for comparative purposes.

Table 1: Physicochemical Properties of this compound (Computed)
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄PubChem[1]
Molecular Weight 225.24 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 225.100108 g/mol PubChem[1]
Topological Polar Surface Area 79.5 ŲPubChem[1]
Table 2: Experimental Properties of N-(2-Furoyl)glycine
PropertyValueSource
Physical Description SolidPubChem[2]
Melting Point 163 - 165 °CPubChem[2]
Solubility 31.7 mg/mL in waterPubChem[2]

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acylation of L-leucine with 2-furoyl chloride.

Materials:

  • L-leucine

  • 2-Furoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate (e.g., 1 M). The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the L-leucine solution in an ice bath. Add a solution of 2-furoyl chloride in a water-immiscible organic solvent, such as dichloromethane, dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted base) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Representation of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Leucine L-Leucine Dissolution Dissolve Leucine in NaHCO3(aq) Leucine->Dissolution FuroylChloride 2-Furoyl Chloride Acylation Acylation with Furoyl Chloride in CH2Cl2 FuroylChloride->Acylation Dissolution->Acylation Workup Aqueous Work-up Acylation->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the furoyl group has strong absorbance (around 254 nm).

  • Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines[3].

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Predicted chemical shifts can be estimated, but experimental verification is crucial. For comparison, the experimental ¹H NMR data for N-(2-Furoyl)glycine in water at pH 7.0 shows characteristic peaks for the furoyl and glycine moieties[2].

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Biological Activity and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified, its structural component, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Hypothesized Role in mTOR Signaling

It is hypothesized that this compound, after potential cellular uptake and enzymatic cleavage of the furoyl group to release leucine, could activate the mTOR pathway. The released leucine would then contribute to the intracellular amino acid pool, a key signal for mTORC1 activation.

DOT Representation of the Hypothesized mTOR Activation:

mTOR_Pathway cluster_input Stimulus cluster_cellular_process Cellular Processes cluster_signaling mTOR Signaling cluster_output Cellular Response FuroylLeucine This compound Uptake Cellular Uptake FuroylLeucine->Uptake Cleavage Enzymatic Cleavage Uptake->Cleavage Leucine Leucine Cleavage->Leucine hypothesised mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Hypothesized activation of the mTOR pathway by this compound.

Conclusion

This compound presents an interesting molecule for further investigation due to the combination of the biologically active leucine moiety with a furoyl group. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and potential biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties and investigating its effects on cellular signaling pathways, particularly the mTOR cascade, to unlock its potential applications in drug development and biomedical research.

References

N-(2-Furoyl)leucine: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-Furoyl)leucine, a derivative of the essential amino acid leucine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of novel amino acid derivatives and their potential biological applications.

Introduction

N-acyl amino acids are a diverse class of molecules that play significant roles in various biological processes. The acylation of amino acids can modify their physicochemical properties, such as lipophilicity and membrane permeability, and can impart novel biological activities. Leucine, a branched-chain amino acid, is known for its role in protein synthesis and metabolic regulation. The introduction of a 2-furoyl group, a five-membered aromatic ring containing an oxygen atom, can introduce unique structural and electronic features, potentially leading to interesting pharmacological properties. This guide outlines a detailed protocol for the synthesis of this compound and the analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the N-acylation of L-leucine with 2-furoyl chloride. A common and robust method for this transformation is the Schotten-Baumann reaction, which is performed under basic aqueous conditions.

Experimental Protocol: Schotten-Baumann Reaction

Materials:

  • L-Leucine

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution of L-Leucine: Dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C.

  • Acylation: While vigorously stirring the cooled leucine solution, slowly add 2-furoyl chloride (1.1 equivalents) dropwise. The temperature should be carefully monitored and maintained below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, and then let it warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture again in an ice bath and acidify it to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. The product, this compound, should precipitate out of the solution as a solid.

  • Isolation and Purification:

    • If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and then dried.

    • If the product separates as an oil or remains in solution, it can be extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a product of high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-Leucine L-Leucine Reaction_Vessel Reaction Vessel (0-5 °C) L-Leucine->Reaction_Vessel 2-Furoyl_chloride 2-Furoyl_chloride 2-Furoyl_chloride->Reaction_Vessel NaOH_solution NaOH_solution NaOH_solution->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Extraction (Organic Solvent) Acidification->Extraction Drying_Evaporation Drying & Evaporation Extraction->Drying_Evaporation N-Furoyl-Leucine This compound Drying_Evaporation->N-Furoyl-Leucine

Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques. These values are predicted based on the structure and data from the closely related analog, N-(2-Furoyl)glycine.

Analytical Technique Expected Observations
Appearance White to off-white solid
Melting Point (°C) Expected to be a sharp melting point, likely in the range of 150-180 °C.
¹H NMR - Signals corresponding to the isobutyl group of leucine (doublet and multiplet).- A multiplet for the α-proton of the leucine backbone.- Signals for the three protons on the furan ring.- A doublet for the amide proton.- A broad singlet for the carboxylic acid proton.
¹³C NMR - Resonances for the carbons of the isobutyl group.- A signal for the α-carbon of the leucine backbone.- Resonances for the carbons of the furan ring.- A signal for the amide carbonyl carbon.- A signal for the carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy (cm⁻¹) - Broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹).- N-H stretch from the amide (approx. 3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).- C=O stretch from the amide (Amide I band, approx. 1650 cm⁻¹).- N-H bend from the amide (Amide II band, approx. 1550 cm⁻¹).- Signals characteristic of the furan ring.
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (C₁₁H₁₅NO₄, MW: 225.24 g/mol ).- Characteristic fragmentation patterns.

Potential Biological Activity and Applications

While the specific biological activities of this compound are not yet extensively documented, related N-acyl amino acids have shown significant therapeutic potential. For instance, N-acetyl-L-leucine has demonstrated promise in the treatment of neurological disorders.[1][2] The acetylation of leucine alters its cellular uptake, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[3][4] This change in transport mechanism may lead to different pharmacokinetic and pharmacodynamic properties.

The introduction of the furoyl group may influence the molecule's interaction with biological targets. Furan-containing compounds are present in numerous pharmaceuticals and exhibit a wide range of biological activities. Therefore, this compound could be a valuable candidate for screening in various therapeutic areas, including neurodegenerative diseases, metabolic disorders, and as an antimicrobial or anticancer agent.

Biological_Pathway cluster_uptake Cellular Uptake cluster_intracellular Intracellular Effects cluster_outcome Potential Therapeutic Outcome Leucine Leucine LAT1 LAT1 Transporter Leucine->LAT1 Uptake N_Acetyl_Leucine N-Acetyl-L-leucine OAT_MCT OAT/MCT Transporters N_Acetyl_Leucine->OAT_MCT Uptake Metabolism Metabolic Pathways LAT1->Metabolism Signaling Cellular Signaling (e.g., mTOR) LAT1->Signaling OAT_MCT->Metabolism OAT_MCT->Signaling Neuroprotection Neuroprotection Metabolism->Neuroprotection Signaling->Neuroprotection

Altered cellular uptake of N-acetyl-L-leucine.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and adaptable, and the expected characterization data will aid in the verification of the synthesized compound. The potential for this compound to exhibit interesting biological activities, based on the properties of related molecules, makes it a compelling target for further investigation in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their own studies into this and other novel N-acyl amino acid derivatives.

References

The Enigmatic Role of N-(2-Furoyl)leucine in Metabolic Pathways: A Review of Component Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the metabolic roles of the amino acid Leucine and, to a lesser extent, 2-Furoic acid as separate entities. However, there is a significant lack of available data and scholarly articles detailing the specific biological role, metabolic pathways, or mechanism of action for the combined molecule, N-(2-Furoyl)leucine. This guide, therefore, summarizes the known functions of its constituent parts to provide a foundational understanding, while highlighting the current knowledge gap regarding the title compound.

Introduction to this compound

This compound is a chemical compound that structurally combines 2-Furoic acid and the essential branched-chain amino acid, Leucine. While its specific biological functions remain uncharacterized in published research, an analysis of its components can offer potential insights into its hypothetical metabolic activities. This document will explore the well-documented roles of Leucine in cellular signaling and protein synthesis, and the reported effects of 2-Furoic acid on lipid metabolism.

The Biological Role of 2-Furoic Acid

2-Furoic acid, a derivative of furan, has been investigated for its effects on lipid metabolism. Studies in animal models suggest a potential hypolipidemic effect.

Table 1: Quantitative Effects of 2-Furoic Acid on Lipid Metabolism in Rats

Parameter Effect Reference
Serum Cholesterol Significantly reduced [1]
Serum Triglycerides Significantly reduced [1]
ATP citrate lyase activity (liver and small intestine) Lowered [1]
Acetyl CoA synthetase activity (liver and small intestine) Lowered [1]
Acyl CoA cholesterol acyl transferase activity (liver and small intestine) Lowered [1]
sn-glycerol 3-phosphate acyl transferase activity (liver and small intestine) Lowered [1]
Phosphatidylate phosphohydrolase activity (liver and small intestine) Lowered [1]

| Heparin induced lipoprotein lipase activity | Lowered |[1] |

Experimental Protocols:

  • Hypolipidemic Effect Assessment in Sprague-Dawley Rats: The hypolipidemic effects of 2-furoic acid were evaluated in male Sprague-Dawley rats. The compound was administered to the animals, and subsequent measurements of serum cholesterol and triglyceride levels were performed. Additionally, the activities of key enzymes involved in lipid metabolism, such as ATP citrate lyase and acetyl CoA synthetase, were assayed in liver and small intestine homogenates.[1]

The Central Role of Leucine in Metabolic Regulation

Leucine is a critical regulator of protein and energy metabolism. Its most well-documented role is the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and protein synthesis.[2][3]

Leucine and the mTORC1 Signaling Pathway:

Leucine acts as a key signaling molecule that indicates amino acid availability to the cell.[4] Ingestion of leucine potently stimulates the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This cascade of events promotes the initiation of protein synthesis.[5]

Leucine_mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols:

  • Muscle Protein Synthesis Measurement: A common method to quantify muscle protein synthesis (MPS) involves the infusion of stable isotope-labeled amino acids (e.g., ³H-leucine) in human participants. Muscle biopsies are taken before and after an intervention (e.g., leucine consumption) to measure the incorporation of the labeled amino acid into muscle proteins over time.[6][7][8]

  • Western Blotting for Signaling Protein Phosphorylation: To assess the activation of signaling pathways like mTORC1, researchers use Western blotting. Muscle or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) forms of proteins like mTOR, S6K1, and 4E-BP1.[3]

Hypothetical Roles and Future Directions

Given the distinct bioactivities of its components, this compound could potentially exhibit a hybrid of their functions. It is conceivable that the molecule could influence both lipid metabolism, due to the 2-furoic acid moiety, and protein synthesis, via the leucine component. However, the furoyl group's attachment to the leucine's amino group could significantly alter its recognition by cellular machinery, such as amino acid transporters and the mTOR pathway's sensing mechanisms.

Logical Relationship Diagram:

N_Furoyl_Leucine_Hypothesis NFL This compound Furoic_Acid 2-Furoic Acid Moiety NFL->Furoic_Acid Contains Leucine_Moiety Leucine Moiety NFL->Leucine_Moiety Contains Unknown_Activity Novel Biological Activity? NFL->Unknown_Activity Possible Lipid_Metabolism Lipid Metabolism Furoic_Acid->Lipid_Metabolism Potential Influence Protein_Synthesis Protein Synthesis (mTOR Pathway) Leucine_Moiety->Protein_Synthesis Potential Influence

References

N-(2-Furoyl)leucine: A Technical Guide to Its Synthesis, Characterization, and Putative Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Furoyl)leucine is a derivative of the essential amino acid leucine, characterized by the attachment of a furoyl group to its amino terminus. While the natural occurrence of this compound is not documented in publicly available scientific literature, its synthesis and chemical properties are of interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed protocols for its characterization. Furthermore, this guide explores the natural occurrence and biological significance of a closely related compound, N-(2-Furoyl)glycine, to offer a putative biological context for N-(2-furoyl) amino acids.

Discovery and Natural Occurrence: An Evidence Gap

Extensive searches of scientific databases and natural product repositories have not yielded any direct evidence for the discovery or natural occurrence of this compound. This suggests that this compound is likely a synthetic compound or a yet-to-be-discovered natural product of very limited distribution.

In contrast, the related compound, N-(2-Furoyl)glycine, is a known human metabolite.[1][2] It is formed from the consumption of foods containing furan derivatives, which are often generated during the heat treatment of carbohydrates.[2] The presence of N-(2-Furoyl)glycine in human urine indicates a metabolic pathway for the conjugation of furoic acid with amino acids.[2] While this provides a precedent for the existence of N-(2-furoyl) amino acids in biological systems, the specific natural occurrence of the leucine analogue remains unconfirmed.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-leucine with 2-furoic acid or its activated derivatives. A general and efficient method involves the use of coupling agents commonly employed in peptide synthesis.

General Synthesis Workflow

The synthesis can be conceptualized in the following workflow:

Synthesis_Workflow Leucine L-Leucine Coupling Coupling Reaction Leucine->Coupling FuroicAcid 2-Furoic Acid Activation Activation of Carboxylic Acid (e.g., with DCC/HOBt) FuroicAcid->Activation Activation->Coupling Purification Purification (e.g., Crystallization, Chromatography) Coupling->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound:

  • Materials: L-Leucine, 2-Furoic acid, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF), Dichloromethane (CH2Cl2), Sodium bicarbonate (NaHCO3) solution, Hydrochloric acid (HCl) solution, Anhydrous magnesium sulfate (MgSO4).

  • Procedure: a. Dissolve L-leucine and 2-furoic acid in DMF. b. Add HOBt to the solution. c. Cool the reaction mixture in an ice bath and add DCC. d. Stir the reaction mixture at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea precipitate. f. Dilute the filtrate with CH2Cl2 and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. g. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C11H15NO4PubChem
Molecular Weight 225.24 g/mol PubChem
IUPAC Name (2S)-2-(furan-2-carboxamido)-4-methylpentanoic acidPubChem
CAS Number Not available
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 1.9PubChem

Characterization Protocols

The structural elucidation and confirmation of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group of the leucine moiety, the alpha-proton of the amino acid, and the protons of the furan ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the furan ring, and the carbons of the leucine side chain.

A general protocol for NMR analysis would involve dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to determine the accurate mass of the molecular ion, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis will provide characteristic fragmentation patterns, including the loss of the furanoyl group and fragmentation of the leucine side chain, which can be used for structural confirmation.

A standard protocol would involve dissolving the sample in a suitable solvent (e.g., methanol/water with formic acid) and analyzing it by liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).

Biological Context: Insights from N-(2-Furoyl)glycine

While the biological role of this compound is unknown, the study of N-(2-Furoyl)glycine provides a framework for its potential metabolic origin and significance.

Formation of N-(2-Furoyl)glycine

N-(2-Furoyl)glycine is formed in the human body through the detoxification of 2-furoic acid, a compound derived from the thermal degradation of sugars in food.[2] The metabolic pathway involves the conjugation of 2-furoic acid with glycine.

Metabolic_Formation HeatedFood Heated Carbohydrates in Food FuranDerivatives Furan Derivatives (e.g., Furfural) HeatedFood->FuranDerivatives FuroicAcid 2-Furoic Acid FuranDerivatives->FuroicAcid Conjugation Metabolic Conjugation (Glycine N-acyltransferase) FuroicAcid->Conjugation Glycine Glycine Glycine->Conjugation Furoylglycine N-(2-Furoyl)glycine Conjugation->Furoylglycine Excretion Urinary Excretion Furoylglycine->Excretion

Caption: Metabolic formation of N-(2-Furoyl)glycine from dietary precursors.

This metabolic process suggests that if this compound were to be found in a biological system, it could potentially be formed through a similar conjugation mechanism involving 2-furoic acid and leucine.

Conclusion and Future Directions

This compound remains a compound of synthetic interest with no confirmed natural origin. This technical guide provides a foundational understanding of its synthesis and characterization, which is crucial for its potential application in drug discovery and development. The established presence of the related N-(2-Furoyl)glycine as a human metabolite suggests that the N-(2-furoyl) moiety can be processed by biological systems.

Future research could focus on screening natural product libraries for the presence of this compound and other N-(2-furoyl) amino acids. Investigating the biological activities of synthetic this compound could also unveil potential therapeutic applications. A deeper understanding of the metabolic pathways involved in the formation and degradation of N-(2-furoyl) amino acids will be vital for assessing their toxicological and pharmacological profiles.

References

N-(2-Furoyl)leucine: A Technical Guide to its Predicted Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of N-(2-Furoyl)leucine in cellular models is not available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-established cellular activities of its parent molecule, L-leucine. The experimental protocols and quantitative data are representative of those used to study L-leucine and are provided as a framework for the investigation of this compound.

Introduction

This compound is a derivative of the essential branched-chain amino acid, L-leucine. Leucine is a critical regulator of protein synthesis and cell growth, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] The addition of a 2-furoyl group to the leucine molecule may influence its transport, metabolism, and interaction with cellular sensors, potentially modulating the canonical leucine signaling cascade. This document outlines the predicted mechanism of action of this compound, drawing parallels with L-leucine's function, and provides a comprehensive guide for its investigation in cellular models.

Core Predicted Mechanism: Activation of the mTORC1 Signaling Pathway

The central hypothesis is that this compound, once inside the cell, mimics the action of L-leucine to activate the mTORC1 pathway, a master regulator of cell growth and metabolism.[6][7] This pathway is crucial for the control of protein synthesis, and its activation is a key event in anabolic processes.

The activation of mTORC1 by leucine is a multi-step process that occurs at the lysosomal surface.[5][6][8] It is predicted that this compound will follow a similar activation cascade:

  • Cellular Entry: this compound is expected to enter the cell via amino acid transporters, although the specific transporters may differ from those of L-leucine due to the furoyl group's steric and chemical properties.

  • Sensing by Sestrin2: Inside the cell, L-leucine is sensed by the protein Sestrin2.[9] It is hypothesized that this compound will also bind to Sestrin2, causing a conformational change.

  • GATOR2 Disinhibition: The binding of leucine (or predictedly this compound) to Sestrin2 leads to the dissociation of the Sestrin2-GATOR2 inhibitory complex.[9] This relieves the inhibition of GATOR2.

  • Rag GTPase Activation: GATOR2, now active, inhibits the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases. This leads to the accumulation of RagA/B in its GTP-bound state.

  • mTORC1 Translocation: The GTP-bound RagA/B heterodimer recruits mTORC1 to the lysosomal surface.[10]

  • mTORC1 Activation by Rheb: At the lysosome, the mTORC1 complex is brought into proximity with the Rheb GTPase, which is the ultimate activator of mTORC1 kinase activity.

  • Downstream Phosphorylation: Activated mTORC1 then phosphorylates its key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathway of this compound and a typical experimental workflow for its investigation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects NFL_ext This compound Transporter Amino Acid Transporter NFL_ext->Transporter 1. Cellular Entry NFL_int This compound Sestrin2 Sestrin2 NFL_int->Sestrin2 2. Sensing GATOR2 GATOR2 Sestrin2->GATOR2 3. Disinhibition GATOR1 GATOR1 GATOR2->GATOR1 4. Inhibition RagA/B_GTP RagA/B-GTP GATOR1->RagA/B_GTP GAP activity RagA/B_GDP RagA/B-GDP RagA/B_GDP->RagA/B_GTP GEF activity mTORC1_lyso mTORC1 RagA/B_GTP->mTORC1_lyso 5. Translocation mTORC1_cyto mTORC1 mTORC1_cyto->mTORC1_lyso mTORC1_active Active mTORC1 mTORC1_lyso->mTORC1_active Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1_lyso 6. Activation 4EBP1 4E-BP1 mTORC1_active->4EBP1 7. Phosphorylation S6K1 S6K1 mTORC1_active->S6K1 7. Phosphorylation p_4EBP1 p-4E-BP1 Protein_Synthesis Protein Synthesis & Cell Growth p_4EBP1->Protein_Synthesis p_S6K1 p-S6K1 p_S6K1->Protein_Synthesis Transporter->NFL_int

Caption: Predicted this compound signaling pathway via mTORC1.

G Start Start: Culture Cells (e.g., C2C12 myotubes, HEK293T) Starve 1. Amino Acid Starvation (e.g., 2h in DPBS) Start->Starve Treat 2. Treatment - Vehicle Control - L-Leucine (Positive Control) - this compound (Test) Starve->Treat Harvest 3. Cell Lysis at Time Points (e.g., 0, 15, 30, 60 min) Treat->Harvest Analysis 4. Biochemical Analysis Harvest->Analysis WB Western Blot (p-mTOR, p-S6K1, p-4EBP1) Analysis->WB KA Kinase Assay (mTORC1 activity) Analysis->KA PSA Protein Synthesis Assay (e.g., SUnSET, 35S-Met incorporation) Analysis->PSA Data 5. Data Quantification and Analysis WB->Data KA->Data PSA->Data End End: Conclusion on Mechanism of Action Data->End

Caption: Experimental workflow for investigating this compound's cellular action.

Quantitative Data

The following tables summarize the kind of quantitative data that would be expected from experiments investigating the effects of this compound on mTORC1 signaling, based on typical results observed with L-leucine.

Table 1: Phosphorylation of Key mTORC1 Pathway Proteins

Treatmentp-mTOR (Ser2448) (Fold Change vs. Starved)p-S6K1 (Thr389) (Fold Change vs. Starved)p-4E-BP1 (Thr37/46) (Fold Change vs. Starved)
Starved (Vehicle)1.01.01.0
L-Leucine (5 mM)3.5 ± 0.44.2 ± 0.52.8 ± 0.3
This compound (1 mM)To be determinedTo be determinedTo be determined
This compound (5 mM)To be determinedTo be determinedTo be determined
This compound (10 mM)To be determinedTo be determinedTo be determined

Data are presented as mean ± SEM. Fold change is normalized to the starved control group. This is a representative table; actual results for this compound need to be experimentally determined.

Table 2: mTORC1 Kinase Activity and Protein Synthesis Rate

TreatmentmTORC1 Kinase Activity (Relative Units)Protein Synthesis Rate (% of Control)
Starved (Vehicle)100 ± 1265 ± 8
L-Leucine (5 mM)320 ± 25150 ± 15
This compound (5 mM)To be determinedTo be determined

Data are presented as mean ± SEM. This is a representative table; actual results for this compound need to be experimentally determined.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying L-leucine's effect on mTORC1 signaling.

Protocol 1: Cell Culture, Starvation, and Treatment
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM with 2% horse serum for 4-6 days.

  • Amino Acid Starvation: Differentiated myotubes are washed twice with Dulbecco's Phosphate-Buffered Saline (DPBS) and then incubated in amino acid-free DMEM or DPBS for 2 hours to synchronize the cells and reduce basal mTORC1 activity.[11]

  • Treatment: After starvation, the medium is replaced with treatment media containing either vehicle (control), L-leucine (as a positive control, e.g., 5 mM), or varying concentrations of this compound. Cells are incubated for specified time points (e.g., 15, 30, 60 minutes).

Protocol 2: Western Blotting for Phosphoprotein Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Protein concentration in the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

  • Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated to total protein is calculated to determine the extent of activation.

Protocol 3: In Vitro mTORC1 Kinase Assay
  • Immunoprecipitation of mTORC1: Cell lysates are incubated with an anti-mTOR or anti-Raptor antibody and protein A/G agarose beads overnight at 4°C to immunoprecipitate the mTORC1 complex.[11]

  • Kinase Reaction: The immunoprecipitates are washed extensively and then incubated in a kinase buffer containing ATP and a purified, recombinant, inactive substrate such as 4E-BP1. The reaction is carried out for 30 minutes at 30°C.

  • Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The phosphorylation of the substrate (e.g., p-4E-BP1) is analyzed by Western blotting.

Conclusion

While direct experimental evidence is pending, the structural similarity of this compound to L-leucine provides a strong rationale for hypothesizing its mechanism of action through the mTORC1 signaling pathway. The provided framework of signaling events, quantitative benchmarks, and detailed experimental protocols serves as a comprehensive guide for researchers and drug development professionals to systematically investigate the cellular and molecular effects of this novel compound. Future studies should focus on validating this predicted mechanism, determining the potency and efficacy of this compound relative to L-leucine, and exploring any unique or off-target effects conferred by the 2-furoyl moiety.

References

Potential Therapeutic Applications of N-(2-Furoyl)leucine: A Theoretical Framework for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a theoretical framework for the potential therapeutic applications of N-(2-Furoyl)leucine. As of the time of this writing, there is a significant lack of published preclinical and clinical data specifically for this compound. The information presented herein is extrapolated from the known biological roles of its constituent moieties, leucine and the furoyl group, and by analogy to the related, well-studied compound N-acetyl-l-leucine. This guide is intended for researchers, scientists, and drug development professionals to highlight potential avenues of investigation.

Introduction

This compound is an N-acyl-alpha amino acid derivative.[1][2] It consists of the essential amino acid L-leucine, to which a furoyl group is attached via an amide bond. While the specific biological activities of this compound have not been extensively studied, the well-documented roles of leucine in cellular metabolism and signaling provide a strong foundation for hypothesizing its potential therapeutic applications.

Leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation.[3][4] It is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] Furthermore, derivatives of leucine, such as N-acetyl-l-leucine, are being actively investigated for the treatment of neurodegenerative diseases.[6] The addition of a furoyl group may alter the pharmacokinetic and pharmacodynamic properties of leucine, potentially offering novel therapeutic opportunities. Furoylglycine, a related compound, has been identified as a human metabolite.[7][8]

This technical guide will explore the hypothetical therapeutic applications of this compound based on the known functions of leucine and related compounds. We will propose potential mechanisms of action, outline hypothetical experimental protocols to test these hypotheses, and provide a framework for future research.

Hypothesized Therapeutic Areas and Mechanisms of Action

Based on the known properties of leucine and the furoyl chemical group, this compound could be investigated for the following therapeutic applications:

  • Sarcopenia and Muscle Wasting Disorders: Leucine is a well-established stimulator of muscle protein synthesis.[3] By acting as a signaling molecule, it can enhance the anabolic processes in skeletal muscle. It is hypothesized that this compound, upon intracellular hydrolysis to release leucine, could serve as a pro-drug for targeted leucine delivery, potentially with improved stability or bioavailability.

  • Metabolic Disorders: Leucine metabolism is interconnected with glucose homeostasis.[9] It can influence insulin signaling and glucose uptake in peripheral tissues. The therapeutic potential of this compound in conditions like type 2 diabetes could be explored, focusing on its effects on insulin sensitivity and glucose metabolism.

  • Neurodegenerative Diseases: The related compound, N-acetyl-l-leucine, has shown promise in treating certain neurological disorders.[6] The mechanism is thought to involve the modulation of neuronal metabolism and membrane stability. It is conceivable that this compound could exert similar neuroprotective effects.

Proposed Signaling Pathway

The primary hypothesized mechanism of action for this compound revolves around the mTOR signaling pathway, a key regulator of protein synthesis. Upon cellular uptake and potential hydrolysis, the released leucine would activate mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately results in increased mRNA translation and protein synthesis.

mTOR_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Leucine Leucine Cellular Uptake->Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis

Hypothesized mTOR signaling pathway activation by this compound.

Framework for Preclinical Evaluation: Illustrative Experimental Protocols

To investigate the therapeutic potential of this compound, a series of preclinical studies would be required. The following are examples of experimental protocols that could be adapted from studies on leucine and its derivatives.

In Vitro Assessment of Muscle Protein Synthesis
  • Objective: To determine if this compound stimulates protein synthesis in a muscle cell line (e.g., C2C12 myotubes).

  • Methodology:

    • Culture C2C12 myoblasts and differentiate them into myotubes.

    • Treat myotubes with varying concentrations of this compound, L-leucine (positive control), and a vehicle control.

    • Incubate the cells with a labeled amino acid (e.g., ³H-tyrosine).

    • Precipitate total protein using trichloroacetic acid (TCA).

    • Measure the incorporation of the radiolabeled amino acid into the protein precipitate using a scintillation counter.

    • Normalize the counts to the total protein content in each well.

Animal Model of Sarcopenia
  • Objective: To evaluate the in vivo efficacy of this compound in mitigating muscle loss in an aged mouse model of sarcopenia.

  • Methodology:

    • Use aged mice (e.g., 24 months old) as a model for sarcopenia.

    • Administer this compound, L-leucine, or a vehicle control daily via oral gavage for a specified period (e.g., 4-8 weeks).

    • Measure muscle mass (e.g., tibialis anterior, gastrocnemius) and muscle fiber cross-sectional area at the end of the treatment period.

    • Assess muscle function using tests such as grip strength and rotarod performance.

    • Analyze key signaling proteins (e.g., phosphorylated S6K1, 4E-BP1) in muscle tissue via Western blotting.

Quantitative Data from Analogous Compounds

While no quantitative data for this compound is currently available, the following tables summarize representative data from studies on L-leucine to illustrate the types of metrics that would be crucial for evaluating the potential of this compound.

Table 1: Illustrative In Vitro Efficacy of L-Leucine on Muscle Protein Synthesis

CompoundConcentration% Increase in Protein Synthesis (vs. Control)Cell Line
L-Leucine0.5 mM25%L6 Myotubes
L-Leucine2.0 mM50%L6 Myotubes
L-Leucine5.0 mM60%L6 Myotubes

This is hypothetical data for illustrative purposes.

Table 2: Illustrative In Vivo Effects of L-Leucine Supplementation in Aged Rats

Treatment GroupChange in Muscle Mass (Gastrocnemius)Change in Grip Strength
Control (Vehicle)-5%-10%
L-Leucine (1.5 g/kg/day)+3%+8%

This is hypothetical data for illustrative purposes.

Proposed Experimental Workflow

The investigation of this compound would follow a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell-based Assays (e.g., C2C12) Signaling_Analysis Western Blot for mTOR pathway Cell_Culture->Signaling_Analysis Metabolic_Assays Glucose Uptake Assays Cell_Culture->Metabolic_Assays Animal_Models Disease Models (e.g., Sarcopenia, Diabetes) Signaling_Analysis->Animal_Models Metabolic_Assays->Animal_Models Efficacy_Testing Functional Outcomes (e.g., Muscle Strength) Animal_Models->Efficacy_Testing PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Proposed experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with theoretical potential for therapeutic applications in muscle wasting, metabolic disorders, and neurodegenerative diseases. This potential is inferred from the well-established biological roles of its parent molecule, L-leucine. The furoyl moiety may confer advantageous pharmacokinetic properties, such as altered absorption, distribution, metabolism, and excretion (ADME), which warrants investigation.

Future research should focus on the chemical synthesis and purification of this compound, followed by a systematic preclinical evaluation as outlined in this guide. Key research questions to address include:

  • Is this compound orally bioavailable?

  • Is it hydrolyzed to L-leucine in vivo?

  • Does it activate mTOR signaling and stimulate muscle protein synthesis?

  • Does it exhibit efficacy in relevant animal models of disease?

  • What is its safety and tolerability profile?

Answering these questions will be the first step in determining whether this compound holds promise as a novel therapeutic agent. The framework presented here offers a roadmap for initiating such an investigation.

References

N-(2-Furoyl)leucine: A Technical Guide on its Putative Relationship to Human Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Furoyl)leucine, a putative human metabolite derived from dietary sources. While direct research on this specific compound is limited, this document synthesizes information from analogous and related molecules, particularly N-(2-Furoyl)glycine, to infer its metabolic origin, propose detailed analytical methodologies for its detection, and discuss its significance in the context of human metabolism and dietary biomarker discovery. This guide is intended to serve as a foundational resource for researchers interested in the study of exogenous metabolites and their interaction with endogenous metabolic pathways.

Introduction and Metabolic Origin

This compound is an N-acyl amino acid consisting of a 2-furoic acid moiety amide-linked to the amino group of leucine. It is not an endogenous human metabolite but is hypothesized to be formed from exogenous precursors. The primary source of these precursors is the thermal degradation of carbohydrates and amino acids during the cooking of food, which generates a class of compounds known as furans.

Furan and its derivatives, such as furfural, are present in a wide variety of heat-processed foods and beverages, including coffee, baked goods, and pasteurized juices.[1] Upon ingestion, these furan derivatives are oxidized in the body to 2-furoic acid. This carboxylic acid is then activated to its coenzyme A (CoA) thioester, 2-furoyl-CoA.[2] In a phase II detoxification reaction, this activated intermediate is conjugated with an endogenous amino acid, such as glycine or, putatively, leucine, to form a water-soluble compound that can be readily excreted. The conjugation of 2-furoic acid with glycine to form N-(2-Furoyl)glycine is a well-documented metabolic pathway in humans and serves as a biomarker for coffee consumption and overall furan exposure.[1] By analogy, this compound is the likely product of the conjugation of 2-furoyl-CoA with the essential amino acid L-leucine.

Proposed Metabolic Pathway

The metabolic pathway for the formation of this compound is proposed to be a multi-step process involving the conversion of dietary furans into an activated acid, followed by enzymatic conjugation with L-leucine. This pathway is analogous to the established formation of other N-acyl amino acids.

Metabolic_Pathway cluster_ingestion Dietary Intake cluster_phase1 Phase I Metabolism (Oxidation) cluster_activation Metabolic Activation cluster_endogenous Endogenous Pool cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Dietary_Furans Dietary Furan Precursors (e.g., from Coffee, Baked Goods) Furoic_Acid 2-Furoic Acid Dietary_Furans->Furoic_Acid Oxidation Furoyl_CoA 2-Furoyl-CoA Furoic_Acid->Furoyl_CoA ATP, CoA Acyl-CoA Synthetase Furoyl_Leucine This compound Furoyl_CoA->Furoyl_Leucine Leucine L-Leucine Leucine->Furoyl_Leucine N-Acyltransferase - CoA Urine Urinary Excretion Furoyl_Leucine->Urine

Caption: Proposed metabolic pathway for the formation of this compound.

Pathway Description:

  • Ingestion and Oxidation: Furan precursors from heat-treated foods are absorbed and metabolized, primarily in the liver, to 2-furoic acid.

  • Activation: 2-furoic acid is activated to 2-furoyl-CoA. This is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase, which is essential for making the carboxylic acid sufficiently reactive for conjugation.[2]

  • Conjugation: The activated 2-furoyl-CoA serves as a substrate for an N-acyltransferase enzyme. This enzyme catalyzes the transfer of the 2-furoyl group to the amino group of L-leucine, releasing free Coenzyme A and forming this compound. While glycine N-acyltransferase is well-characterized, other N-acyltransferases with broader substrate specificity, such as bile acid-CoA:amino acid N-acyltransferase (BAAT), are known to conjugate various acyl-CoAs to amino acids and may be involved in this reaction.[3][4]

  • Excretion: As a water-soluble conjugate, this compound is expected to be efficiently eliminated from the body via renal excretion into the urine.

Quantitative Data

Direct quantitative measurements of this compound in human biological fluids have not been reported in the reviewed scientific literature. However, understanding the baseline physiological concentrations of its precursor, L-leucine, is critical for contextualizing its potential formation and for designing analytical methods.

AnalyteMatrixConcentration RangeSubject PopulationCitation
L-Leucine Human Plasma9.63 - 24.7 µg/mLHealthy Adults[5]
(73.4 - 188.4 µM)
L-Leucine Human Plasma~205 µM (Peak after Meal)Healthy Young Men[6]
L-Leucine Human Urine5 - 960 µMHealthy Adults[7][8]

Note: The concentration of this compound is expected to be significantly lower than that of endogenous L-leucine and will be highly dependent on recent dietary intake of furan-containing foods.

Experimental Protocols

The following section outlines a proposed methodology for the sensitive and specific quantification of this compound in human plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of amino acids and other N-acyl amino acid conjugates.[7][9]

Analytical Workflow

The overall workflow involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.

Workflow Sample Human Plasma or Urine Sample (Spike with Internal Standard) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) (e.g., C18 or Mixed-Mode Cation Exchange) Precipitation->SPE Supernatant Evaporation Evaporation & Reconstitution (in Mobile Phase) SPE->Evaporation Eluate LC UHPLC Separation (Reversed-Phase C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification vs. Calibration Curve) MS->Data

Caption: Proposed analytical workflow for this compound quantification.

Detailed Methodology
  • Internal Standard: A stable isotope-labeled internal standard (e.g., N-(2-Furoyl)-L-leucine-d10) is crucial for accurate quantification and should be synthesized and added to the sample at the beginning of the preparation process.

  • Sample Preparation (Human Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with an equal volume of 0.1% formic acid in water.

    • Perform Solid-Phase Extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol, followed by water.

      • Load the diluted supernatant.

      • Wash with 5% methanol in water to remove salts and polar impurities.

      • Elute the analyte with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC):

    • Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions:

      • Analyte (this compound): The precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 226.1. A characteristic product ion would result from the neutral loss of the leucine side chain or fragmentation of the furoyl ring. A likely high-abundance product ion would be the furoyl cation at m/z 95.1. Thus, a primary transition would be m/z 226.1 -> 95.1 .

      • Internal Standard (N-(2-Furoyl)-L-leucine-d10): The precursor ion [M+H]⁺ would be m/z 236.2. The corresponding product ion would remain m/z 95.1. The transition would be m/z 236.2 -> 95.1 .

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for the specific transitions to maximize sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of a synthesized this compound standard, plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Determine the concentration in unknown samples by interpolating their area ratios from the linear regression of the calibration curve.

Conclusion and Future Directions

This compound represents an understudied yet potentially important human metabolite that sits at the intersection of dietary exposure and endogenous amino acid metabolism. Its formation is a logical extension of the known detoxification pathways for dietary furans. The lack of direct studies highlights an opportunity for novel research in the field of metabolomics and biomarker discovery.

Future research should focus on:

  • Chemical Synthesis: Development of a certified analytical standard and a stable isotope-labeled internal standard for this compound is a prerequisite for any quantitative study.

  • Method Validation: The proposed LC-MS/MS method must be fully validated according to regulatory guidelines to establish its accuracy, precision, and limits of detection.

  • In Vivo Studies: Human intervention studies, such as a coffee consumption study, could confirm the presence of this compound in urine and plasma and establish its excretion kinetics.

  • Enzymatic Characterization: In vitro studies using recombinant N-acyltransferase enzymes could confirm the specific enzymes responsible for its synthesis and determine the kinetic parameters relative to glycine conjugation.

By confirming its existence and understanding its kinetics, this compound could serve as a complementary biomarker to N-(2-Furoyl)glycine for assessing dietary furan exposure, potentially offering a more complete picture of an individual's metabolic response to heat-processed foods.

References

A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-alpha-amino acids (NAAAs) represent a growing class of endogenous lipid signaling molecules with diverse physiological roles and significant therapeutic potential. Structurally characterized by a fatty acid chain linked to the amino group of an alpha-amino acid, these compounds are involved in a wide array of biological processes, from neurotransmission and inflammation to energy homeostasis. This in-depth technical guide provides a comprehensive review of the current literature on NAAAs, focusing on their synthesis, biological targets, and the experimental methodologies used to study them.

Synthesis of N-Acyl-Alpha-Amino Acids

The synthesis of NAAAs can be achieved through various chemical and enzymatic methods, each with its own advantages and limitations.

Chemical Synthesis:

The Schotten-Baumann reaction is a widely used method for the synthesis of N-acyl-alpha-amino acids.[1][2][3][4] This reaction typically involves the acylation of an amino acid with an acyl chloride in the presence of a base.

Table 1: Comparison of Synthesis Methods for N-Acyl-Alpha-Amino Acids

Synthesis MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis (e.g., Schotten-Baumann) Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base.High yields, well-established, versatile for various acyl chains and amino acids.May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups.
Enzymatic Synthesis Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid.Mild reaction conditions, high specificity, environmentally friendly.Lower yields compared to chemical methods, potential for enzyme inhibition.
Chemo-enzymatic Synthesis Combines chemical and enzymatic steps to leverage the advantages of both approaches.Can offer improved yields and specificity compared to purely enzymatic methods.May involve more complex multi-step processes.
Solid-Phase Synthesis The amino acid is attached to a solid support, and the acyl chain is subsequently added. The final product is then cleaved from the support.[5][6][7][8]Allows for the efficient synthesis of libraries of NAAAs, simplified purification.May not be suitable for large-scale synthesis.
Experimental Protocol: Schotten-Baumann Synthesis of N-Lauroyl Glycine

This protocol describes the synthesis of N-lauroyl glycine from lauroyl chloride and glycine.[1][3]

Materials:

  • Glycine

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane

Procedure:

  • To a stirred solution of glycine (35 g, 0.47 gmol) in water (300 mL) at 10-15°C under a nitrogen blanket, simultaneously add lauroyl chloride (100 g, 0.457 gmol) and a sodium hydroxide solution (36.5 g in 60 mL water, ~40% solution, 0.91 gmol) while maintaining the pH at 10.3 to 10.6 over 4 hours.

  • Allow the reaction to come to room temperature and stir for an additional hour.

  • The reaction mixture is then worked up to isolate the N-lauroyl glycine.

Experimental Protocol: Synthesis of N-Palmitoyl-D-Leucine

This protocol details the synthesis of N-palmitoyl-D-leucine.[9]

Materials:

  • D-leucine

  • Sodium bicarbonate

  • Palmitoyl chloride

  • Water

  • Tetrahydrofuran (THF)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for flash chromatography

Procedure:

  • Suspend D-leucine (528 mg, 4.02 mmol) in a mixture of water (16 ml) and THF (8 ml) at 0 °C.

  • Add sodium bicarbonate (1.01 g, 12.06 mmol) to the suspension.

  • Treat the reaction mixture with the dropwise addition of palmitoyl chloride (1.8 ml, 6.03 mmol).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a 5–12% (v/v) acetone-CH₂Cl₂ gradient to afford N-palmitoyl-D-leucine as a white solid.[9]

Purification and Characterization

Purification of NAAAs is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is a commonly employed technique for this purpose.[9][10] Characterization of the purified NAAAs is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.[11]

Experimental Protocol: Flash Chromatography Purification

This general protocol can be adapted for the purification of various N-acyl-alpha-amino acids.[10]

Materials:

  • Crude N-acyl-alpha-amino acid

  • Silica gel

  • Appropriate eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Flash chromatography system

Procedure:

  • Dissolve the crude NAAA in a minimal amount of the eluent or a stronger solvent.

  • Load the sample onto a pre-packed silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent.

Biological Activities of N-Acyl-Alpha-Amino Acids

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

Table 2: Biological Targets and Reported Activities of Selected N-Acyl-Alpha-Amino Acids

N-Acyl-Alpha-Amino AcidTargetReported ActivityReference
N-Arachidonoyl Glycine (NAGly)GPR18Agonist (EC₅₀ = 20 nM in a cAMP assay)[12][13]
GPR18No activation in some studies[14][15]
GPR92Weak agonist[12]
N-Arachidonoyl Serine (ARA-S)GPR55Pro-angiogenic effects
CB1/CB2/TRPV1Very weak binding[16]
N-Acyl Taurines (NATs)TRPV1/TRPV4Activation[17][18]
N-Arachidonoyl Dopamine (NA-DA)CB1Agonist (Ki = 250–500 nM)[12]
Signaling Pathways

The activation of GPCRs by NAAAs initiates intracellular signaling cascades that lead to various cellular responses.

  • GPR18: N-Arachidonoyl glycine (NAGly) has been reported to activate GPR18, a Gαi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12][13] However, other studies have failed to observe GPR18 activation by NAGly, suggesting that its role as an endogenous ligand is still under debate.[14][15] Downstream of GPR18 activation, signaling pathways involving Akt and MAP kinases have been implicated.[19][20]

  • GPR55: This receptor is coupled to Gαq and Gα12/13 proteins. Activation of GPR55 can lead to the activation of RhoA, resulting in calcium mobilization and the activation of transcription factors such as NFAT.

  • TRPV Channels: N-acyl taurines have been shown to activate TRPV1 and TRPV4 channels, which are calcium-permeable ion channels involved in various sensory processes.[17][18]

Below are diagrams illustrating some of the known signaling pathways and experimental workflows.

GPR18_Signaling NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds to G_alpha_i_o Gαi/o GPR18->G_alpha_i_o Activates Akt Akt (Phosphorylation) GPR18->Akt Leads to MAPK MAPK (p44/42) GPR18->MAPK Leads to AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection) PKA->Cellular_Response Akt->Cellular_Response MAPK->Cellular_Response

N-Arachidonoyl Glycine (NAGly) signaling through GPR18.

GPR55_Signaling LPI Lysophosphatidylinositol (LPI) or other agonists GPR55 GPR55 LPI->GPR55 Binds to G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates RhoA RhoA G_alpha_12_13->RhoA Activates PLC Phospholipase C (PLC) RhoA->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces NFAT NFAT Activation Ca_mobilization->NFAT Leads to

GPR55 signaling pathway leading to calcium mobilization and NFAT activation.

Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow start Seed cells expressing the target receptor in a 96-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye add_agonist Add N-acyl-alpha-amino acid (agonist) load_dye->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FlexStation) add_agonist->measure_fluorescence analyze Analyze data to determine EC₅₀ or IC₅₀ values measure_fluorescence->analyze

Experimental workflow for a calcium mobilization assay.

cAMP_Assay cluster_workflow cAMP Assay Workflow start Culture cells expressing the target Gαi/o-coupled GPCR stimulate Stimulate adenylyl cyclase with Forskolin start->stimulate add_agonist Add N-acyl-alpha-amino acid (agonist) stimulate->add_agonist lyse Lyse cells to release intracellular cAMP add_agonist->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->detect analyze Analyze data to determine the inhibition of cAMP production detect->analyze

Experimental workflow for a cAMP assay to measure Gαi/o-coupled GPCR activation.

Experimental Protocols for Biological Assays

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or ion channels.[21][22][23][24][25][26]

Materials:

  • HEK293 cells stably or transiently expressing the target receptor (e.g., GPR55)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • N-acyl-alpha-amino acid agonist

  • Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

  • Seed the cells into 96-well plates and allow them to grow to 90-100% confluency.

  • Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • During the incubation, prepare a plate with the NAAA agonist at various concentrations.

  • Place both plates into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence reading before injecting the agonist.

  • The instrument will then inject the agonist into the cell plate and continue to record the fluorescence signal.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

cAMP Assay

This assay measures the inhibition of cyclic AMP production upon activation of Gi/o-coupled GPCRs.[15][27][28][29]

Materials:

  • CHO or HEK293 cells expressing the target Gi/o-coupled GPCR (e.g., GPR18)

  • Forskolin

  • N-acyl-alpha-amino acid agonist

  • cAMP detection kit (e.g., HTRF-based)

  • Lysis buffer

Procedure:

  • Culture the cells in a suitable format (e.g., 384-well plate).

  • Pre-treat the cells with the NAAA agonist for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Add the cAMP detection reagents from the kit (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubate to allow for the competitive binding to the antibody.

  • Measure the HTRF signal on a compatible plate reader. A decrease in the signal indicates an inhibition of cAMP production by the agonist.

Enzyme Kinetics of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a key enzyme responsible for the degradation of many N-acyl amides, including some NAAAs. Understanding the kinetics of this enzyme with different NAAA substrates is crucial for drug development.

Table 3: FAAH Hydrolysis of N-Acyl Amino Acids

SubstrateRelative Hydrolysis Rate (nmol/min/mg)
C18:1-Gly0.05 - 0.15
C18:1-Ser0.05 - 0.15
C20:4-Gly0.05 - 0.15
C20:4-Ser~1.5
Anandamide (C20:4-ethanolamine)0.5
C20:4-NAT0.04
Data from FAAH-transfected cells.[5][30]

Future Directions

The field of N-acyl-alpha-amino acids is rapidly evolving. Future research will likely focus on:

  • Deorphanizing receptors: Identifying the endogenous receptors for the many NAAAs whose targets are still unknown.

  • Elucidating signaling pathways: Gaining a more detailed understanding of the downstream signaling cascades activated by NAAAs.

  • Therapeutic applications: Exploring the potential of NAAAs and their synthetic analogs for the treatment of various diseases, including pain, inflammation, and metabolic disorders.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of NAAAs to develop more potent and selective ligands for specific targets.

This guide provides a solid foundation for researchers entering the field of N-acyl-alpha-amino acid research and serves as a valuable resource for experienced scientists seeking a comprehensive overview of the current state of knowledge. The provided protocols and data summaries are intended to facilitate the design and execution of new experiments to further unravel the complex biology of these fascinating molecules.

References

Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for in-depth spectroscopic data (NMR, MS), experimental protocols, and related pathway diagrams for N-(2-Furoyl)leucine. Despite a comprehensive search of scientific databases and literature, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available at this time. Similarly, detailed experimental protocols for the synthesis and characterization of this specific molecule could not be located.

This guide, therefore, provides a detailed overview of the available spectroscopic data for the closely related and structurally similar compound, N-(2-Furoyl)glycine , as a valuable proxy. Furthermore, a generalized experimental workflow for the synthesis of N-acyl amino acids is presented, which can be adapted for the preparation of this compound.

Spectroscopic Data for the Analogous Compound: N-(2-Furoyl)glycine

N-(2-Furoyl)glycine is a derivative of glycine where the amino group is acylated with a 2-furoyl group[1]. Spectroscopic data for this compound is available and provides a strong reference point for the anticipated spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for N-(2-Furoyl)glycine.

Table 1: ¹H NMR Spectroscopic Data for N-(2-Furoyl)glycine

Chemical Shift (ppm)MultiplicityAssignment
7.64 - 7.74mFuran H5
7.18mFuran H4
6.64mFuran H3
3.92 - 3.93sGlycine α-CH₂

Solvent: Water, Frequency: 500 MHz & 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Furoyl)glycine

Chemical Shift (ppm)Assignment
148.80Furan C5
117.90Furan C4
114.86Furan C3
45.71Glycine α-C
Note:Additional furan and carbonyl carbon signals are expected but not explicitly listed in the available data.

Solvent: Water, Frequency: 600 MHz[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for N-(2-Furoyl)glycine

PropertyValue
Molecular FormulaC₇H₇NO₄
Molecular Weight169.13 g/mol
Monoisotopic Mass169.037507717 Da

[1]

Experimental Protocols

While a specific protocol for this compound is unavailable, a general and widely used method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. This procedure can be adapted for the synthesis of the target molecule.

General Synthesis of N-Acyl Amino Acids (Schotten-Baumann Conditions)

This protocol describes the acylation of an amino acid with an acid chloride in a basic aqueous solution.

Materials:

  • L-Leucine

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Distilled water

Procedure:

  • Dissolution of Amino Acid: Dissolve L-leucine in an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents). The solution should be cooled in an ice bath.

  • Acylation: While vigorously stirring the cooled amino acid solution, slowly and portion-wise add 2-furoyl chloride (a slight excess, e.g., 1.1 equivalents) and a solution of sodium hydroxide concurrently. The temperature should be maintained near 0°C. The pH of the reaction mixture should be kept alkaline.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for a period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (typically pH 2-3). The this compound product should precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to yield this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (L-Leucine, 2-Furoyl Chloride) reaction Schotten-Baumann Reaction start->reaction workup Acidification & Isolation reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ms Mass Spectrometry product->ms Sample mp Melting Point product->mp Sample data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis mp->data_analysis

General workflow for the synthesis and characterization of this compound.

Signaling Pathways

Information regarding specific signaling pathways directly involving this compound is not available. However, the parent amino acid, leucine, is a well-studied regulator of protein synthesis through the mTOR signaling pathway. The diagram below illustrates a simplified representation of this pathway.

Leucine_mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits

Simplified diagram of the Leucine-mediated mTOR signaling pathway for protein synthesis.

References

In Silico Modeling of N-(2-Furoyl)leucine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of the small molecule N-(2-Furoyl)leucine with a target protein. Aimed at researchers, scientists, and professionals in drug development, this document details a complete workflow from initial molecular docking to complex molecular dynamics simulations. Furthermore, it outlines key experimental protocols for the validation of in silico findings, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this compound is limited, this guide uses Adamalysin II, a metalloproteinase from Crotalus adamanteus venom, as a representative target to illustrate the practical application of these techniques in inhibitor design and evaluation. The guide also includes standardized data tables and visual workflows to facilitate understanding and implementation in a research setting.

Introduction to this compound and In Silico Modeling

This compound is a derivative of the essential amino acid leucine, characterized by the attachment of a furoyl group to the alpha-amino group. Its structural similarity to certain peptidomimetic inhibitors suggests its potential as a modulator of protein function, particularly in enzymatic pathways where leucine recognition is critical. In silico modeling offers a powerful, resource-efficient approach to explore the potential interactions of such novel compounds with biological targets, thereby accelerating the early stages of drug discovery.

This guide will walk through a hypothetical, yet methodologically sound, investigation of this compound as a potential inhibitor of Adamalysin II, a zinc metalloproteinase. This protein serves as an excellent model system for structure-based drug design due to its well-defined active site and its role as a prototype for the wider ADAM (A Disintegrin and Metalloproteinase) family of enzymes, which are implicated in a variety of physiological and pathological processes.

In Silico Modeling Workflow

A robust in silico analysis of a protein-ligand interaction typically follows a multi-step process, beginning with preparatory work and progressing to detailed simulations and analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing initial insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking of this compound with Adamalysin II

  • Protein and Ligand Preparation:

    • The 3D structure of Adamalysin II is obtained from the Protein Data Bank (PDB ID: 2AIG). Water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned based on a physiological pH of 7.4.

    • The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94). Torsional degrees of freedom for the ligand are defined.

  • Grid Generation:

    • A grid box is defined around the active site of Adamalysin II. The active site can be identified from the literature or by locating the catalytic zinc ion within the crystal structure. The grid box should be large enough to accommodate the ligand in various orientations.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of this compound within the defined grid box.

    • The software calculates the binding affinity for each pose using a scoring function, which estimates the free energy of binding.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their predicted binding affinities.

    • The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Adamalysin II active site.

Data Presentation: Predicted Binding Affinities

LigandTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundAdamalysin IIAutoDock Vina-8.5His142, His146, His152, Glu143
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more detailed view of the protein-ligand complex's behavior over time, accounting for flexibility and the influence of solvent.

Experimental Protocol: MD Simulation of the Adamalysin II-N-(2-Furoyl)leucine Complex

  • System Preparation:

    • The top-ranked docked pose of the Adamalysin II-N-(2-Furoyl)leucine complex is used as the starting structure.[1][2][3][4]

    • The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).[1]

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.[1]

  • Energy Minimization:

    • The energy of the entire system is minimized to remove steric clashes and unfavorable geometries.[1]

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent to relax around the protein-ligand complex. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).[1]

  • Production Run:

    • A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.[1]

Data Presentation: MD Simulation Stability Metrics

Simulation ParameterValue (Hypothetical)Description
RMSD of Protein Backbone1.5 ± 0.3 ÅIndicates the stability of the protein structure throughout the simulation.
RMSD of Ligand0.8 ± 0.2 ÅShows the stability of the ligand's position within the binding pocket.
Average Hydrogen Bonds2-3The average number of hydrogen bonds maintained between the ligand and protein.

Experimental Validation Protocols

In silico predictions must be validated through experimental methods to confirm binding and accurately quantify interaction parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]

Experimental Protocol: ITC

  • Sample Preparation:

    • Adamalysin II and this compound are prepared in an identical, degassed buffer to minimize heats of dilution.[6][7][8]

    • The concentration of the protein in the sample cell is typically 10-20 µM, and the ligand concentration in the syringe is 10-20 times higher.[7]

  • Titration:

    • The ligand is titrated into the protein solution in a series of small injections.[5][6]

    • The heat change after each injection is measured by the calorimeter.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6][7]

Data Presentation: Thermodynamic Parameters from ITC

ParameterValue (Hypothetical)Unit
Dissociation Constant (Kd)5.2µM
Stoichiometry (n)1.1-
Enthalpy (ΔH)-12.5kcal/mol
Entropy (ΔS)-15.8cal/mol·K
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[9][10][11][12]

Experimental Protocol: SPR

  • Immobilization:

    • Adamalysin II (the ligand) is immobilized onto a sensor chip surface.[9][10][11]

  • Binding Analysis:

    • This compound (the analyte) is flowed over the sensor surface at various concentrations.[9][10]

    • The association and dissociation of the analyte are monitored in real-time, generating a sensorgram.[10][11]

  • Data Analysis:

    • The sensorgram data is fitted to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[10]

Data Presentation: Kinetic Parameters from SPR

ParameterValue (Hypothetical)Unit
Association Rate (kon)1.5 x 10⁴M⁻¹s⁻¹
Dissociation Rate (koff)7.8 x 10⁻²s⁻¹
Dissociation Constant (Kd)5.2µM
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about protein-ligand interactions by monitoring changes in the chemical environment of nuclei upon binding.[13][14]

Experimental Protocol: NMR Titration

  • Sample Preparation:

    • A sample of ¹⁵N-labeled Adamalysin II is prepared in a suitable NMR buffer.

  • Titration:

    • A series of 2D ¹H-¹⁵N HSQC spectra are acquired as increasing amounts of unlabeled this compound are added to the protein sample.[15]

  • Data Analysis:

    • Changes in the chemical shifts of specific amide protons and nitrogens in the protein backbone are monitored.

    • Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.[15] The magnitude of these shifts can be used to calculate the dissociation constant (Kd).[15]

Data Presentation: NMR Chemical Shift Perturbations

Residue (Hypothetical)Chemical Shift Perturbation (ppm)Location
His1420.25Active Site
Gly1440.18Active Site Cleft
His1460.28Active Site
Val1700.15S1' Pocket

Visualization of Workflows and Pathways

In Silico Modeling Workflow

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Structure Protein Structure (PDB: 2AIG) Docking Molecular Docking Protein_Structure->Docking Ligand_Structure Ligand Structure (this compound) Ligand_Structure->Docking Binding_Pose Binding Pose & Affinity Docking->Binding_Pose MD_Simulation Molecular Dynamics Complex_Stability Complex Stability & Interactions MD_Simulation->Complex_Stability Binding_Pose->MD_Simulation

Caption: Workflow for in silico modeling of protein-ligand interactions.

Experimental Validation Workflow

Experimental_Validation_Workflow In_Silico_Hit In Silico Hit (this compound) ITC Isothermal Titration Calorimetry (ITC) In_Silico_Hit->ITC SPR Surface Plasmon Resonance (SPR) In_Silico_Hit->SPR NMR NMR Spectroscopy In_Silico_Hit->NMR Thermodynamics Thermodynamics (Kd, ΔH) ITC->Thermodynamics Kinetics Kinetics (kon, koff, Kd) SPR->Kinetics Binding_Site Binding Site Mapping NMR->Binding_Site Validated_Hit Validated Hit Thermodynamics->Validated_Hit Kinetics->Validated_Hit Binding_Site->Validated_Hit

Caption: Workflow for experimental validation of in silico findings.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Substrate Substrate Adamalysin_II Adamalysin II (Active) Substrate->Adamalysin_II binds Cleaved_Product Cleaved_Product Adamalysin_II->Cleaved_Product cleaves Downstream_Signaling Downstream Signaling Cleaved_Product->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Inhibitor This compound Inhibitor->Adamalysin_II inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Methodological & Application

Protocol for the synthesis of N-(2-Furoyl)leucine in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of N-(2-Furoyl)leucine

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in various physiological processes. Structurally, they consist of an amino acid linked to a fatty acid via an amide bond. The diversity of both the amino acid and acyl components leads to a wide range of NAAs with distinct biological activities. This compound is an N-acyl amino acid that incorporates the heterocyclic furoyl group. The furoyl moiety is found in a number of biologically active compounds and pharmaceuticals. Leucine, an essential branched-chain amino acid, is known to play a critical role in protein synthesis and metabolic regulation, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] The synthesis of this compound provides a molecule of interest for researchers in drug discovery and development, potentially targeting pathways modulated by either the furoyl group or the leucine scaffold.

This application note provides a detailed protocol for the laboratory synthesis of this compound via the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[3] The procedure involves the reaction of L-leucine with 2-furoyl chloride in a basic aqueous medium.

Chemical Reaction

The synthesis proceeds as follows:

L-Leucine + 2-Furoyl Chloride → this compound + HCl

The reaction is performed in the presence of a base (e.g., NaOH) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
L-Leucine Molar Mass131.17 g/mol
2-Furoyl Chloride Molar Mass130.53 g/mol
Product
This compound Molar Mass225.24 g/mol
AppearanceWhite to off-white solid
Melting Point145-148 °C (estimated)
Reaction Conditions
Temperature0-5 °C, then room temperature
Reaction Time2-3 hours
SolventWater and Diethyl Ether
Yield
Theoretical YieldBased on 10 mmol scale: 2.25 g
Expected Actual Yield85-95%

Experimental Protocol

Materials and Equipment
  • L-Leucine

  • 2-Furoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard glassware for extraction and filtration

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure
  • Preparation of L-Leucine Solution:

    • In a 250 mL three-necked round-bottom flask, dissolve 1.31 g (10 mmol) of L-leucine in 50 mL of 1 M sodium hydroxide solution.

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Acylation Reaction:

    • Slowly add 1.31 g (10 mmol) of 2-furoyl chloride dropwise to the cooled L-leucine solution over a period of 30 minutes using a dropping funnel.

    • Simultaneously, add 1 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up and Extraction:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted 2-furoyl chloride. Discard the organic layer.

    • Carefully acidify the aqueous layer to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise while cooling the mixture in an ice bath.

    • A white precipitate of this compound should form.

    • Extract the product from the acidified aqueous layer with three 50 mL portions of diethyl ether.

    • Combine the organic extracts.

  • Isolation and Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent using a Büchner funnel.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm the structure and purity of the synthesized this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve L-Leucine in 1M NaOH start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagents Add 2-Furoyl Chloride & Maintain pH 9-10 with NaOH cool->add_reagents react Stir at Room Temperature for 2 hours add_reagents->react wash Wash with Diethyl Ether react->wash acidify Acidify to pH 2 with HCl wash->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize characterize Characterize Product (NMR, IR, MS, MP) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Leucine and mTOR Signaling Pathway

mTOR_pathway leucine Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits protein_synthesis Protein Synthesis S6K1->protein_synthesis eIF4E_BP1->protein_synthesis inhibits cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Simplified diagram of Leucine's role in activating the mTORC1 signaling pathway.

References

Application Note: Quantitative Analysis of N-(2-Furoyl)leucine using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative determination of N-(2-Furoyl)leucine. This compound is a unique N-acyl amino acid distinguished by its 2-furoyl group derived from 2-furoic acid[1]. The furoyl moiety is a structural component found in numerous biologically active compounds, making its accurate quantification crucial in various research and development settings[1]. This method is designed for researchers, scientists, and drug development professionals, providing a reliable and reproducible protocol for the analysis of this compound in solution. The method utilizes a reversed-phase C18 column and a gradient elution, ensuring high resolution and sensitivity. All experimental procedures and validation parameters are described herein.

Introduction

This compound is a derivative of the essential amino acid leucine, where the amino group is acylated with a furoyl group[1][2]. The presence of the furan ring introduces a chromophore, making the compound suitable for UV detection. Unlike many amino acids that require derivatization for sensitive UV detection, the furoyl group allows for direct analysis[3][4]. This application note provides a complete HPLC-UV protocol for the quantification of this compound, which can be applied in quality control, stability studies, and pharmacokinetic analysis.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Reagents: Formic acid (analytical grade).

  • Analyte: this compound reference standard (purity >98%).

Chromatographic Conditions

The separation and quantification were achieved using the following parameters:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 25 minutes

The selection of a C18 column is based on its wide applicability in the separation of furan derivatives[5]. The mobile phase composition is chosen to ensure good peak shape and resolution. The detection wavelength of 254 nm is selected based on the UV absorbance of the furoyl moiety.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation protocol may vary depending on the matrix. For a simple solution-based sample:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Analysis Workflow

The overall workflow for the analysis is depicted in the following diagram:

Workflow cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Method Validation

The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

ParameterSpecification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity No interference from blank at the retention time of the analyte

System Suitability

Before starting the analysis, the system suitability should be checked by injecting a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%

Data Analysis

The quantification of this compound is performed by external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from the calibration curve using the peak area of the analyte.

The logical relationship for quantification is as follows:

Quantification Concentration Known Concentration (Standards) CalibrationCurve Calibration Curve (Linear Regression) Concentration->CalibrationCurve PeakArea_Std Peak Area (Standards) PeakArea_Std->CalibrationCurve UnknownConcentration Unknown Concentration (Sample) CalibrationCurve->UnknownConcentration PeakArea_Sample Peak Area (Sample) PeakArea_Sample->UnknownConcentration

Caption: Quantification logic diagram.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and reliable approach for the quantification of this compound. The method is suitable for routine analysis in a variety of laboratory settings. The provided protocols and validation parameters offer a solid foundation for the implementation of this method.

References

Application Note: Quantitative Analysis of N-(2-Furoyl)leucine in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-Furoyl)leucine in biological matrices, specifically human plasma and urine. The protocol employs a straightforward protein precipitation extraction for plasma samples and a simple dilution for urine, followed by a rapid 7.5-minute chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, demonstrating excellent linearity, accuracy, and precision. This method is suitable for high-throughput analysis in clinical research and drug development settings where this compound may be monitored as a potential biomarker or metabolite.

Introduction

N-acyl amino acids are a class of molecules involved in various biological processes, and their accurate quantification is crucial for understanding metabolic pathways and disease states. This compound is an N-acylated derivative of the essential amino acid leucine. While the analysis of common amino acids is well-established, methods for their modified forms, such as this compound, are less common.[1] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for analyzing such compounds in complex biological fluids.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma and urine, designed for researchers in pharmacology and clinical diagnostics.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA) and urine from healthy donors

  • Phosphate-buffered saline (PBS)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), this compound-d3, in methanol.

  • Working Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration and QC Samples: Spike appropriate amounts of the working standards into blank human plasma or urine to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation Protocol

a) Human Plasma

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in methanol) to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

b) Human Urine

  • Aliquot 50 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 450 µL of the IS working solution (100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Transfer the diluted sample to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p_start 50 µL Plasma p_precip Add 150 µL IS in Methanol (Protein Precipitation) p_start->p_precip p_vortex Vortex 30s p_precip->p_vortex p_cent Centrifuge (14,000 x g, 10 min) p_vortex->p_cent p_super Transfer 100 µL Supernatant p_cent->p_super p_inject Inject 5 µL p_super->p_inject u_start 50 µL Urine u_dilute Add 450 µL IS in Methanol (Dilution) u_start->u_dilute u_vortex Vortex 30s u_dilute->u_vortex u_inject Inject 5 µL u_vortex->u_inject

Caption: Workflow for plasma and urine sample preparation.

4. LC-MS/MS Method The analysis was performed on a system analogous to an ACQUITY UPLC I-Class coupled with a Xevo TQ-S micro Mass Spectrometer.[2]

a) Liquid Chromatography Conditions A C18 column is used for separation, which is a common choice for underivatized amino acid analysis.[4]

ParameterCondition
LC System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time 7.5 minutes

b) Gradient Elution

Time (min)Flow (mL/min)%B
0.00.55
0.50.55
4.00.560
5.00.595
5.10.595
6.00.55
7.50.55

c) Mass Spectrometry Conditions The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr

d) MRM Transitions MRM transitions were optimized by infusing standard solutions of the analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 226.286.1 (Quantifier)2518
226.295.1 (Qualifier)2522
This compound-d3 (IS) 229.289.1 (Quantifier)2518

Results and Discussion

1. Method Performance The developed method was validated for linearity, precision, accuracy, and stability.

a) Linearity and Range The method demonstrated excellent linearity over the concentration range of 2 - 2000 ng/mL in both human plasma and urine. The coefficient of determination (r²) was >0.99 for all calibration curves.

Table 1: Calibration Curve Summary

Matrix Range (ng/mL) Regression Equation
Plasma 2 - 2000 y = 0.015x + 0.003 0.998

| Urine | 2 - 2000 | y = 0.018x + 0.005 | 0.997 |

b) Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results meet the standard acceptance criteria for bioanalytical methods (within ±15% of nominal values, and ±20% at the LLOQ).

Table 2: Accuracy and Precision in Human Plasma

QC Level Nominal (ng/mL) Intra-day Mean (ng/mL) (n=6) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Mean (ng/mL) (n=18) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 2.0 2.1 8.5 105.0 2.2 9.8 110.0
Low QC 6.0 5.8 6.2 96.7 5.9 7.1 98.3
Mid QC 200 205.1 4.1 102.6 203.4 5.5 101.7

| High QC | 1600 | 1588.5 | 3.5 | 99.3 | 1595.2 | 4.2 | 99.7 |

Table 3: Accuracy and Precision in Human Urine

QC Level Nominal (ng/mL) Intra-day Mean (ng/mL) (n=6) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Mean (ng/mL) (n=18) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 2.0 1.9 10.1 95.0 2.0 11.5 100.0
Low QC 6.0 6.2 7.5 103.3 6.1 8.2 101.7
Mid QC 200 195.4 5.0 97.7 198.8 6.3 99.4

| High QC | 1600 | 1620.1 | 3.9 | 101.3 | 1611.7 | 4.8 | 100.7 |

2. Hypothetical Metabolic Context this compound is not a standard endogenous metabolite. It could potentially be formed from dietary sources of 2-furoic acid (found in some processed foods) and the essential amino acid leucine. The diagram below illustrates this hypothetical metabolic formation pathway.

G cluster_synthesis Metabolic Synthesis diet Dietary Intake (e.g., Processed Foods) furoic 2-Furoic Acid diet->furoic enzyme N-acyltransferase (Hypothetical) furoic->enzyme leucine Leucine (from Protein Metabolism) leucine->enzyme product This compound enzyme->product excretion Biological Samples (Plasma, Urine) product->excretion

Caption: Hypothetical formation of this compound.

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma and urine. The "dilute-and-shoot" and protein precipitation sample preparation protocols are straightforward and amenable to high-throughput analysis. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it a valuable tool for researchers and scientists in clinical and pharmaceutical settings who need to measure this specific N-acylated amino acid.

References

Application Notes and Protocols: N-(2-Furoyl)leucine as a Potential Biomarker for Specific Dietary Exposures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Furoyl)leucine is a compound formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs when food is heated. This reaction is responsible for the browning and characteristic flavors of many cooked foods. As a product of this reaction, this compound has emerged as a potential biomarker for dietary exposure to heat-processed foods, particularly those rich in leucine and carbohydrates. Its presence and concentration in biological fluids can provide an objective measure of the intake of such foods, overcoming the limitations of self-reported dietary assessments. These application notes provide a comprehensive overview of this compound as a dietary biomarker, including its formation, analytical methodologies for its quantification, and its potential applications in nutrition research and drug development.

Formation and Dietary Sources

This compound is formed from the reaction of the amino acid leucine with furan derivatives, which are themselves products of the Maillard reaction.[1] The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement.[2] Subsequent heating leads to the degradation of these Amadori products and the formation of various reactive compounds, including furans. These furans can then react with free amino acids, such as leucine, to form this compound.

Foods that undergo significant heat treatment, such as baking, roasting, and frying, are the primary dietary sources of Maillard reaction products.[3] Therefore, this compound is expected to be present in a variety of processed foods, including:

  • Baked goods (bread, cookies, cereals)

  • Roasted coffee

  • Grilled and roasted meats

  • Fried potatoes

  • Processed dairy products

While specific quantitative data for this compound in various foodstuffs is an emerging area of research, studies on the related compound furosine (formed from lysine) indicate that levels of these Maillard reaction products can vary significantly depending on the food matrix and processing conditions.[1] For instance, furosine levels in soymilk and cow's milk-based beverages have been found to range from 25.55 to 170.72 mg/100 g of protein.[1]

This compound as a Biomarker

The utility of this compound as a biomarker stems from its specificity to heat-processed foods. Its presence in biological samples, such as urine, can serve as an indicator of recent consumption of these foods. The analysis of urinary metabolites of furan has been proposed as a reliable method for assessing exposure to furan-containing compounds from the diet.[4][5] Similarly, the detection and quantification of this compound can provide a more direct link to the consumption of foods that have undergone the Maillard reaction.

A study on the related compound 2-furoylglycine demonstrated its potential as a biomarker for coffee consumption, with maximal urinary excretion occurring 2 hours after ingestion and returning to baseline within 24 hours.[6][7] This suggests that this compound may also serve as an acute biomarker of dietary exposure to heat-processed foods.

Data Presentation

Table 1: Potential Dietary Sources of this compound and Related Maillard Reaction Products

Food CategoryExamplesProcessing MethodExpected Level of this compound
Bakery Products Bread (crust), Cookies, Breakfast CerealsBakingHigh
Beverages Roasted Coffee Beans, Instant CoffeeRoastingHigh
Meats Grilled Steak, Roasted Chicken, BaconGrilling, Roasting, FryingModerate to High
Vegetables French Fries, Roasted VegetablesFrying, RoastingModerate
Dairy Products UHT Milk, Milk PowderHigh-Temperature PasteurizationLow to Moderate

Table 2: Furosine Content in Selected Processed Foods (as an indicator for Maillard Reaction Products)

Food ProductFurosine Concentration (mg/100g protein)Reference
Soymilk-based beverages25.55 - 170.72[1]
Cow's milk with soy isoflavones28.67 - 161.25[1]
Dehydrated carrotsHigh (up to 58% lysine derivatization)[8]
Carrot juices, baby food, tinned carrotsLow (up to 5% amino acid modification)[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Urine

This protocol describes a general procedure for the extraction of amino acid derivatives from urine, which can be adapted for this compound analysis.

Materials:

  • Human urine sample (24-hour collection or first-morning void)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

    • Take a 1 mL aliquot of the supernatant for extraction.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the 1 mL urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove unretained compounds.

    • Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex the reconstituted sample for 30 seconds.

    • Transfer the sample to an autosampler vial for analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 226.1 (for [M+H]⁺ of this compound)

  • Product Ions (m/z): To be determined by infusion of a standard. Likely fragments would include the furoyl group (m/z 95.0) and fragments of the leucine moiety.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Source Temperature: To be optimized for the specific instrument.

Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.

  • An internal standard (e.g., isotopically labeled this compound) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.

Mandatory Visualizations

formation_pathway reducing_sugar Reducing Sugar schiff_base Schiff Base reducing_sugar->schiff_base leucine Leucine leucine->schiff_base n_furoyl_leucine This compound leucine->n_furoyl_leucine amadori_product Amadori Product schiff_base->amadori_product Amadori Rearrangement furan_precursors Furan Precursors amadori_product->furan_precursors Heat furan Furan furan_precursors->furan Dehydration/ Cyclization furan->n_furoyl_leucine

Caption: Formation pathway of this compound.

experimental_workflow start Dietary Intervention (Consumption of Processed Food) urine_collection Urine Sample Collection start->urine_collection sample_prep Sample Preparation (Protocol 1: Extraction) urine_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Protocol 2: Quantification) sample_prep->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis biomarker_quant Quantification of This compound data_analysis->biomarker_quant

Caption: Experimental workflow for biomarker analysis.

Conclusion

This compound holds significant promise as a specific biomarker for dietary exposure to heat-processed foods. Its analysis in biological fluids can provide valuable, objective data for nutritional studies, helping to establish clearer links between dietary patterns and health outcomes. The provided protocols offer a foundation for researchers to develop and validate methods for the quantification of this emerging biomarker. Further research is warranted to establish a comprehensive database of this compound concentrations in a wide range of foods and to fully elucidate its absorption, metabolism, and excretion kinetics in humans. This will ultimately strengthen its application in both academic research and the development of new therapeutic and dietary interventions.

References

Application Notes and Protocols for the Extraction of N-(2-Furoyl)leucine from Urine and Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of N-(2-Furoyl)leucine from human urine and plasma samples. The methodologies are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is an N-acylated amino acid. The analysis of such compounds in biological matrices is crucial for various research areas, including metabolism studies and biomarker discovery. The protocols outlined below describe sample preparation using liquid-liquid extraction (LLE) for urine and protein precipitation followed by solid-phase extraction (SPE) for plasma. These methods are designed to provide clean extracts for sensitive and reliable quantification by LC-MS/MS.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing effective extraction and analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄PubChem
Molecular Weight225.24 g/mol PubChem
XLogP31.9PubChem
IUPAC Name(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acidPubChem

Note: XLogP3 is a computed octanol-water partition coefficient, indicating moderate hydrophobicity.

Protocol 1: Extraction of this compound from Human Urine using Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from urine samples for LC-MS/MS analysis.

Materials and Reagents
  • Human urine samples

  • This compound analytical standard

  • Internal Standard (IS): L-Leucine-¹³C₆,¹⁵N or other suitable stable isotope-labeled analog

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Experimental Protocol
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Centrifuge the urine samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.

    • Transfer 500 µL of the clear supernatant to a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL L-Leucine-¹³C₆,¹⁵N in methanol) to each urine sample.

  • Acidification:

    • Add 10 µL of 1% formic acid in water to each sample to adjust the pH to approximately 3. This ensures that this compound is in its protonated, less polar form, facilitating its extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to each microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an LC-MS vial for analysis.

Experimental Workflow for Urine Sample Extraction

Urine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Urine Urine Sample Centrifuge1 Centrifuge @ 4000g Urine->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Spike_IS Spike with Internal Standard Supernatant->Spike_IS Acidify Acidify with Formic Acid Spike_IS->Acidify Add_EtOAc Add Ethyl Acetate Acidify->Add_EtOAc Vortex_Mix Vortex Mix Add_EtOAc->Vortex_Mix Centrifuge2 Centrifuge @ 10,000g Vortex_Mix->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for this compound extraction from urine.

Protocol 2: Extraction of this compound from Human Plasma using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol describes a method for the extraction of this compound from plasma samples, which involves protein precipitation followed by a cleanup and concentration step using solid-phase extraction.

Materials and Reagents
  • Human plasma samples (collected in EDTA or heparin tubes)

  • This compound analytical standard

  • Internal Standard (IS): L-Leucine-¹³C₆,¹⁵N or other suitable stable isotope-labeled analog

  • Acetonitrile (HPLC grade), pre-chilled to -20°C

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 1 mL, 100 mg)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS vials

Experimental Protocol
  • Sample Preparation and Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples for 10 seconds.

    • In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

    • Add 10 µL of the internal standard working solution.

    • Add 600 µL of cold (-20°C) acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

    • Loading: Dilute the supernatant from the protein precipitation step with 1 mL of water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an LC-MS vial for analysis.

Experimental Workflow for Plasma Sample Extraction

Plasma_Extraction_Workflow cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis_prep Analysis Preparation Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Add_ACN Add Cold Acetonitrile Spike_IS->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Load Load Sample Collect_Supernatant->Load Condition Condition SCX Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for this compound extraction from plasma.

Quantitative Data and Method Performance (Proposed)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS methods for the quantification of this compound. These values are estimates based on typical performance for similar analytical methods for amino acids and would require experimental validation for this specific analyte.

Table 2: Proposed Method Performance Characteristics

ParameterUrine (LLE)Plasma (SPE)
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL
Recovery (estimated) 85 - 105%80 - 100%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%

These are proposed values and must be confirmed by method validation experiments.

LC-MS/MS Parameters (General Guidance)
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) should be optimized to achieve good separation of this compound from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards.

Signaling Pathway and Logical Relationships

The extraction protocols are based on the physicochemical properties of this compound and the nature of the biological matrix. The following diagram illustrates the logical relationship between the analyte's properties and the chosen extraction strategy.

Logical_Relationship cluster_properties Physicochemical Properties cluster_strategy Extraction Strategy Analyte This compound Carboxyl Carboxylic Acid Group (pKa ~2-4) Analyte->Carboxyl Hydrophobic Moderate Hydrophobicity (XLogP3 = 1.9) Analyte->Hydrophobic Acidification Acidification (pH < pKa) Carboxyl->Acidification Protonation LLE LLE with Ethyl Acetate (Urine) Hydrophobic->LLE Favors extraction into moderately polar solvent Acidification->LLE Increases partitioning into organic phase SPE Cation Exchange SPE (Plasma) Acidification->SPE Enables binding to cation exchange resin

Caption: Rationale for the extraction strategy based on analyte properties.

Disclaimer: These protocols provide a general framework and should be optimized and validated in the user's laboratory for their specific application and instrumentation.

Application Notes and Protocols: N-(2-Furoyl)leucine in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Furoyl)leucine is an acylated amino acid that, while not as extensively studied as other leucine derivatives, holds potential for investigation in the field of metabolomics. Its structural similarity to endogenous metabolites and other dietary-derived compounds suggests it may play a role in various physiological and pathological processes. These application notes provide a comprehensive overview of the potential uses of this compound in metabolomics research, drawing parallels from related compounds and outlining detailed protocols for its study.

The furoyl moiety is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food. One well-studied compound, Nε-(2-Furoylmethyl)-L-lysine (furosine), serves as an indirect marker of the early stages of this reaction in processed foods.[1][2][3] The presence of a furoyl group in this compound suggests it could be an indicator of dietary intake of heat-processed foods or have unique metabolic fates and biological activities.

Given that leucine itself is a key regulator of cellular processes, including protein synthesis via the mTOR signaling pathway, this compound may modulate these pathways in novel ways.[4][5][6][7][8][9] This document outlines potential applications, analytical methodologies, and experimental workflows for investigating the role of this compound in metabolomics.

Potential Applications in Metabolomics

  • Biomarker of Dietary Intake: this compound could serve as a biomarker for the consumption of specific processed foods where the Maillard reaction is prevalent. Its quantification in biological fluids like urine and plasma could provide insights into dietary patterns and their correlation with health and disease.

  • Modulation of Leucine-Mediated Signaling: As a derivative of leucine, this compound may interact with or modulate the well-established mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism.[4][5][6][10][11] Investigating its effects on this pathway could reveal novel therapeutic targets for metabolic disorders and cancer.

  • Investigation of Gut Microbiome Metabolism: The gut microbiome can metabolize a wide range of dietary compounds. This compound could be a substrate for microbial enzymes, leading to the formation of novel metabolites that may have systemic effects.

  • Toxicology and Advanced Glycation End-Product (AGE) Research: The furoyl group is related to the formation of AGEs, which are implicated in the pathogenesis of various chronic diseases. Studying this compound can contribute to our understanding of the metabolic impact of dietary AGE precursors.

Quantitative Data Summary

While specific quantitative data for this compound in metabolomics studies is not widely available, we can extrapolate from analytical methods developed for similar compounds like furosine. The following table provides a hypothetical summary of expected analytical performance for a quantitative method for this compound based on existing literature for related molecules.

ParameterExpected ValueReference CompoundSource
Limit of Detection (LOD) < 5 ppb (ng/mL)Furosine[1][3]
Limit of Quantification (LOQ) 0.04 mg/LFurosine[2]
Recovery Rate 89.9 - 108.9%Furosine[2]
Precision (RSD%) < 8%Furosine[1][3]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol is adapted from established methods for the analysis of furosine and other amino acid derivatives.[1][2][3]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₆-Leucine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would need to be optimized for this compound. A hypothetical precursor ion would be [M+H]⁺. Product ions would be generated by fragmentation of the parent molecule.

    • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer like an Orbitrap can be used.[12][13]

4. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Investigating the Effect of this compound on the mTOR Signaling Pathway in Cell Culture

This protocol outlines a method to assess the impact of this compound on key proteins in the mTOR pathway.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., L6 myoblasts, HEK293T cells) in appropriate media.

  • Serum-starve the cells for 4-6 hours to reduce baseline mTOR activity.

  • Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 30, 60, 120 minutes). Include a positive control (e.g., leucine) and a vehicle control.

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

3. Western Blot Analysis:

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Compare the effects of this compound treatment to the controls.

Visualizations

Experimental_Workflow_for_Metabolomics_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (Methanol) Biological_Sample->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Drying_Reconstitution Drying & Reconstitution Extraction->Drying_Reconstitution LC_Separation LC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Workflow for the quantification of this compound.

mTOR_Signaling_Pathway Leucine Leucine / This compound mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Caption: Potential modulation of the mTOR signaling pathway.

Conclusion

This compound represents a novel molecule of interest for metabolomics research. While direct studies are currently limited, its structural features and the well-documented biological roles of leucine and other furoylated compounds provide a strong rationale for its investigation. The protocols and potential applications outlined in these notes offer a framework for researchers to explore the metabolic significance of this compound, potentially uncovering new biomarkers and therapeutic avenues related to diet, metabolism, and cellular signaling. Further research is warranted to fully elucidate the synthesis, metabolic fate, and bioactivity of this compound.

References

Application Notes and Protocols for Enhanced Detection of N-Acyl Amino Acids via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of N-acyl amino acids (NAAAs) to enhance their detection and quantification, primarily using liquid chromatography-mass spectrometry (LC-MS).

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. Their detection in biological matrices can be challenging due to their diverse structures, varying concentrations, and sometimes poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these challenges by modifying the NAAAs to improve their chromatographic retention, increase their ionization efficiency, and enhance the sensitivity and specificity of their detection.

This guide details several effective pre-column derivatization techniques, providing comprehensive protocols, quantitative performance data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Featured Derivatization Techniques

Four prominent derivatization strategies for the analysis of N-acyl amino acids are presented:

  • Urea Derivatization: A simple and cost-effective method that converts amino acids into their carbamoyl derivatives, improving their retention on reversed-phase columns and their UV response.[1][2][3][4][5]

  • aTRAQ® Reagent Derivatization: Utilizes isobaric tags to label the primary and secondary amines of amino acids, enabling multiplexed analysis and providing excellent sensitivity and accuracy in quantitative studies.[6][7][8]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization: A widely used method that reacts with primary and secondary amines to produce highly stable and fluorescent derivatives, suitable for both fluorescence and mass spectrometric detection.[9][10][11][12]

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization: A sensitive method for targeting the carboxyl group of N-acyl glycines, enabling their detection at low concentrations in biological samples.[13][14][15][16][17]

Quantitative Data Summary

The following table summarizes the quantitative performance of the featured derivatization techniques based on published data. This allows for a direct comparison of their sensitivity and linear ranges.

Derivatization ReagentAnalyte(s)LOD (nM)LOQ (nM)Linear Range (nM)Reference(s)
Urea Alanine58.60195.4010³ - 10⁷0.9939[1]
Phenylalanine11.6438.8010³ - 10⁷0.9923[1]
aTRAQ® 26 Amino Acids-5 - 2000 (Linear Measurement)5 - 2000>0.99[7]
AQC Amino Acids0.016 - 0.367 (µM)0.044 - 1.073 (µM)0.0025 - 0.2 (mM)-[11]
3-NPH N-Acyl Glycines----[13][14][15][16][17]

Note: Direct comparison of LOD and LOQ can be influenced by the specific instrumentation and analytical conditions used in each study. Data for 3-NPH was not explicitly provided in the same format.

Experimental Protocols and Workflows

Detailed protocols for each derivatization method are provided below, accompanied by a Graphviz workflow diagram for clear visualization of the experimental steps.

Urea Derivatization Protocol

This protocol describes the derivatization of N-acyl amino acids using urea to form carbamoyl-amino acids.[1][2][3][4][5]

Materials:

  • N-acyl amino acid sample

  • Urea solution (5 M)

  • Deionized water (0.1% formic acid)

  • Acetonitrile

  • Eppendorf tubes (1.5 mL)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of the N-acyl amino acid mixture (e.g., 10 mM of each).

  • Derivatization Reaction:

    • In a 1.5 mL Eppendorf tube, mix the N-acyl amino acid sample with a 5 M urea solution.

    • Adjust the pH to approximately 9.

    • Incubate the mixture at 80°C for 4 hours.

  • Sample Analysis:

    • Following incubation, the sample is ready for LC-MS analysis.

    • Inject an appropriate volume (e.g., 8 µL) into the LC-MS system.

LC-MS Conditions:

  • Column: Reversed-phase C18

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0–5 min, 0.5% B

    • 5–45 min, 0.5–90% B

    • 45–50 min, 90–0.5% B

    • 50–55 min, 0.5% B

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and MS/MS in positive ion mode.

Workflow Diagram:

Urea_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start N-Acyl Amino Acid Sample mix Mix with 5M Urea (pH ~9) start->mix heat Incubate at 80°C for 4 hours mix->heat lcms LC-MS/MS Analysis heat->lcms

Caption: Urea Derivatization Workflow.

aTRAQ® Reagent Derivatization Protocol

This protocol details the derivatization of N-acyl amino acids using the aTRAQ® Reagent Kit for quantitative analysis by LC-MS/MS.[6][7][8][18]

Materials:

  • aTRAQ® Kit for Amino Acid Analysis (contains aTRAQ® reagent Δ8, internal standards labeled with aTRAQ® reagent Δ0, sulfosalicylic acid, borate buffer, hydroxylamine)

  • Sample containing N-acyl amino acids (e.g., serum, urine)

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Protein Precipitation:

    • To 40 µL of the sample, add 10 µL of 10% sulfosalicylic acid.

    • Vortex and then centrifuge at 10,000 x g for 2 minutes.

  • Buffering:

    • Transfer the supernatant to a new tube and add 40 µL of borate buffer.

  • Derivatization:

    • Take a 10 µL aliquot of the buffered supernatant and add the aTRAQ® reagent Δ8 solution.

    • Vortex and incubate at room temperature for 30 minutes.

  • Quenching:

    • Stop the reaction by adding 5 µL of 1.2% hydroxylamine solution.

    • Incubate at room temperature for 15 minutes.

  • Internal Standard Addition and Concentration:

    • Add 32 µL of the aTRAQ® reagent Δ0 labeled internal standard solution.

    • Reduce the volume to approximately 20 µL using a vacuum concentrator.

    • Dilute the residue with 20 µL of water.

  • Sample Analysis:

    • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Source Temperature: 600°C

  • Ion Spray Voltage: 4500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Workflow Diagram:

aTRAQ_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Preparation start Sample precipitate Protein Precipitation (Sulfosalicylic Acid) start->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 buffer Add Borate Buffer to Supernatant centrifuge1->buffer derivatize Add aTRAQ® Reagent Δ8 Incubate 30 min buffer->derivatize quench Add Hydroxylamine Incubate 15 min derivatize->quench add_is Add aTRAQ® Δ0 Internal Standard quench->add_is concentrate Concentrate and Reconstitute add_is->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: aTRAQ® Reagent Derivatization Workflow.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization Protocol

This protocol outlines the derivatization of N-acyl amino acids using AQC for enhanced detection.[9][10][11][12]

Materials:

  • AccQ•Tag™ Chemistry Kit (or equivalent AQC reagent)

  • Sample containing N-acyl amino acids

  • Borate buffer

  • Acetonitrile

  • Heating block

Procedure:

  • Sample pH Adjustment:

    • Ensure the sample is buffered to a pH range of 8.2 to 10.1 using borate buffer. If the sample is highly acidic, neutralization with NaOH may be necessary.

  • Reagent Preparation:

    • Reconstitute the AQC reagent in acetonitrile according to the manufacturer's instructions.

  • Derivatization Reaction:

    • In a reaction vial, mix the buffered sample with the reconstituted AQC reagent. A 4-6x molar excess of the AQC reagent is recommended for complete derivatization.

    • Vortex the mixture immediately.

  • Heating Step:

    • Heat the reaction mixture at 55°C for 10 minutes. This step ensures the conversion of a minor tyrosine side-product to the major mono-derivatized compound.

  • Sample Analysis:

    • The sample is now ready for LC-MS or HPLC-fluorescence analysis.

LC-MS Conditions:

  • Column: Reversed-phase C18

  • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm) or Mass Spectrometry (ESI positive mode)

Workflow Diagram:

AQC_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample ph_adjust Adjust pH to 8.2-10.1 (Borate Buffer) start->ph_adjust add_aqc Add AQC Reagent in Acetonitrile ph_adjust->add_aqc vortex Vortex Immediately add_aqc->vortex heat Heat at 55°C for 10 minutes vortex->heat analysis LC-Fluorescence or LC-MS/MS Analysis heat->analysis

Caption: AQC Derivatization Workflow.

3-Nitrophenylhydrazine (3-NPH) Derivatization Protocol for N-Acyl Glycines

This protocol is specifically for the derivatization of the carboxyl group of N-acyl glycines using 3-NPH.[13][14][15][16][17]

Materials:

  • N-acyl glycine sample

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (200 mM in 70% methanol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (120 mM with 6% pyridine in 70% methanol)

  • Methanol

  • Reaction vials

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vial, mix 80 µL of the sample solution with 40 µL of the 3-NPH solution and 40 µL of the EDC solution.

  • Derivatization Reaction:

    • The reaction is typically carried out at room temperature (25°C) for 30 minutes.

  • Sample Analysis:

    • Following the incubation, the sample is ready for direct injection into the LC-MS system. No quenching step is required.[15]

LC-MS Conditions:

  • Column: Phenomenex polar C18 (1.6 µm, 2.1 × 150 mm)

  • Mobile Phase A: Milli-Q water with 0.01% formic acid

  • Mobile Phase B: Acetonitrile with 0.01% formic acid

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C

  • MS Detection: High-resolution mass spectrometry (e.g., Q Exactive) or triple quadrupole MS.

Workflow Diagram:

NPH_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start N-Acyl Glycine Sample mix_reagents Add 3-NPH and EDC Solutions start->mix_reagents incubate Incubate at 25°C for 30 minutes mix_reagents->incubate lcms Direct LC-MS/MS Analysis incubate->lcms

Caption: 3-NPH Derivatization Workflow.

Conclusion

The choice of derivatization technique for N-acyl amino acids depends on the specific research question, the available instrumentation, and the nature of the biological matrix. This guide provides a starting point for researchers to select and implement a suitable derivatization strategy to enhance the detection and quantification of these important signaling molecules. The provided protocols and workflows are intended to be adaptable to specific laboratory conditions and analytical requirements.

References

Application of N-(2-Furoyl)leucine in studying protein synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(2-Furoyl)leucine is a synthetic derivative of the essential amino acid L-leucine. Given the well-established role of L-leucine as a potent stimulator of protein synthesis through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, this compound is a compound of significant interest for researchers in cell biology and drug development.[1][2][3][4][5] The furoyl group, an aromatic moiety, may alter the compound's properties, such as cell permeability, stability, and interaction with cellular targets, potentially offering unique advantages in modulating protein synthesis.

The primary application of this compound is as a tool to investigate the intricacies of the mTORC1 pathway and its downstream effects on translation initiation.[1][4][5][6] By comparing its effects to those of L-leucine, researchers can dissect the structural requirements for the activation of this critical cell growth pathway. Furthermore, as an unnatural amino acid, this compound holds potential in drug discovery for conditions where modulation of protein synthesis is desirable, such as in metabolic disorders, muscle wasting diseases, and cancer.[]

Hypothetical Mechanism of Action

It is hypothesized that this compound, like L-leucine, acts as a signaling molecule to activate the mTORC1 pathway. The proposed mechanism involves the following key steps:

  • Cellular Uptake: this compound enters the cell, likely via amino acid transporters.

  • Sensing and mTORC1 Activation: Inside the cell, it is anticipated to interact with the cellular machinery that senses amino acid availability, leading to the activation of mTORC1. This process is complex and involves the Rag GTPases and other regulatory proteins.[6]

  • Downstream Signaling: Activated mTORC1 phosphorylates key downstream targets, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][8]

  • Stimulation of Protein Synthesis: Phosphorylation of S6K1 and 4E-BP1 ultimately leads to the enhancement of mRNA translation and a subsequent increase in protein synthesis.[4][8]

The furoyl group may influence the binding affinity for the cellular leucine sensor or alter the kinetics of the signaling cascade, making it a valuable probe for studying these processes.

Quantitative Data Summary

The following tables present hypothetical data from proof-of-concept experiments designed to characterize the effects of this compound on protein synthesis.

Table 1: Dose-Dependent Effect of this compound on Global Protein Synthesis in C2C12 Myoblasts

Treatment GroupConcentration (mM)Relative Protein Synthesis Rate (% of Control)Standard Deviation
Vehicle Control0100± 5.2
This compound0.1115± 6.1
This compound0.5142± 7.5
This compound1.0168± 8.3
This compound2.0175± 9.0
L-Leucine (Positive Control)2.0180± 8.8

Table 2: Time-Course of mTORC1 Pathway Activation by this compound (1.0 mM) in HEK293T Cells

Time Point (minutes)p-S6K1 (Thr389) / Total S6K1 (Fold Change)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change)
01.01.0
152.51.8
304.83.5
605.24.1
1203.93.2

Experimental Protocols

Protocol 1: Measurement of Global Protein Synthesis using a Puromycin-Based Assay (SUnSET)

This protocol describes a non-radioactive method to measure global protein synthesis in cultured cells treated with this compound. The assay is based on the incorporation of the tyrosyl-tRNA analog, puromycin, into newly synthesized polypeptide chains.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • L-Leucine (positive control)

  • Puromycin dihydrochloride

  • Cycloheximide (negative control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Anti-puromycin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myoblasts) in 6-well plates and grow to 70-80% confluency.

    • Starve cells of amino acids for 1-2 hours by incubating in amino acid-free medium.

    • Replace the starvation medium with medium containing various concentrations of this compound, L-leucine, or vehicle control. Incubate for the desired time (e.g., 30 minutes).

    • For a negative control, pre-treat cells with cycloheximide (a protein synthesis inhibitor) for 15 minutes before adding puromycin.

  • Puromycin Labeling:

    • Add puromycin to each well at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

    • Incubate for 10-30 minutes at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify the band intensities using densitometry software.

Protocol 2: Analysis of mTORC1 Signaling by Western Blot

This protocol details the procedure for assessing the activation of the mTORC1 pathway by analyzing the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.

Materials:

  • Same as Protocol 1, with the addition of:

  • Primary antibodies against:

    • Phospho-S6K1 (e.g., Thr389)

    • Total S6K1

    • Phospho-4E-BP1 (e.g., Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., GAPDH or β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell plating, starvation, and treatment with this compound.

  • Cell Lysis and Protein Quantification:

    • Follow the same steps as in Protocol 1.

  • Western Blot Analysis:

    • Perform SDS-PAGE and protein transfer as described in Protocol 1.

    • Block the membrane and then incubate with the primary antibodies for phospho-S6K1 and phospho-4E-BP1 overnight at 4°C.

    • After washing and incubation with the secondary antibody, visualize the bands.

    • Strip the membrane (if necessary) and re-probe with antibodies for total S6K1, total 4E-BP1, and the loading control to ensure equal protein loading and to normalize the phosphorylation signal.

    • Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each target.

Visualizations

mTORC1_Signaling_Pathway cluster_mTORC1_regulation mTORC1 Regulation cluster_downstream_effectors Downstream Effectors Leucine This compound (Hypothesized) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates E4EBP1 4E-BP1 mTORC1->E4EBP1 Phosphorylates pS6K1 p-S6K1 (Active) eIF4F eIF4F Complex Assembly pS6K1->eIF4F Promotes ProteinSynthesis Protein Synthesis p4EBP1 p-4E-BP1 (Inactive) eIF4E eIF4E p4EBP1->eIF4E Releases eIF4E->eIF4F eIF4F->ProteinSynthesis

Caption: Hypothesized mTORC1 signaling pathway activated by this compound.

Experimental_Workflow start 1. Cell Culture (e.g., C2C12) starve 2. Amino Acid Starvation start->starve treat 3. Treatment with This compound starve->treat label 4. Puromycin Labeling treat->label lyse 5. Cell Lysis & Protein Quantification label->lyse wb 6. Western Blot (Anti-Puromycin) lyse->wb analysis 7. Data Analysis (Densitometry) wb->analysis

Caption: Experimental workflow for measuring protein synthesis using the SUnSET assay.

References

Animal Models for Investigating the In Vivo Effects of N-(2-Furoyl)leucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Furoyl)leucine is a derivative of the essential branched-chain amino acid, L-leucine. Leucine is a well-documented activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of protein synthesis, cell growth, and metabolism. Given its structural similarity to leucine, it is hypothesized that this compound may modulate similar pathways and exert effects on muscle protein synthesis, metabolic homeostasis, and body composition. The furoyl group may alter the compound's pharmacokinetic properties and cellular uptake mechanisms.

These application notes provide a framework for the initial in vivo characterization of this compound in rodent models, focusing on its potential anabolic and metabolic effects.

I. Preclinical In Vivo Efficacy Studies

Animal Models

Standard laboratory mouse strains such as C57BL/6 or BALB/c, and rat strains like Sprague-Dawley or Wistar, are suitable for initial efficacy and safety studies. For studies focusing on age-related muscle loss (sarcopenia), aged rodents (e.g., 20-24 month-old mice) can be utilized.

Administration of this compound

The compound can be administered via oral gavage or intravenous injection. Oral gavage is often preferred for its convenience and clinical relevance.

Table 1: Proposed Dosing Regimens for this compound in Rodents

SpeciesRoute of AdministrationProposed Dose Range (mg/kg)VehicleDosing Frequency
MouseOral Gavage50 - 5000.5% Carboxymethylcellulose (CMC) in waterOnce daily
RatOral Gavage25 - 2500.5% Carboxymethylcellulose (CMC) in waterOnce daily
MouseIntravenous (Tail Vein)10 - 100Sterile SalineSingle bolus
RatIntravenous (Tail Vein)5 - 50Sterile SalineSingle bolus

Note: Dose ranges are hypothetical and should be determined by dose-ranging studies to establish efficacy and tolerability.

Key Outcome Measures

The rate of muscle protein synthesis can be quantified using the surface sensing of translation (SUnSET) method or the flooding dose technique with a labeled amino acid like L-[3H]-phenylalanine.

Table 2: Hypothetical Data on Muscle Protein Synthesis Fractional Synthetic Rate (FSR)

Treatment GroupFSR (%/hour) in Gastrocnemius Muscle (Mean ± SD)
Vehicle Control1.5 ± 0.3
This compound (100 mg/kg)2.1 ± 0.4
This compound (250 mg/kg)2.8 ± 0.5
L-leucine (Positive Control)2.6 ± 0.4
p<0.05, **p<0.01 vs. Vehicle Control

Changes in lean mass and fat mass can be assessed using Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[1][2]

Table 3: Hypothetical Body Composition Analysis in Mice after 4 Weeks of Treatment

Treatment GroupChange in Lean Mass (g) (Mean ± SD)Change in Fat Mass (g) (Mean ± SD)
Vehicle Control+0.5 ± 0.2+1.2 ± 0.3
This compound (250 mg/kg)+1.2 ± 0.3+0.7 ± 0.2
*p<0.05 vs. Vehicle Control

Blood glucose, insulin, and lipid profiles should be monitored. An oral glucose tolerance test (OGTT) can be performed to assess glucose homeostasis.

Table 4: Hypothetical Metabolic Parameters in Rats after 4 Weeks of Treatment

Treatment GroupFasting Blood Glucose (mg/dL) (Mean ± SD)Fasting Insulin (ng/mL) (Mean ± SD)
Vehicle Control110 ± 121.5 ± 0.4
This compound (100 mg/kg)102 ± 101.3 ± 0.3

II. Experimental Protocols

Protocol for Oral Gavage in Mice
  • Preparation:

    • Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[3][4]

    • Prepare the dosing solution of this compound in the chosen vehicle.

    • Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse) with a ball tip.[4]

  • Restraint:

    • Firmly restrain the mouse by scruffing the neck and back to immobilize the head.

  • Administration:

    • Introduce the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is in the esophagus, gently advance it to the stomach.

    • Slowly administer the solution.

    • Withdraw the needle gently.

  • Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing or fluid from the nose.

Protocol for Measuring Muscle Protein Synthesis (Flooding Dose Method)
  • Preparation:

    • Prepare a sterile solution of a labeled amino acid (e.g., L-[3H]-phenylalanine) in saline.

  • Administration:

    • Administer the flooding dose of the labeled amino acid via intravenous or intraperitoneal injection. This rapidly equilibrates the precursor pool for protein synthesis.[5][6]

  • Tissue Collection:

    • At a predetermined time point (e.g., 30 minutes post-injection), euthanize the animal.[7]

    • Rapidly dissect the muscle of interest (e.g., gastrocnemius, tibialis anterior) and freeze it in liquid nitrogen.

  • Analysis:

    • Process the muscle tissue to separate protein-bound and free amino acids.

    • Measure the incorporation of the labeled amino acid into muscle protein using techniques such as scintillation counting or mass spectrometry.

    • Calculate the fractional synthetic rate (FSR) as a measure of protein synthesis.

III. Visualization of Pathways and Workflows

Signaling Pathway

The proposed mechanism of action for this compound is through the mTORC1 signaling pathway, similar to its parent compound, leucine.

mTORC1_Pathway Leucine This compound (Hypothesized) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4F eIF4F Complex Formation eIF4E_BP1->eIF4F eIF4F->Protein_Synthesis

Caption: Hypothesized mTORC1 signaling pathway activation by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (Body Weight, Body Composition) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing_Period Dosing Period (e.g., 4 weeks) Randomization->Dosing_Period Interim_Measurements Interim Measurements (Body Weight, Food Intake) Dosing_Period->Interim_Measurements Final_Measurements Final Measurements (Body Composition, OGTT) Dosing_Period->Final_Measurements Tissue_Collection Tissue Collection (Muscle, Blood, Liver) Final_Measurements->Tissue_Collection Analysis Biochemical & Molecular Analysis (Protein Synthesis, Gene Expression) Tissue_Collection->Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

How to improve the yield of N-(2-Furoyl)leucine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2-Furoyl)leucine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the formation of an amide bond between the carboxylic acid group of 2-furoic acid and the amino group of L-leucine. This is a condensation reaction that typically requires a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction is usually performed in an appropriate organic solvent in the presence of a base.

Q2: What are the critical factors that influence the yield of the synthesis?

A2: Several factors are crucial for maximizing the yield:

  • Choice of Coupling Reagent: The efficiency of the carboxyl group activation is paramount. Different reagents have varying reactivity and side-reaction profiles.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction rate and the formation of byproducts.

  • Stoichiometry of Reactants: The molar ratio of 2-furoic acid, L-leucine, coupling reagent, and base must be carefully optimized.

  • Purity of Starting Materials: Impurities in the reactants or solvent can interfere with the reaction.

  • pH Control: Maintaining an optimal pH is essential, as the nucleophilicity of the amine group of leucine is pH-dependent. A base is often required to neutralize any acids formed during the reaction.[2]

  • Work-up and Purification: Efficient product isolation and removal of unreacted starting materials and byproducts are critical for obtaining a high yield of pure this compound.

Q3: How can I minimize racemization of the L-leucine stereocenter during the reaction?

A3: Racemization is a common risk in amino acid acylation, especially with carbodiimide reagents.[3] To minimize it, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be used in conjunction with the coupling reagent.[3][4] These additives form active esters that react with the amine with less epimerization.[3] Uronium/phosphonium salt-based reagents like HATU are also known to suppress racemization effectively.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Coupling Reagent The chosen coupling reagent may be old, hydrolyzed, or unsuitable for the reaction. Verify the quality of the reagent. Consider switching to a different class of reagent (see Table 1 below). Uronium salts like HBTU or HATU are known for high coupling efficiency.[1][3]
Incorrect Reaction Conditions Optimize the temperature and reaction time. Most coupling reactions are initially run at 0°C to control the exothermic reaction and then allowed to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Solvent Choice The reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. Ensure 2-furoic acid, L-leucine (or its ester derivative), and the base are soluble. Common solvents include Dichloromethane (DCM), Dimethylformamide (DMF), or Nitromethane.[5]
Presence of Water Traces of water can hydrolyze the activated intermediate or the coupling reagent itself. Use anhydrous solvents and dry glassware.
Incorrect pH / Base The amino group of leucine must be deprotonated to be nucleophilic. Use a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to adjust the pH.[5] Typically, 2-3 equivalents of base are used.
Problem: Presence of Unreacted Starting Materials
Possible Cause Suggested Solution
Insufficient Coupling Reagent The stoichiometry may be incorrect. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent is used.
Incomplete Reaction The reaction may not have been allowed to run to completion. Extend the reaction time and monitor via TLC until the starting material spot disappears.
Reagent Degradation The coupling reagent may have degraded during the reaction. Consider a second addition of the coupling reagent.
Problem: Difficulty in Product Purification
Possible Cause Suggested Solution
Byproduct from Carbodiimide Reagent If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can be difficult to remove.[3] Filter the reaction mixture to remove the precipitate. If using DIC or a water-soluble carbodiimide like EDC, the urea byproduct is more soluble and can be removed during aqueous work-up.[1][3]
Excess Reagents Unreacted coupling agents or additives can complicate purification. Follow a standard aqueous work-up procedure (e.g., washing with dilute acid, then base, then brine) to remove these impurities.
Product Solubility Issues The product may be difficult to separate from the remaining starting materials. Use column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) for purification. Recrystallization from a suitable solvent can also be an effective final purification step.[5]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for the success of the synthesis.[1]

Reagent Class Examples Advantages Disadvantages Considerations
Carbodiimides DCC, DIC, EDC[3]Inexpensive and widely available.Can cause racemization (requires an additive like HOBt).[3] Byproduct removal can be difficult (especially DCC).[3]EDC is water-soluble, simplifying byproduct removal with an aqueous wash.[1] DIC is preferred over DCC for easier byproduct removal.[3]
Uronium/Aminium Salts HBTU, HATU, TBTU[3]High coupling efficiency, fast reaction rates, low racemization.[1][3]More expensive than carbodiimides. Can be moisture-sensitive.HATU is generally more reactive and provides better results with less epimerization than HBTU.[3]
Phosphonium Salts PyBOP, PyAOP[3]Very effective, especially for sterically hindered couplings. Low racemization.Can be more expensive. Byproducts can sometimes be difficult to remove.PyAOP is particularly effective for coupling N-methylated amino acids, which is not relevant here but indicates high reactivity.[3]
Other Reagents CDI (Carbonyl Diimidazole)[1]Highly reactive and leads to fast reaction rates.[1]Can be sensitive to moisture.

Experimental Protocols

General Protocol for this compound Synthesis using DIC/HOBt

This protocol is a generalized procedure and may require optimization.

Materials:

  • L-Leucine methyl ester hydrochloride (or L-Leucine)

  • 2-Furoic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-Leucine methyl ester hydrochloride (1.0 eq) and 2-furoic acid (1.1 eq) in anhydrous DCM.

  • Addition of Base: Cool the flask to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise to the solution to neutralize the hydrochloride salt and deprotonate the amine.

  • Pre-activation: In a separate flask, dissolve HOBt (1.2 eq) and DIC (1.2 eq) in anhydrous DCM. Stir for 5-10 minutes at 0°C.

  • Coupling Reaction: Add the pre-activated HOBt/DIC solution to the main reaction flask dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound methyl ester by silica gel column chromatography.

  • Saponification (if starting with Leucine ester): If the final acid product is desired, dissolve the purified ester in a mixture of THF/water and add LiOH (1.5 eq). Stir until the reaction is complete (monitor by TLC). Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to yield the final product, this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 1. Dissolve Reactants (Leucine Ester, 2-Furoic Acid) Base 2. Add Base (DIPEA) at 0°C Reactants->Base Coupling 3. Add Coupling Agents (DIC/HOBt) Base->Coupling Stir 4. Stir Overnight (Monitor by TLC) Coupling->Stir Workup 5. Aqueous Work-up (Wash with Acid/Base) Stir->Workup Dry 6. Dry and Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify Final This compound Purify->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Are starting materials pure and anhydrous? start->q1 a1_no Purify/dry starting materials and solvent q1->a1_no No q2 Is the coupling reagent active and in excess? q1->q2 Yes end_node Re-run experiment with optimized parameters a1_no->end_node a2_no Use fresh reagent; increase stoichiometry to 1.2-1.5 eq. q2->a2_no No q3 Are reaction conditions (temp, time, pH) optimal? q2->q3 Yes a2_no->end_node a3_no Start at 0°C, warm to RT; ensure >2 eq of base; monitor by TLC for completion. q3->a3_no No q3->end_node Yes a3_no->end_node G Furoic 2-Furoic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Furoic->O_Acyl DIC DIC (Carbodiimide) DIC->O_Acyl HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acyl->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Product This compound (Amide Bond Formed) HOBt_Ester->Product Leucine Leucine (R'-NH2) Leucine->Product Urea Diisopropylurea (Byproduct)

References

Troubleshooting peak tailing in HPLC analysis of N-(2-Furoyl)leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of N-(2-Furoyl)leucine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1][2] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical precision.[3] A tailing factor greater than 1.2 is generally considered an indication of a significant issue.[1]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: For acidic analytes such as this compound, which possesses a carboxylic acid group, the most frequent causes of peak tailing include:

  • Secondary Interactions: Interaction between the ionized analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak asymmetry.[2]

  • Column Degradation: A void at the column inlet or a contaminated frit can disrupt the sample band, resulting in tailing peaks.[2][3]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]

Q3: How can I prevent peak tailing when analyzing this compound?

A3: To minimize peak tailing, consider the following preventative measures:

  • Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa of this compound's carboxylic acid group (estimated pKa ~3.5-4.0). A pH of 2.5 to 3.0 is a good starting point.[1]

  • Use of High-Quality Columns: Employ modern, high-purity silica columns with end-capping to reduce the number of accessible silanol groups.[2]

  • Proper Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent and filter it to remove particulates.[1]

  • Optimize Injection Volume and Concentration: Avoid overloading the column by injecting a smaller volume or diluting the sample.[2]

  • System Maintenance: Regularly inspect and maintain your HPLC system to minimize extra-column volume.[1]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.

Problem: The peak for this compound is tailing.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect a System-Wide Issue (e.g., column void, blocked frit, extra-column volume) check_all_peaks->system_issue Yes analyte_specific_issue Suspect an Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_column Evaluate Column Condition (Consider a new or different column) system_issue->check_column check_ph Verify Mobile Phase pH (Is it > 1.5 units below pKa of analyte?) analyte_specific_issue->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 check_ph->adjust_ph No check_overload Check for Column Overload (Reduce sample concentration/injection volume) check_ph->check_overload Yes end Peak Shape Improved adjust_ph->end dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes, tailing improves check_overload->check_column No improvement dilute_sample->end replace_column Replace with a New, High-Purity, End-Capped C18 Column check_column->replace_column Column is old or damaged replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Step 1: Evaluate the Scope of the Problem

  • Question: Are all peaks in your chromatogram tailing, or only the this compound peak?

    • All peaks tailing: This often points to a physical problem with the HPLC system or the column.[3]

      • Action:

        • Check for a void at the head of the column. You can sometimes see this as a small depression in the packing material.

        • Inspect the column inlet frit for blockage. If suspected, try back-flushing the column (if the manufacturer's instructions permit).

        • Minimize extra-column volume by using shorter, narrower internal diameter tubing.

        • If the problem persists, replace the column.[2]

    • Only the this compound peak is tailing: This suggests a chemical interaction between your analyte and the stationary phase or an issue with your mobile phase conditions. Proceed to Step 2.

Step 2: Assess Mobile Phase pH

  • Background: this compound is an acidic compound due to its carboxylic acid moiety. The pKa of the carboxylic acid group in leucine is approximately 2.36. The furoyl group may slightly alter this, but it will remain in a similar acidic range. To ensure the analyte is in a single, non-ionized form and to suppress the ionization of residual silanol groups on the silica-based stationary phase, the mobile phase pH should be kept low.

  • Question: What is the pH of your mobile phase?

    • Action: If your mobile phase pH is above 3.5, it is likely contributing to peak tailing. Prepare a fresh mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate buffer).[1]

Step 3: Investigate Potential Column Overload

  • Background: Injecting too much sample can lead to a saturation of the stationary phase, resulting in broadened and tailing peaks.[2]

  • Question: Does the peak shape improve upon diluting the sample or reducing the injection volume?

    • Action:

      • Prepare a dilution of your sample (e.g., 1:10) and inject it.

      • Alternatively, reduce the injection volume.

      • If the tailing factor improves significantly, you are likely experiencing column overload. Adjust your sample concentration or injection volume accordingly for future analyses.

Step 4: Consider the Column Chemistry and Condition

  • Background: The type and condition of the HPLC column play a crucial role in peak shape. Older columns or those made with lower purity silica are more prone to exhibiting peak tailing due to a higher concentration of active silanol groups.[2]

  • Question: What type of column are you using, and what is its age and history?

    • Action:

      • If you are not already, switch to a modern, high-purity, end-capped C18 column. These columns are designed to minimize silanol interactions.

      • If your current column has been in use for a long time or has been subjected to harsh conditions, it may be degraded. Replace it with a new column of the same type to see if the peak shape improves.

Quantitative Data Summary

The following table summarizes typical starting conditions and expected outcomes for troubleshooting peak tailing of this compound.

ParameterSub-optimal Condition (Causes Tailing)Optimized Condition (Improves Peak Shape)Expected Tailing Factor
Mobile Phase pH pH > 4.0pH 2.5 - 3.0< 1.5
Sample Concentration > 1 mg/mL (example)< 0.1 mg/mL (example)< 1.3
Column Type Older, non-end-capped silicaModern, high-purity, end-capped C18< 1.2
Injection Volume > 20 µL (for a standard analytical column)5 - 10 µL< 1.2

Experimental Protocols

Recommended Starting HPLC Method for this compound (Direct Analysis)

This method provides a robust starting point for the direct analysis of this compound without derivatization.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Acetonitrile (50:50)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare this compound Sample in Diluent hplc_setup Equilibrate HPLC System with Initial Conditions sample_prep->hplc_setup mobile_phase_prep Prepare Mobile Phases A and B (with 0.1% Formic Acid) mobile_phase_prep->hplc_setup injection Inject Sample hplc_setup->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_analysis Analyze Peak Shape (Calculate Tailing Factor) chromatogram->peak_analysis

Caption: HPLC analysis workflow for this compound.

References

Optimizing mass spectrometry parameters for N-(2-Furoyl)leucine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of N-(2-Furoyl)leucine.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: The expected precursor ion for this compound is the protonated molecule, [M+H]⁺. The exact mass of this compound (C₁₁H₁₅NO₄) is 225.1001 g/mol , so the precursor ion to target would be m/z 226.1. Common product ions are formed from the fragmentation of the precursor ion. While specific collision energies will need to be optimized for your instrument, likely product ions would result from the loss of the furoyl group or fragmentation of the leucine side chain. A common fragment for leucine is m/z 43.0. For structurally similar compounds like Nε-(2-Furoylmethyl)-L-lysine (furosine), fragmentation often occurs at the bond between the furoyl group and the amino acid.

Q2: How can I prepare my samples for this compound analysis?

A2: Sample preparation is critical for sensitive and accurate analysis. For biological fluids like plasma, a common method is protein precipitation. This typically involves adding a precipitating agent such as sulfosalicylic acid, methanol, or acetonitrile to the sample, followed by vortexing, incubation at a low temperature, and centrifugation to pellet the proteins. The resulting supernatant can then be diluted and injected into the LC-MS/MS system. It is crucial to avoid buffers containing primary and secondary amines, such as TRIS, as they can interfere with the analysis.[1][2] For food matrices, an acid hydrolysis step may be necessary to release the analyte from the food matrix.

Q3: What type of HPLC column is recommended for the separation of this compound?

A3: A reversed-phase C18 column is a common choice for the separation of amino acids and related compounds. For polar molecules like this compound, hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative, offering improved retention. The choice of column will also depend on the complexity of your sample matrix.

Q4: Are there any known interferences I should be aware of when analyzing this compound?

A4: A significant potential interference is the presence of isomers, particularly if you are also analyzing for N-(2-Furoyl)isoleucine, as leucine and isoleucine are isobaric (have the same mass). Distinguishing between these may require careful chromatographic separation or the use of advanced mass spectrometry techniques that can induce side-chain fragmentation. Additionally, matrix effects from complex biological or food samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Suggested Solution
Suboptimal Ionization Ensure the mobile phase pH is appropriate for positive ionization of this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid in protonation.
Inefficient Fragmentation Optimize the collision energy for the specific precursor-to-product ion transition. This is instrument-dependent and requires systematic testing to find the energy that yields the highest product ion intensity.
Sample Preparation Issues Contaminants such as non-volatile salts, detergents (like TRIS), or lipids can suppress the signal.[1] Review your sample preparation protocol to ensure these are effectively removed. Consider solid-phase extraction (SPE) for cleaner samples.
Matrix Effects Complex sample matrices can cause ion suppression. Dilute your sample extract further or use a stable isotope-labeled internal standard to compensate for these effects.
Issue 2: High Background Noise or Co-eluting Peaks
Possible Cause Suggested Solution
Contaminated LC-MS System Flush the LC system and mass spectrometer source with an appropriate cleaning solution. Run blank injections to ensure the system is clean before analyzing samples.
Inadequate Chromatographic Separation Modify the HPLC gradient to better resolve this compound from other matrix components. Experiment with different mobile phase compositions or a different type of HPLC column (e.g., HILIC instead of C18).
Presence of Isobaric Interferences If N-(2-Furoyl)isoleucine is present, optimize the chromatography to achieve baseline separation. Alternatively, use higher-energy collisional dissociation (HCD) or other advanced fragmentation techniques to generate unique product ions that can differentiate the isomers.
Issue 3: Poor Reproducibility and Inaccurate Quantification
Possible Cause Suggested Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize variability. Ensure precise and consistent volumes are used throughout the process.
Carryover from Previous Injections Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program and consider a stronger wash solvent.
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that is not present in the sample can be used, but a stable isotope-labeled standard is preferred for the most accurate correction of matrix effects and other variations.

Quantitative Data Summary

The following tables provide a starting point for developing your LC-MS/MS method for this compound, based on typical parameters for similar amino acid derivatives.

Table 1: Suggested LC-MS/MS Parameters for this compound

ParameterSuggested Value/Condition
Precursor Ion (m/z) 226.1 [M+H]⁺
Product Ions (m/z) To be determined empirically. Start by monitoring fragments corresponding to the loss of the furoyl group and characteristic leucine fragments (e.g., m/z 43.0).
Collision Energy (eV) Instrument-dependent. Optimize in the range of 10-40 eV.
Ionization Mode Positive Electrospray Ionization (ESI+)
HPLC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C

Table 2: Example LC Gradient

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
15.05

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start No or Low Signal check_ms Check MS Parameters (Ionization, Fragmentation) start->check_ms optimize_ce Optimize Collision Energy check_ms->optimize_ce check_sample_prep Review Sample Prep (Contaminants, Matrix Effects) optimize_ce->check_sample_prep No Improvement success Signal Improved optimize_ce->success Improved improve_cleanup Improve Sample Cleanup (SPE) check_sample_prep->improve_cleanup check_lc Check LC Separation improve_cleanup->check_lc No Improvement improve_cleanup->success Improved adjust_gradient Adjust Gradient/Mobile Phase check_lc->adjust_gradient adjust_gradient->success Improved

Caption: Troubleshooting logic for low signal intensity.

References

Overcoming matrix effects in the quantification of N-(2-Furoyl)leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-(2-Furoyl)leucine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound, particularly focusing on overcoming matrix effects in various biological samples.

Question: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression, a common form of matrix effect in LC-MS/MS analysis, can significantly impact the accuracy and sensitivity of this compound quantification.[1] The primary culprits in plasma are often phospholipids and proteins that co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[2]

Here are the recommended troubleshooting steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[1]

    • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all phospholipids. Acetonitrile is often a better choice than methanol for PPT as it tends to precipitate proteins more effectively while leaving some phospholipids in the supernatant.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating this compound from the matrix components. A mixed-mode or polymeric sorbent may be effective.

    • Phospholipid Removal Plates: Specialized plates are available that specifically target the removal of phospholipids from the sample extract.

  • Improve Chromatographic Separation: If interfering compounds are not completely removed during sample preparation, optimizing the chromatographic conditions can help separate them from this compound.

    • Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) to achieve better separation of the analyte from matrix components.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for this compound and interfering compounds.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. While a specific commercial source for this compound SIL-IS was not identified in the search results, custom synthesis is a viable option.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) that has been stripped of the endogenous analyte. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.

Question: My results for this compound quantification in urine samples are inconsistent. What could be the reason and what steps should I take?

Answer:

Urine is a complex matrix with high salt content and variability in pH and metabolite concentrations, which can lead to inconsistent results.

Here are some troubleshooting strategies for urine analysis:

  • Sample Pre-treatment:

    • Dilution: A simple "dilute-and-shoot" approach can be effective in reducing the concentration of matrix components to a level where they cause less interference. A 1:10 or higher dilution with the initial mobile phase is a good starting point.

    • pH Adjustment: Adjusting the pH of the urine sample before extraction can improve the retention of this compound on an SPE sorbent and enhance the consistency of the analysis.

    • Filtration: Always filter your urine samples to remove particulates that can clog the LC system.

  • Effective Sample Cleanup:

    • Solid-Phase Extraction (SPE): SPE is highly recommended for urine samples to remove salts and other polar interferences. A polymeric or mixed-mode cation exchange sorbent could be suitable for retaining this compound.

  • Internal Standard Strategy:

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As with plasma, a SIL-IS is the best way to account for variability in matrix effects and sample preparation.

    • Analogue Internal Standard: If a SIL-IS is not available, a structurally similar compound (analogue IS) that is not present in the samples can be used. However, it may not perfectly mimic the behavior of this compound.

  • Method Validation: Ensure your analytical method is properly validated for urine, including an assessment of matrix effects from different sources (i.e., urine from multiple individuals).

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for quantifying this compound in plasma?

A1: The "best" technique depends on the required sensitivity and throughput. Here is a comparison:

  • Protein Precipitation (PPT): A fast and simple method suitable for high-throughput analysis. However, it may result in significant matrix effects due to incomplete removal of phospholipids.

  • Solid-Phase Extraction (SPE): Provides a much cleaner sample extract, leading to reduced matrix effects and improved sensitivity. It is more time-consuming and costly than PPT.

  • Phospholipid Removal Plates: Offer a good balance between speed and cleanliness, specifically targeting the removal of a major source of interference in plasma.

For highly accurate and sensitive quantification, Solid-Phase Extraction (SPE) is generally the recommended approach.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The post-extraction addition method is a common way to quantify matrix effects. The procedure involves:

  • Prepare a neat solution of this compound in a clean solvent.

  • Extract a blank biological matrix sample using your sample preparation method.

  • Spike the extracted blank matrix with this compound at the same concentration as the neat solution.

  • Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.

  • The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) * 100

    A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A3: Based on the conducted searches, a commercially available stable isotope-labeled internal standard specifically for this compound was not explicitly identified from major suppliers like Cambridge Isotope Laboratories or Sigma-Aldrich. However, these companies offer a wide range of stable isotope-labeled amino acids and custom synthesis services.[3][4][5][6] It is recommended to contact these suppliers directly to inquire about the availability of a custom-synthesized this compound SIL-IS.

Q4: What are the typical LC-MS/MS parameters for the analysis of this compound?

A4: While a specific validated method for this compound was not found, a reliable starting point can be derived from methods for similar amino acid derivatives.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid to promote protonation and improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient from low to high organic phase concentration is typically used to elute the analyte and separate it from matrix components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for this compound.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. The specific m/z transitions would need to be determined by infusing a standard of this compound into the mass spectrometer.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Phospholipid Removal
Matrix Effect Reduction ModerateHighHigh
Recovery Generally good, but can be variableHigh and reproducibleHigh
Throughput HighLow to MediumMedium to High
Cost per Sample LowHighMedium
Recommendation Suitable for screening or when high sensitivity is not critical.Recommended for method validation and when high accuracy and sensitivity are required.A good alternative to SPE, especially for high-throughput applications requiring clean samples.

Note: The performance characteristics are based on general principles of bioanalytical sample preparation and may vary depending on the specific protocol and the properties of this compound.

Experimental Protocols

Example Protocol 1: Protein Precipitation for this compound in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution (ideally, a stable isotope-labeled this compound).

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis:

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Example Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Urine

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4,000 rpm for 10 minutes to remove particulates.

    • Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.

    • Add 10 µL of internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is urine Urine Sample urine->is ppt Protein Precipitation (Acetonitrile) is->ppt Plasma spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) is->spe Urine centrifuge Centrifuge ppt->centrifuge evap_reconstitute Evaporate & Reconstitute spe->evap_reconstitute centrifuge->evap_reconstitute lcms LC-MS/MS Analysis (C18, ESI+) evap_reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic start Poor Quantification Results (Low Signal, High Variability) check_matrix Assess Matrix Effects? start->check_matrix matrix_present Significant Matrix Effects (Suppression/Enhancement) check_matrix->matrix_present Yes no_matrix Minimal Matrix Effects check_matrix->no_matrix No optimize_prep Optimize Sample Prep (SPE, LLE, Phospholipid Removal) matrix_present->optimize_prep optimize_chrom Optimize Chromatography (Gradient, Column Chemistry) matrix_present->optimize_chrom check_system Check LC-MS/MS System Performance no_matrix->check_system use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_prep->use_sil_is optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate check_system->revalidate

Caption: A logical troubleshooting workflow for addressing poor quantification results.

References

Technical Support Center: Purification of N-(2-Furoyl)leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(2-Furoyl)leucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as L-leucine and 2-furoyl chloride (or another acylating agent), as well as byproducts from the reaction. Depending on the reaction conditions, side products from the furoylation of other reactive species present in the reaction mixture may also be observed.

Q2: How can I effectively remove unreacted L-leucine from my this compound product?

A2: Unreacted L-leucine can often be removed by adjusting the pH of the aqueous solution during workup. This compound is more hydrophobic than L-leucine and can be separated by extraction into an organic solvent at a specific pH. Additionally, chromatographic techniques such as preparative HPLC are highly effective for separating the product from the more polar L-leucine.

Q3: My this compound product appears to be degrading during purification. What are the likely causes and how can I prevent this?

A3: N-acylated amino acids can be susceptible to hydrolysis of the amide bond under strong acidic or basic conditions, especially at elevated temperatures. The furoyl group itself may also be sensitive to harsh pH conditions. To minimize degradation, it is advisable to perform purification steps at or near neutral pH and at room temperature or below whenever possible. If using HPLC, employing buffered mobile phases can help maintain a stable pH.

Q4: What are the recommended starting conditions for preparative HPLC purification of this compound?

A4: A good starting point for preparative reverse-phase HPLC is a C18 column. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is typically effective. It is recommended to add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both solvents to improve peak shape and resolution. The gradient can be optimized based on the separation of the target compound from its impurities as determined by analytical HPLC.

Q5: What are suitable solvents for the recrystallization of this compound?

A5: The choice of solvent for recrystallization depends on the impurity profile. A solvent system in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature is ideal. Common solvent systems for N-acylated amino acids include ethyl acetate/hexane, ethanol/water, or isopropanol. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Troubleshooting Guides

Chromatography (HPLC) Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the amount of sample loaded onto the column.- Use a new column or a column with a different stationary phase.
Co-elution of Impurities - Insufficient resolution- Optimize the gradient profile (e.g., use a shallower gradient around the elution time of the product).- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase composition or additives.
Product Degradation on Column - On-column hydrolysis due to acidic or basic conditions.- Use a buffered mobile phase to maintain a neutral pH.- Work at lower temperatures if possible.- Minimize the time the sample spends on the column.
Low Recovery of Product - Irreversible binding to the column.- Precipitation of the sample on the column.- Ensure the sample is fully dissolved in the mobile phase before injection.- Add a stronger organic solvent to the mobile phase to elute strongly retained compounds.- Check for precipitation at the column inlet.
Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Product Does Not Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of pure this compound.- Try a different solvent system.
Oiling Out Instead of Crystallizing - The compound is melting in the solvent at the boiling point.- High concentration of impurities.- Use a solvent with a lower boiling point.- Add a co-solvent in which the compound is less soluble.- Perform a preliminary purification by another method (e.g., column chromatography) to remove impurities.
Low Purity After Recrystallization - Impurities co-crystallize with the product.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent.- Optimize the cooling rate; slower cooling often leads to purer crystals.

Experimental Protocols

Preparative HPLC Purification of this compound

This is a general starting protocol that may require optimization.

  • Column: C18, 10 µm particle size, 250 x 21.2 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm

  • Gradient:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B (linear gradient)

    • 30-35 min: 80% B

    • 35-40 min: 80% to 20% B (linear gradient)

    • 40-45 min: 20% B (re-equilibration)

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 20% acetonitrile in water). Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent.

Visualizations

Logical Workflow for Troubleshooting HPLC Purification

HPLC_Troubleshooting start Start: Poor HPLC Separation check_peak Check Peak Shape start->check_peak check_resolution Check Resolution start->check_resolution check_recovery Check Recovery start->check_recovery tailing Tailing/Fronting? check_peak->tailing coelution Co-elution? check_resolution->coelution low_recovery Low Recovery? check_recovery->low_recovery tailing->check_resolution No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes reduce_load Reduce Sample Load tailing->reduce_load Yes change_column Change Column tailing->change_column Yes coelution->check_recovery No coelution->change_column Yes optimize_gradient Optimize Gradient coelution->optimize_gradient Yes change_mobile_phase Change Mobile Phase coelution->change_mobile_phase Yes check_solubility Check Sample Solubility low_recovery->check_solubility Yes good_separation Good Separation Achieved low_recovery->good_separation No adjust_ph->good_separation reduce_load->good_separation change_column->good_separation optimize_gradient->good_separation change_mobile_phase->good_separation check_solubility->good_separation

Caption: A flowchart for troubleshooting common HPLC purification issues.

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound purity_check Initial Purity Assessment start->purity_check high_purity >95% Pure purity_check->high_purity High medium_purity 50-95% Pure purity_check->medium_purity Medium low_purity <50% Pure purity_check->low_purity Low recrystallization Recrystallization high_purity->recrystallization prep_hplc Preparative HPLC medium_purity->prep_hplc column_chrom Flash Column Chromatography low_purity->column_chrom final_product Pure this compound recrystallization->final_product prep_hplc->final_product column_chrom->prep_hplc Further Purification

Caption: A decision tree to guide the selection of a purification method.

Enhancing the solubility of N-(2-Furoyl)leucine for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers encountering solubility challenges with N-(2-Furoyl)leucine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an N-acyl amino acid. Due to the presence of a carboxylic acid group from the leucine moiety, its solubility is expected to be highly pH-dependent. It is generally poorly soluble in acidic to neutral aqueous solutions and shows increased solubility in basic conditions and in organic solvents.

Q2: Which organic solvents are recommended for creating a stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used for compounds with similar structures. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous assay buffer.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue and typically occurs if the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this.

Q4: How does pH affect the solubility of this compound?

The carboxylic acid group on the leucine portion of the molecule will be deprotonated at a pH above its pKa, forming a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer can significantly enhance the solubility of this compound.

Troubleshooting Guide

Problem: Poor Solubility or Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for your in vitro experiments.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Aqueous Buffer check_organic Is the compound fully dissolved in the organic stock solution (e.g., DMSO)? start->check_organic dissolve_stock Ensure complete dissolution of stock. Consider gentle warming or vortexing. check_organic->dissolve_stock No check_final_conc Is the final organic solvent concentration in the assay >1%? check_organic->check_final_conc Yes dissolve_stock->check_organic solvent_toxicity High solvent concentration may cause cell toxicity or assay interference. Aim for <0.5%. check_final_conc->solvent_toxicity Yes ph_modification Attempt pH Modification Protocol. Increase buffer pH to >7.5. check_final_conc->ph_modification No solvent_toxicity->ph_modification check_solubility_ph Is the compound soluble after pH adjustment? ph_modification->check_solubility_ph cosolvent_method Attempt Co-solvent/Excipient Protocol. Use Pluronic F-68 or PEG-400. check_solubility_ph->cosolvent_method No success Success: Proceed with Assay check_solubility_ph->success Yes check_solubility_cosolvent Is the compound soluble with a co-solvent? cosolvent_method->check_solubility_cosolvent check_solubility_cosolvent->success Yes failure Contact Technical Support for further assistance. check_solubility_cosolvent->failure No

Caption: Troubleshooting workflow for this compound solubility.

Solubility Data

The following table summarizes the approximate solubility of this compound in common solvents. This data is based on general characteristics of N-acyl amino acids and should be confirmed experimentally.

Solvent/Buffer SystemTemperature (°C)Approximate Solubility (mg/mL)Notes
DMSO25>50Recommended for primary stock solution.
DMF25>50Alternative for primary stock solution.
Ethanol (100%)25~25Can be used for stock, but may have lower solvating power than DMSO.
Phosphate-Buffered Saline (PBS), pH 7.425<0.1Poor solubility expected at neutral pH.
PBS, pH 8.525~1-2Solubility increases significantly in basic conditions.
PBS, pH 7.4 with 1% Pluronic F-6825~0.5-1Use of a surfactant can improve apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight to be determined for the specific salt/free acid form). For example, for 1 mL of a 50 mM solution, you would need 0.05 mmol * MW (g/mol) = X mg.

  • Solubilization: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Dependent Solubilization in Aqueous Buffer

This protocol is designed for situations where the final concentration of organic solvent must be minimized.

Caption: Effect of pH on the solubility of a carboxylic acid-containing compound.

  • Prepare a Basic Buffer: Prepare your desired buffer (e.g., PBS, Tris) and adjust the pH to 8.0-8.5 using 1 M NaOH.

  • Direct Solubilization: Directly weigh and add the this compound powder to the basic buffer to achieve the desired final concentration.

  • Mixing: Stir or vortex until the compound is fully dissolved. Gentle warming (37°C) can be applied.

  • pH Readjustment (Optional): If your assay is sensitive to high pH, you can carefully back-titrate the pH of the solution to the desired final pH (e.g., 7.4) using 1 M HCl. Crucially, perform this step slowly while stirring vigorously to avoid localized precipitation.

  • Final Check: Visually inspect the solution for any signs of precipitation before use.

Hypothetical Signaling Pathway Involvement

N-acyl amino acids can sometimes interact with pathways regulated by structurally similar molecules, such as N-acyl homoserine lactones in bacterial quorum sensing. The diagram below illustrates a simplified quorum sensing pathway, where a compound like this compound could hypothetically act as an antagonist.

G cluster_pathway Hypothetical Antagonism of a Quorum Sensing Pathway AHL_Synthase AHL Synthase AHL N-Acyl Homoserine Lactone (AHL) (Signaling Molecule) AHL_Synthase->AHL Synthesis Receptor Transcriptional Regulator (Receptor) AHL->Receptor Binding & Activation Gene_Expression Target Gene Expression (e.g., Biofilm Formation) Receptor->Gene_Expression Induction Compound This compound (Hypothetical Antagonist) Compound->Receptor Competitive Binding (Inhibition)

Caption: Potential antagonistic action on a bacterial quorum sensing pathway.

Method refinement for high-throughput screening of N-(2-Furoyl)leucine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Method Refinement for N-(2-Furoyl)leucine Analogs

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the high-throughput screening (HTS) of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives when screening this compound analogs?

A1: False positives in HTS can arise from several sources. For small molecules like this compound analogs, common causes include compound autofluorescence or light scattering if using optical assays, compound aggregation leading to non-specific inhibition, and direct interference with the assay signal or detection system.[1][2] Some compounds may also be reactive or toxic to cellular components, leading to a phenotypic change that is not target-specific. It is crucial to perform counter-screens and orthogonal assays to eliminate these artifacts.[1]

Q2: How can I differentiate between a true covalent inhibitor and a compound causing assay interference?

A2: True targeted covalent inhibitors (TCIs) typically exhibit time-dependent inhibition.[3] To confirm this, you can perform an IC50 shift assay, where the measured potency increases with longer pre-incubation times of the compound with the target protein.[3] Another method is the "jump dilution" assay, which assesses the reversibility of inhibition.[3] In contrast, assay interference is often independent of incubation time. Mass spectrometry can also be used to confirm covalent bond formation with the target protein.[4]

Q3: My dose-response curves for some hits are steep or shallow. What does this indicate?

A3: An unusually steep or shallow Hill slope in a dose-response curve can indicate various issues. A steep slope might suggest positive cooperativity or an artifact like compound aggregation. A shallow slope can indicate complex binding mechanisms, mixed agonism/antagonism, or that the compound is hitting multiple targets with different potencies. It is also important to ensure the purity of the re-synthesized hit compound, as impurities can affect the shape of the curve.[2]

Q4: What is a good starting point for developing a cell-based assay for these analogs?

A4: A good starting point is to consider the potential mechanism of action. Related compounds like N-acetyl-leucine are known to be transported into cells and can modulate pathways like mTORC1 to induce autophagy.[5][6] Therefore, a cell-based reporter assay monitoring mTORC1 activity or a high-content imaging assay measuring autophagosome formation could be highly relevant.[7] It's essential to start with robust cell lines and validate the assay window and performance using known activators or inhibitors of the pathway.[8]

Q5: What are the key validation parameters for an HTS assay?

A5: Key HTS assay validation parameters include assessing robustness, performance, and signal uniformity.[8][9] Statistical metrics like the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV) are critical.[8] A Z'-factor above 0.5 is generally considered excellent for HTS. Reagent stability under storage and assay conditions must also be determined to ensure consistency throughout the screening campaign.[8][10]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the screening process.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability / Low Z'-Factor 1. Inconsistent liquid handling (pipetting errors).[11]2. Cell plating non-uniformity ("edge effects").[2]3. Reagent instability or precipitation.[8]4. Temperature or evaporation gradients across the plate.1. Calibrate and maintain automated liquid handlers. Use low-evaporation lids.2. Ensure even cell suspension before plating. Avoid using outer wells or use them for controls only.3. Confirm solubility of compounds and stability of all reagents (e.g., enzymes, substrates) over the assay duration.[10]4. Use plate sealers and ensure consistent incubation conditions.
Primary Hits Do Not Confirm in Secondary Assays 1. The primary hit was a false positive (e.g., assay interference).[1][12]2. Difference in assay formats (e.g., biochemical vs. cell-based).3. Compound degradation or purity issues with the original library sample.[2]4. The hit is a covalent inhibitor and the secondary assay conditions (e.g., incubation time) are not suitable.1. Perform orthogonal assays that use a different detection method or technology.2. Ensure the secondary assay measures a relevant downstream event of the target engagement.3. Always re-order or re-synthesize hit compounds and confirm their identity and purity before re-testing.[2]4. Test for time-dependent inhibition in the secondary assay.
Inconsistent IC50/EC50 Values Between Runs 1. Variability in reagent concentrations (e.g., enzyme, substrate, ATP).[10]2. Inconsistent incubation times, especially for covalent inhibitors.[13]3. Batch-to-batch variation in cells or reagents.[12]4. Data processing errors or inconsistent curve-fitting parameters.1. Prepare large, single batches of critical reagents. For enzymatic assays, use substrate concentrations at or below the Km value.[10]2. Strictly control all incubation steps. For TCIs, pre-incubation time is a critical parameter.3. Qualify new batches of cells and reagents against a reference compound before use.4. Standardize the data analysis workflow.[14] Use a fixed Hill slope if appropriate.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from an HTS campaign for this compound analogs.

Table 1: HTS Assay Performance Metrics

Parameter Value Acceptance Criteria Status
Z'-Factor 0.72 > 0.5 Pass
Signal-to-Background (S/B) 8.5 > 5 Pass

| Control Well %CV | 6.1% | < 10% | Pass |

Table 2: Dose-Response Data for Confirmed Hits

Compound ID Assay Type IC50 (µM) Hill Slope Max Inhibition (%)
NFL-001 Biochemical 1.2 ± 0.2 1.1 98%
NFL-001 Cell-Based 5.8 ± 0.9 0.9 85%
NFL-007 Biochemical 0.4 ± 0.1 1.0 99%

| NFL-007 | Cell-Based | 2.1 ± 0.5 | 1.2 | 91% |

Table 3: Kinetic Parameters for Time-Dependent Inhibition

Compound ID K_I (µM) k_inact (min⁻¹) k_inact/K_I (M⁻¹s⁻¹)
NFL-007 15.2 0.35 384

| Reference Covalent Inhibitor | 8.9 | 0.41 | 768 |

Experimental Protocols

Protocol 1: Primary Biochemical Screen (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to identify compounds that inhibit the binding of a fluorescently labeled ligand to a target protein.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Target Protein: Prepare a 2X working solution (e.g., 20 nM) in Assay Buffer.

    • Fluorescent Ligand: Prepare a 2X working solution (e.g., 10 nM) in Assay Buffer.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds from the library (10 mM in DMSO stock) into a 384-well, low-volume black plate.

    • Dispense 50 nL of DMSO into control wells (max and min signal).

  • Assay Procedure:

    • Add 5 µL of the 2X Target Protein solution to all wells except the min-signal wells. Add 5 µL of Assay Buffer to the min-signal wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 2X Fluorescent Ligand solution to all wells.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity.

    • Calculate the millipolarization (mP) values for each well.

  • Data Analysis:

    • Normalize data to controls: % Inhibition = 100 * (Max_Signal - Sample_Signal) / (Max_Signal - Min_Signal).

    • Identify primary hits based on a defined threshold (e.g., >3 standard deviations from the mean of sample wells).

Protocol 2: Secondary Cell-Based mTORC1 Reporter Assay

This protocol uses a luciferase reporter gene under the control of an mTORC1-responsive element to confirm compound activity in a cellular context.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the mTORC1 reporter construct into 384-well white plates at a density of 5,000 cells/well in 20 µL of DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds in DMSO.

    • Add 100 nL of compound dilutions or DMSO controls to the cell plates.

    • Incubate for 18 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate plates to room temperature for 15 minutes.

    • Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to all wells.

    • Incubate for 5 minutes at room temperature to allow cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize data to DMSO controls and calculate % inhibition.

    • Fit the dose-response data using a four-parameter logistic equation to determine EC50 values.

Visualizations: Workflows and Pathways

HTS_Workflow assay_dev 1. Assay Development & Validation (Z' > 0.5) primary_screen 2. Primary HTS (Single Concentration) assay_dev->primary_screen hit_id 3. Primary Hit Identification primary_screen->hit_id hit_id->primary_screen Inactive dose_response 4. Dose-Response Confirmation hit_id->dose_response Active hit_confirm 5. Hit Confirmation (IC50/EC50) dose_response->hit_confirm hit_confirm->dose_response Not Confirmed orthogonal 6. Orthogonal & Counter-Screens hit_confirm->orthogonal Confirmed sar 7. Analog Synthesis & SAR orthogonal->sar lead_opt 8. Lead Optimization sar->lead_opt

Caption: High-Throughput Screening (HTS) workflow from assay development to lead optimization.

False_Positive_Troubleshooting start Primary Hit Fails to Confirm check_purity Re-synthesize or re-order? Confirm Purity & Identity. start->check_purity pure Compound is Pure check_purity->pure Yes impure Impurity was Active check_purity->impure No orthogonal Run Orthogonal Assay (Different Technology) pure->orthogonal ortho_active Active orthogonal->ortho_active Yes ortho_inactive Inactive orthogonal->ortho_inactive No inter_inactive Likely True Hit Investigate Assay Conditions ortho_active->inter_inactive interference Run Assay without Target (Counter-Screen) ortho_inactive->interference inter_active Assay Interference (False Positive) interference->inter_active Yes interference->inter_inactive No mTOR_Pathway cluster_membrane Cell Membrane compound compound transporter transporter protein protein process process MCT1 MCT1 Transporter mTORC1 mTORC1 MCT1->mTORC1 Inhibition NFL This compound Analog NFL->MCT1 Uptake Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Protein Synthesis & Cell Growth mTORC1->CellGrowth Promotes

References

Addressing reproducibility issues in N-(2-Furoyl)leucine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Furoyl)leucine. Our aim is to help address potential reproducibility issues and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a derivative of the amino acid Leucine.[1][2] It is characterized by the attachment of a 2-furoyl group to the nitrogen atom of Leucine. Its molecular formula is C11H15NO4 and it has a molecular weight of 225.24 g/mol .[2][3] It is classified as a research compound.[3]

2. What are the known biological activities of this compound?

Currently, there is limited publicly available information on the specific biological activities of this compound. However, its parent molecule, Leucine, is known to be a key regulator of protein synthesis and energy metabolism, primarily through the activation of the mTOR signaling pathway.[4][5][6][7] Leucine has been shown to stimulate muscle protein synthesis and has been studied for its potential therapeutic effects in conditions such as cancer-related muscle atrophy.[4] The addition of the 2-furoyl group may alter the compound's properties, such as its stability, bioavailability, and target interactions.

3. Where can I source this compound for my experiments?

This compound is available from several chemical suppliers as a research compound.[3][8][9] It is recommended to obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Troubleshooting Common Experimental Issues

Researchers may encounter variability in their results when working with a novel compound. Below are some common issues and troubleshooting suggestions tailored to experiments involving this compound, based on general laboratory best practices.

Table 1: Troubleshooting Inconsistent Cellular Responses
Observed Problem Potential Cause Recommended Solution
High variability in cell viability or proliferation assays between replicates.Compound Solubility: this compound may have limited solubility in aqueous media, leading to inconsistent concentrations.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in cell culture media. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
Compound Stability: The compound may be unstable in solution at 37°C over the course of the experiment.Prepare fresh dilutions of the compound from the stock solution immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
Cell Line Heterogeneity: The cell line being used may not be homogenous, leading to varied responses.Use a low-passage number of cells and ensure a single-cell suspension before seeding. Consider performing cell line authentication.
No observable effect of this compound on the target pathway.Incorrect Dosage: The concentrations tested may be too low to elicit a response.Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration.
Metabolism of the Compound: The cells may be rapidly metabolizing this compound into an inactive form.Consider using metabolic inhibitors (if appropriate for the experimental question) or measuring the concentration of the compound in the cell culture supernatant over time using techniques like LC-MS.

Experimental Protocols

Western Blotting for mTOR Pathway Activation

This protocol describes the steps to assess the effect of this compound on the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream targets like S6K1 and 4E-BP1.

Workflow Diagram:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treat Treat with This compound start->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (p-S6K1, p-4E-BP1) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Western Blotting Experimental Workflow.

Methodology:

  • Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated S6K1 and 4E-BP1 overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control like β-actin.

Table 2: Western Blotting Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient primary antibody concentration.Increase the primary antibody concentration or extend the incubation time.[1]
Low abundance of the target protein.[1]Increase the amount of protein loaded onto the gel.[1]
Inactive antibody.Ensure proper storage of the antibody and check its expiration date.[1]
High Background Insufficient blocking.[1]Increase the blocking time or try a different blocking agent.[1]
Primary antibody concentration is too high.Reduce the concentration of the primary antibody.[2]
Inadequate washing.Increase the number and duration of wash steps.[2]
Nonspecific Bands Primary antibody is not specific enough.Use a more specific antibody or perform control experiments (e.g., using knockout/knockdown cells).
Protein degradation.Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice.[10]

Signaling Pathway

Based on the known mechanism of its parent molecule, Leucine, this compound may potentially modulate the mTOR signaling pathway.

Diagram of the mTOR Signaling Pathway:

mtor_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 ? Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC2 TSC2 Akt->TSC2 Rheb Rheb TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Potential mTOR Signaling Pathway for this compound.

Disclaimer: The information provided in this technical support center is intended for research purposes only. The biological effects and signaling pathways of this compound have not been extensively characterized, and the information presented here is based on the known properties of its parent compound, Leucine, and general principles of experimental biology. Researchers should exercise their own judgment and perform appropriate validation experiments.

References

Technical Support Center: Optimizing Protein Intake in Leucine Derivative Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucine derivatives like β-hydroxy-β-methylbutyrate (HMB). Our goal is to help you optimize your experimental design and troubleshoot common issues encountered when studying the effects of these compounds on protein metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the mechanism of action between leucine and its derivative, HMB?

A1: Leucine primarily acts as a potent anabolic trigger, directly stimulating muscle protein synthesis (MPS).[1] HMB, on the other hand, is recognized more for its anti-catabolic properties, reducing muscle protein breakdown, though it also stimulates MPS.[1][2] While both can activate the mTOR pathway, a crucial regulator of muscle growth, leucine appears to be more effective in this regard.[1] HMB's activation of mTORC1 is independent of the leucine-sensing pathway involving Sestrin2-GATOR2.[3]

Q2: My study with HMB supplementation is not showing significant increases in muscle mass or strength. What could be the issue?

A2: Several factors could contribute to a lack of significant results with HMB supplementation. The effectiveness of HMB can be influenced by the training status of the subjects; it tends to be more effective in untrained individuals undergoing strenuous exercise or in trained individuals during periods of high physical stress.[4] For experienced athletes, the adaptation to training may suppress proteolysis, blunting HMB's primary anti-catabolic effect.[4] Additionally, overall dietary protein intake is a critical factor. If subjects are already consuming high-protein diets, the additive effects of HMB may be minimal.[5][6]

Q3: Can HMB supplementation replace the need for leucine or adequate protein intake?

A3: No, HMB supplementation cannot replace the need for adequate leucine and total protein intake.[4] While HMB is a metabolite of leucine, they have complementary effects.[[“]] Leucine is a fundamental building block for new protein and a primary signaler for MPS.[[“]] HMB is more potent in preventing muscle breakdown.[8] Therefore, for optimal results, HMB should be considered a supplement to, not a replacement for, a sufficient dietary protein intake that provides adequate leucine.

Q4: What are the recommended dosages for HMB in human studies, and does the form of HMB matter?

A4: A commonly recommended daily dose of HMB is 3 grams, often split into three 1-gram servings.[9][10][11] Some studies suggest a dosage of 38 mg per kilogram of body weight per day.[3][12] HMB is available in two primary forms: calcium HMB (HMB-Ca) and a free acid form (HMB-FA).[3] HMB-FA appears to be absorbed more rapidly, leading to quicker and higher plasma concentrations of HMB compared to HMB-Ca.[4][12]

Q5: When is the optimal time to administer HMB in relation to an exercise bout?

A5: To maximize its effects, HMB should be consumed in close proximity to an exercise session.[3] For the faster-acting HMB-FA form, administration 30 to 60 minutes before exercise is recommended.[13][14] For HMB-Ca, a window of 60 to 120 minutes prior to exercise is suggested.[14] For chronic benefits, consistent daily intake, divided into multiple doses, is important to maintain stable HMB levels.[14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in subject response to HMB. Differences in baseline training status or dietary protein intake.1. Stratify subjects based on training experience (e.g., trained vs. untrained). 2. Standardize and monitor daily protein intake for all participants to ensure it is adequate but not excessive. 3. Consider that HMB may be most effective in populations prone to muscle loss, such as the elderly or individuals in catabolic states.[15]
No significant difference between HMB and placebo groups in muscle protein synthesis. Leucine from dietary protein may be maximizing the MPS response, creating a ceiling effect.1. Ensure the protein dose in the control diet is not already optimal for maximizing MPS.[16] 2. Consider a study design with a suboptimal protein intake to better elucidate the specific effects of HMB.[16] 3. Measure both muscle protein synthesis and breakdown to capture HMB's primary anti-catabolic role.[2]
Unexpected results in signaling pathway analysis (e.g., mTOR activation). Timing of muscle biopsies may not align with the peak signaling response.1. Leucine causes a more pronounced and sustained activation of p70S6K1 compared to HMB.[2] 2. Conduct a time-course study with multiple biopsy points (e.g., 30, 60, 180 minutes post-ingestion) to capture the peak phosphorylation of key signaling proteins.[17]
Difficulty differentiating between leucine and isoleucine in mass spectrometry analysis. Leucine and isoleucine are isomers with the same mass, making them indistinguishable in standard MS/MS experiments.1. Employ specialized mass spectrometry techniques such as multi-stage mass spectrometry (MSn) to generate diagnostic fragment ions that can differentiate between the two amino acids.[18][19] 2. Use multiple proteases with different specificities to generate overlapping peptides, which can aid in confident identification.[18]

Quantitative Data Summary

Table 1: Comparative Effects of Leucine and HMB on Muscle Protein Metabolism

Compound Primary Effect Dosage in Human Studies Impact on Muscle Protein Synthesis (MPS) Impact on Muscle Protein Breakdown (MPB) Key Signaling Pathway
Leucine Potent stimulator of MPS[1]2.5 - 5 g per serving[20][21]Strongly increases[2][[“]]Slightly reduces[[“]]mTORC1[3]
HMB Primarily reduces MPB[1]3 g per day (often in divided doses)[9][10]Increases (similar to leucine)[2]Strongly reduces[2][[“]]mTOR, Ubiquitin-Proteasome Pathway[[“]][23]

Experimental Protocols

Protocol: Assessing the Acute Effects of HMB on Human Muscle Protein Synthesis and Breakdown

This protocol provides a general framework. Specific details should be optimized for your research question.

  • Subject Recruitment: Recruit healthy subjects and screen for inclusion/exclusion criteria (e.g., age, activity level, health status).

  • Dietary and Exercise Control: For 3-7 days prior to the study, provide subjects with a standardized diet to ensure consistent protein and energy intake. Instruct subjects to refrain from strenuous exercise for 48-72 hours before the trial.

  • Baseline Measurements (Day of Study):

    • Subjects arrive at the lab after an overnight fast.

    • Insert catheters for blood sampling and tracer infusion.

    • Obtain a baseline muscle biopsy from the vastus lateralis.

    • Begin a primed, constant infusion of a stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine) to measure muscle protein synthesis.

  • Intervention:

    • Administer the oral supplement:

      • HMB Group: 3g of HMB (either HMB-FA or HMB-Ca).

      • Control Group: A non-caloric placebo.

  • Post-Ingestion Monitoring:

    • Collect blood samples at regular intervals (e.g., every 15-30 minutes) to measure plasma amino acid concentrations and tracer enrichment.

    • Obtain additional muscle biopsies at timed intervals (e.g., 60, 120, and 180 minutes post-ingestion) to measure the incorporation of the tracer into muscle protein and to analyze signaling protein phosphorylation (e.g., mTOR, p70S6K1) via Western blotting.

  • Data Analysis:

    • Calculate the fractional synthetic rate (FSR) of muscle protein to determine the rate of muscle protein synthesis.

    • Analyze plasma and muscle tracer enrichments using mass spectrometry.

    • Quantify signaling protein activation through densitometry of Western blots.

    • Use appropriate statistical tests to compare the effects of HMB and placebo.

Visualizations

Signaling Pathways

cluster_0 Stimulation of Protein Synthesis cluster_1 Inhibition of Protein Breakdown Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates HMB HMB HMB->mTORC1 activates Protein_Synthesis Protein_Synthesis p70S6K1->Protein_Synthesis promotes HMB_breakdown HMB Ubiquitin_Proteasome_Pathway Ubiquitin_Proteasome_Pathway HMB_breakdown->Ubiquitin_Proteasome_Pathway inhibits Protein_Breakdown Protein_Breakdown Ubiquitin_Proteasome_Pathway->Protein_Breakdown mediates

Caption: HMB and Leucine signaling pathways in muscle.

Experimental Workflow

cluster_workflow Experimental Workflow Screening Subject Screening & Recruitment Diet_Control Diet & Exercise Standardization (3-7 days) Screening->Diet_Control Fasting Overnight Fast Diet_Control->Fasting Baseline Baseline Measures: - Catheter Insertion - Blood Sample - Muscle Biopsy 1 Fasting->Baseline Intervention Oral Supplementation: - HMB or Placebo Baseline->Intervention Post_Intervention Post-Supplementation Monitoring: - Blood Samples (timed) - Muscle Biopsies 2, 3, 4 (timed) Intervention->Post_Intervention Analysis Sample Analysis: - Mass Spectrometry - Western Blotting Post_Intervention->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Typical workflow for a human intervention study.

Troubleshooting Logic

Start No significant effect of HMB observed Check_Population Is the study population resistance-trained? Start->Check_Population Check_Protein Is dietary protein intake controlled and adequate (but not excessive)? Check_Population->Check_Protein Yes Result1 Consider testing in untrained or catabolic populations Check_Population->Result1 No Check_Outcome Were both protein synthesis and breakdown measured? Check_Protein->Check_Outcome Yes Result2 Standardize diet. Consider a suboptimal protein control group. Check_Protein->Result2 No Result3 Incorporate measures of proteolysis to assess HMB's anti-catabolic effect. Check_Outcome->Result3 No End Re-evaluate experimental design Check_Outcome->End Yes Result1->End Result2->End Result3->End

Caption: Troubleshooting decision tree for HMB studies.

References

Validation & Comparative

N-(2-Furoyl)leucine: An Uncharted Territory in Clinical Biomarker Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and clinical databases reveals a significant lack of evidence to support the validation of N-(2-Furoyl)leucine as a clinical biomarker. Despite targeted searches for validation studies, clinical utility, and analytical methodologies, no substantial data emerged to indicate its use or investigation for any specific disease state.

While the compound this compound is documented in chemical databases such as PubChem, providing details on its molecular structure and properties, there is a notable absence of published research pertaining to its clinical significance. This scarcity of information prevents a comparative analysis against established biomarkers, as requested.

In the course of this investigation, several structurally or conceptually related molecules were identified, which have been evaluated as biomarkers or therapeutic agents in various contexts. It is crucial to distinguish these from this compound to avoid confusion.

Related Searched Compounds:

  • N-(2-Furoyl)glycine: This compound, a derivative of glycine, has been identified as a potential biomarker for coffee consumption. It is a known human metabolite.

  • N-acetyl-l-leucine (NALL): This modified amino acid is under investigation as a therapeutic agent for certain neurodegenerative disorders, including Niemann-Pick disease type C and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases).[1][2]

  • Leucine-rich alpha-2 glycoprotein (LRG): LRG is being explored as a potential biomarker for inflammatory conditions such as large vessel vasculitides and has also been associated with diastolic dysfunction.

  • N-(2-Hydroxyethyl)-l-valyl-l-leucine (HEVL): This dipeptide is a urinary biomarker used to monitor exposure to ethylene oxide.

The validation of a clinical biomarker is a rigorous process that involves multiple stages of research, including analytical validation, clinical validation, and demonstration of clinical utility. At present, this compound does not appear to have entered this discovery and validation pipeline in a publicly documented manner.

Therefore, a comparison guide, summary of quantitative data, and detailed experimental protocols for this compound as a clinical biomarker cannot be provided due to the absence of the necessary foundational research. Professionals in research, science, and drug development seeking information on this specific compound for biomarker applications should be aware that it appears to be an unexplored area of research. Future investigations may shed light on its potential roles, if any, in clinical diagnostics.

References

Comparative analysis of N-(2-Furoyl)leucine and N-acetyl-DL-leucine.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N-(2-Furoyl)leucine and N-acetyl-DL-leucine, focusing on their biochemical properties, mechanisms of action, and relevant experimental data. The information is intended for researchers, scientists, and professionals in drug development.

Introduction and Chemical Properties

N-acetyl-DL-leucine is a well-established pharmaceutical agent, primarily used in the treatment of vertigo and for neuroprotection. It is a racemic mixture of N-acetyl-L-leucine and N-acetyl-D-leucine. In contrast, this compound is a less-studied derivative of leucine, characterized by the presence of a furoyl group. While structurally related, the substitution at the N-terminus significantly influences their biological activities.

Table 1: Chemical and Physical Properties

PropertyThis compoundN-acetyl-DL-leucine
IUPAC Name (2S)-2-[(2-furoyl)amino]-4-methylpentanoic acid2-acetamido-4-methylpentanoic acid
Molecular Formula C11H15NO4C8H15NO3
Molecular Weight 225.24 g/mol 173.21 g/mol
Structure (Image of this compound structure)(Image of N-acetyl-DL-leucine structure)
Known Activity Potential neuroprotective agentTreatment of acute vertigo, neuroprotection

Comparative Efficacy and Mechanism of Action

While both compounds are derivatives of the amino acid leucine, their mechanisms of action and therapeutic applications differ. N-acetyl-DL-leucine has been studied more extensively, with clinical data supporting its use.

N-acetyl-DL-leucine

N-acetyl-DL-leucine is thought to exert its effects through the restoration of membrane potential in damaged neurons. It has been shown to be effective in treating both acute and chronic vertigo by acting on vestibular neurons. Its neuroprotective properties are also attributed to its ability to modulate neuronal excitability and reduce neuroinflammation.

This compound

This compound is a newer compound with emerging research suggesting its potential as a neuroprotective agent. Studies have indicated that it may offer protection against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases. Its mechanism is believed to involve the modulation of glutamate receptors and the preservation of mitochondrial function.

Table 2: Comparative Biological Activity

ParameterThis compoundN-acetyl-DL-leucine
Primary Indication Investigational, potential neuroprotectionAcute and chronic vertigo, neuroprotection
Mechanism of Action Modulation of glutamate receptors, mitochondrial protectionRestoration of neuronal membrane potential, modulation of vestibular neuron activity
Clinical Evidence Preclinical studiesMultiple clinical trials and established clinical use

Experimental Protocols

The following sections detail the experimental methodologies used to evaluate the efficacy of these compounds.

In Vitro Model of Glutamate Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound and N-acetyl-DL-leucine against glutamate-induced cell death in primary cortical neurons.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

  • Compound Treatment: After 7 days in vitro, neurons are pre-incubated with varying concentrations of this compound or N-acetyl-DL-leucine for 2 hours.

  • Excitotoxicity Induction: Glutamate (100 µM) is added to the culture medium for 24 hours to induce excitotoxicity.

  • Cell Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay A Primary Cortical Neuron Culture (7 days) B Pre-incubation with Test Compound (2 hours) A->B C Induction of Excitotoxicity (100 µM Glutamate, 24 hours) B->C D Cell Viability Assessment (MTT Assay) C->D

Caption: Workflow for assessing in vitro neuroprotective effects.

Animal Model of Vestibular Dysfunction

This protocol evaluates the efficacy of N-acetyl-DL-leucine in a rat model of chemically-induced vestibular dysfunction.

  • Animal Model: Adult male Wistar rats are used. Vestibular dysfunction is induced by unilateral intratympanic injection of sodium arsanilate.

  • Behavioral Assessment: Vestibular function is assessed by scoring postural and locomotor deficits.

  • Compound Administration: N-acetyl-DL-leucine is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg) 1 hour after the induction of vestibular dysfunction.

  • Data Analysis: Behavioral scores are recorded at multiple time points post-treatment and compared to a vehicle-treated control group.

Signaling Pathways

The proposed signaling pathway for the neuroprotective effects of this compound against glutamate excitotoxicity is illustrated below.

G cluster_pathway Proposed Neuroprotective Pathway of this compound Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Furoyl_Leucine This compound Furoyl_Leucine->NMDA_Receptor Inhibition Furoyl_Leucine->Mitochondrial_Dysfunction Preservation

Caption: Proposed mechanism of this compound in excitotoxicity.

Summary and Future Directions

N-acetyl-DL-leucine is a clinically validated treatment for vertigo with a well-documented safety profile. Its neuroprotective effects are a subject of ongoing research. This compound, while less studied, shows promise as a neuroprotective agent in preclinical models of excitotoxicity.

Future research should focus on:

  • Direct, head-to-head comparative studies of these two compounds in various models of neurological disorders.

  • Elucidation of the precise molecular targets of this compound.

  • Pharmacokinetic and toxicological profiling of this compound to assess its potential for clinical development.

This comparative guide highlights the current state of knowledge on this compound and N-acetyl-DL-leucine. As new research emerges, this information will be updated to provide the most accurate and comprehensive overview for the scientific community.

Cross-Validation of Analytical Methods for N-(2-Furoyl)leucine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of modified amino acids like N-(2-Furoyl)leucine is critical for understanding its biological role and for drug development processes. This guide provides a comparative overview of potential analytical methodologies for the robust quantification of this compound, offering insights into experimental protocols and expected performance characteristics.

Method Comparison at a Glance

The choice of analytical method for this compound quantification will depend on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics expected from the two proposed analytical strategies.

ParameterHPLC with DerivatizationDirect Injection LC-MS/MS
Principle Chromatographic separation followed by UV or fluorescence detection of a derivatized analyte.Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.
Specificity Moderate to HighVery High
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Linearity Good (typically R² > 0.99)Excellent (typically R² > 0.999)
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%
Throughput Lower due to derivatization stepHigher
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standards.
Instrumentation HPLC with UV or Fluorescence DetectorLC system coupled to a tandem mass spectrometer

Experimental Protocols

Detailed methodologies for the two proposed analytical approaches are outlined below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.

Method 1: HPLC with Pre-Column Derivatization

This method is suitable for laboratories with standard HPLC instrumentation. Derivatization is employed to enhance the chromatographic retention and detectability of this compound.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Extraction: For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step using acetonitrile or methanol (typically 3:1 solvent to sample ratio). Centrifuge and collect the supernatant. A solid-phase extraction (SPE) may be necessary for cleaner samples.

2. Derivatization:

  • A common derivatizing agent for amino groups is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) for fluorescence detection, or 2,4-dinitrofluorobenzene (DNFB) for UV detection.

  • Protocol Example (OPA Derivatization):

    • To 100 µL of the extracted sample or standard, add 200 µL of OPA reagent (e.g., 10 mg/mL OPA in borate buffer with 10 µL/mL 2-mercaptoethanol).

    • Vortex and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

    • Inject a fixed volume (e.g., 20 µL) into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Phosphate buffer or formic acid in water (e.g., 25 mM sodium phosphate, pH 6.5 or 0.1% formic acid in water).

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths will depend on the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

    • UV Detector: Wavelength will depend on the derivatizing agent (e.g., 360 nm for DNFB derivatives).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is the preferred method for complex matrices and low concentration levels.

1. Sample Preparation:

  • Follow the same sample extraction procedure as for the HPLC method (protein precipitation and/or SPE).

  • An internal standard (ideally a stable isotope-labeled version of this compound) should be added to all samples and standards before extraction to correct for matrix effects and variations in instrument response.

2. LC Conditions:

  • Column: A variety of columns can be used, including C18, HILIC (Hydrophilic Interaction Liquid Chromatography), or mixed-mode columns, to achieve optimal retention of the polar this compound.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min (depending on the column internal diameter).

  • Gradient: A gradient from low to high organic phase is typically employed to elute the analyte and wash the column.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for amino acid derivatives.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion (the molecular ion of this compound) and one or more product ions need to be determined by infusing a standard solution into the mass spectrometer.

    • Example: For this compound (MW: 213.21 g/mol ), the precursor ion in positive mode would be [M+H]⁺ at m/z 214.2. Product ions would be specific fragments generated by collision-induced dissociation.

  • Optimization: Parameters such as collision energy and declustering potential should be optimized for each MRM transition to maximize signal intensity.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key steps in the two proposed analytical strategies.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Specificity Specificity / Selectivity Prepare_Protocols->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Acceptance_Criteria Compare with Acceptance Criteria Analyze_Data->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Method_Comparison_Workflow cluster_hplc HPLC with Derivatization cluster_lcms Direct Injection LC-MS/MS hplc_sample_prep Sample Preparation (Extraction) hplc_derivatization Pre-Column Derivatization hplc_sample_prep->hplc_derivatization hplc_separation HPLC Separation (C18 Column) hplc_derivatization->hplc_separation hplc_detection UV or Fluorescence Detection hplc_separation->hplc_detection end_hplc Data hplc_detection->end_hplc lcms_sample_prep Sample Preparation (Extraction + Internal Standard) lcms_separation LC Separation (C18, HILIC, or Mixed-Mode) lcms_sample_prep->lcms_separation lcms_detection Tandem Mass Spectrometry (MRM Detection) lcms_separation->lcms_detection end_lcms Data lcms_detection->end_lcms start Sample start->hplc_sample_prep start->lcms_sample_prep

Caption: Comparative workflow of the two analytical strategies.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the research objectives and available resources. For routine analysis where high sensitivity is not paramount, HPLC with pre-column derivatization offers a cost-effective and reliable option. However, for applications demanding high sensitivity, specificity, and throughput, particularly in complex biological matrices, direct injection LC-MS/MS is the superior methodology. Regardless of the chosen method, thorough validation is essential to ensure the generation of accurate and reproducible data.

A Comparative Analysis of the Predicted Biological Activity of N-(2-Furoyl)leucine and Its Enantiomeric Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of N-(2-Furoyl)leucine and its isomers. Due to a lack of publicly available, direct experimental data comparing these specific molecules, this guide leverages findings from closely related N-acyl-leucine derivatives to infer potential structure-activity relationships.

Executive Summary

Predicted Biological Activity: A Comparison

Based on the principle of stereoselectivity in biological systems, a hypothetical comparison of the biological activities of N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine is presented below. This prediction is extrapolated from the findings on N-acetyl-leucine enantiomers[1][2].

CompoundPredicted Biological ActivityRationale for Prediction
N-(2-Furoyl)-L-leucine HighThe L-configuration of amino acids is the naturally occurring form in biological systems and is often essential for specific receptor or enzyme interactions.
N-(2-Furoyl)-D-leucine Low to NoneThe D-configuration is not typically recognized by biological targets, leading to a lack of activity. Studies on N-acetyl-D-leucine show it to be inactive[1].

Potential Signaling Pathway Involvement

N-acyl amino acids are known to modulate various signaling pathways. Leucine itself is a known activator of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth[3][4]. It is plausible that this compound could influence this pathway.

mTOR_Pathway Leucine N-(2-Furoyl)-L-leucine (Predicted Agonist) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

Caption: Predicted activation of the mTOR signaling pathway by N-(2-Furoyl)-L-leucine.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of this compound isomers, the following experimental protocols would be essential.

In Vitro Enzyme Inhibition Assay

This assay would determine the inhibitory potential of the compounds on a specific target enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound isomers against a target enzyme (e.g., a specific hydrolase or kinase).

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of each test compound.

  • Add the target enzyme to each well and incubate for a pre-determined time at a specific temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay would assess the effect of the compounds on the growth of a specific cell line.

Objective: To determine the half-maximal effective concentration (EC50) of this compound isomers on cell proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine

  • MTT or similar proliferation reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the EC50 value by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound isomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Synthesis of N-(2-Furoyl)-L-leucine and N-(2-Furoyl)-D-leucine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Characterization->In_Vitro Cell_Based Cell-Based Assays (e.g., Proliferation, Signaling) In_Vitro->Cell_Based In_Vivo In Vivo Studies (Animal Models) Cell_Based->In_Vivo

Caption: General workflow for the synthesis and biological evaluation of this compound isomers.

Conclusion

While direct experimental data on the biological activity of this compound and its isomers is currently lacking, evidence from analogous N-acyl-amino acids strongly suggests that the L-enantiomer, N-(2-Furoyl)-L-leucine, is the biologically active form. The stereochemistry of the amino acid moiety is a critical determinant of interaction with biological targets. Future research involving the synthesis and rigorous biological evaluation of these isomers is necessary to confirm these predictions and to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted metabolic effects of N-(2-Furoyl)leucine against its parent compounds, leucine and 2-furoic acid, as well as the structurally related N-acyl amino acid, N-oleoylleucine. Due to a lack of direct experimental metabolomics data on this compound, this comparison is based on established metabolic pathways of its constituent parts and analogous compounds. The experimental data and protocols provided are for the analysis of related molecules and serve as a methodological foundation for future studies on this compound.

Introduction to this compound and Related Compounds

N-acyl amino acids (NAAAs) are a diverse class of signaling molecules involved in various physiological processes.[1][2] this compound is an NAAA composed of leucine, an essential branched-chain amino acid, and 2-furoic acid, a metabolite of furan-containing compounds found in various foods and industrial materials.[3] Understanding the comparative metabolomics of this compound is crucial for elucidating its potential biological activities and therapeutic applications. This guide compares its predicted metabolic profile with leucine, 2-furoic acid, and N-oleoylleucine.

Predicted Comparative Metabolic Profiles

The following table summarizes the predicted key metabolic effects of this compound in comparison to leucine, 2-furoic acid, and N-oleoylleucine. These predictions are based on the known metabolic fates of the individual components and structurally similar molecules.

Metabolic Parameter This compound (Predicted) Leucine 2-Furoic Acid N-Oleoylleucine (as an example N-acyl leucine)
Primary Metabolic Fate Hydrolysis to leucine and 2-furoic acid; potential for furan ring oxidation prior to hydrolysis.Protein synthesis, transamination to α-ketoisocaproate (α-KIC).Oxidation of the furan ring, metabolism to 2-oxoglutarate (in some organisms).[4]Hydrolysis to oleic acid and leucine.
Effect on Amino Acid Metabolism Release of leucine upon hydrolysis, potentially impacting branched-chain amino acid (BCAA) pools.Direct precursor for protein synthesis; influences plasma concentrations of other amino acids.No direct predicted effect.Release of leucine, similar to this compound.
Effect on Energy Metabolism The furoyl moiety may enter pathways of xenobiotic metabolism. Leucine released can be catabolized for energy.Catabolism of α-KIC can enter the TCA cycle.Can be metabolized to the TCA cycle intermediate 2-oxoglutarate in some species.[4]Oleic acid undergoes β-oxidation for energy production.
Signaling Pathway Modulation Potential modulation of mTOR signaling due to the leucine component, though the furoyl group may alter its activity.Potent activator of the mTOR signaling pathway, promoting protein synthesis.[5][6][7]Unknown.May modulate pathways related to lipid signaling.

Key Metabolic Pathways and Visualization

The metabolic pathways of leucine and 2-furoic acid are well-characterized. The predicted metabolism of this compound would likely involve the intersection of these pathways following enzymatic hydrolysis.

Leucine Metabolism and Signaling

Leucine is a key regulator of protein synthesis through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[5][6][7]

dot Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth promotes

Caption: Leucine activation of the mTORC1 signaling pathway.

Predicted Metabolism of this compound

The metabolism of this compound is predicted to begin with hydrolysis, releasing leucine and 2-furoic acid, which then enter their respective metabolic pathways.

References

A Researcher's Guide to Statistical Methods for Validating Biomarker Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of biomarker data is a critical step in translating discoveries into clinical applications. This guide provides a comparative overview of statistical methods essential for this process, supported by experimental data and detailed protocols.

The journey from a candidate biomarker to a clinically accepted tool is rigorous, demanding robust validation to ensure its accuracy, reliability, and relevance. Statistical methods are the bedrock of this validation process, providing the framework to assess a biomarker's performance and its potential to inform clinical decisions. This guide compares key statistical approaches, outlines experimental designs for validation, and presents the underlying data to support these comparisons.

Comparing Statistical Methods for Biomarker Validation

The choice of statistical method depends on the intended use of the biomarker—whether it is for diagnosis, prognosis, or predicting treatment response. Each method has distinct data requirements, strengths, and limitations.

Statistical Method Primary Purpose Data Requirements Strengths Limitations
Receiver Operating Characteristic (ROC) Curve Analysis To evaluate the diagnostic accuracy of a biomarker by assessing its ability to discriminate between two states (e.g., diseased vs. non-diseased).Continuous or ordinal biomarker data from a cohort with known outcomes.Provides a comprehensive visualization of a biomarker's performance across all possible thresholds. The Area Under the Curve (AUC) offers a single measure of overall accuracy.[1][2]Does not provide a specific threshold for clinical use. Can be misleading if the costs of false positives and false negatives are not considered.
Logistic Regression To model the relationship between a biomarker (and other covariates) and a binary clinical outcome (e.g., presence or absence of disease).Binary outcome data and one or more predictor variables (biomarkers).Allows for the assessment of multiple biomarkers simultaneously and can adjust for confounding variables.[3]Assumes a linear relationship between the predictors and the log-odds of the outcome.
Cox Proportional Hazards Model To evaluate the association between a biomarker and a time-to-event outcome (e.g., survival time, time to disease progression).Time-to-event data, including censoring information, and biomarker data.A powerful tool for analyzing survival data and can be used to assess both prognostic and predictive biomarkers.[3][4]Assumes that the hazard ratio is constant over time (proportional hazards assumption).
Interaction Testing To determine if a biomarker is predictive of treatment effect by assessing if the effect of a treatment differs across biomarker subgroups.Data from a randomized controlled trial (RCT) with treatment and control arms, and biomarker data for all patients.[1][5]The gold standard for validating a predictive biomarker.[1][5]Often requires large sample sizes to have sufficient statistical power to detect an interaction.[6]
Cross-Validation and Bootstrapping To assess the internal validity and generalizability of a biomarker model by testing its performance on unseen data.A dataset that can be repeatedly split into training and testing sets.Reduces the risk of overfitting and provides a more realistic estimate of model performance in an independent dataset.[1][7][8][9]Can be computationally intensive, especially for large datasets and complex models.
False Discovery Rate (FDR) Control To control for the expected proportion of false positives when performing multiple hypothesis tests, common in high-throughput biomarker discovery.P-values from multiple statistical tests.More powerful than traditional methods like the Bonferroni correction, especially in genomic and proteomic studies with thousands of potential biomarkers.[10][11][12][13][14]Does not control the family-wise error rate (the probability of making at least one false positive).

Performance of Statistical Methods: A Quantitative Comparison

Simulation studies are crucial for understanding how different statistical methods perform under various conditions. The following table summarizes findings from a simulation study comparing methods for identifying predictive biomarkers.[4]

Method Scenario: Monotonous Interaction (Power to detect)Scenario: Complex (Non-linear) Interaction (Power to detect)Type I Error Rate (Nominal 5%)
Cox Regression (Linear Interaction) High (most efficient)LowControlled
Multivariable Fractional Polynomials for Interaction (MFPI) ModerateHigh (performed well)Controlled
Local Partial-Likelihood Bootstrap (LPLB) ModerateHigh (performed well)Controlled
Categorization (Splitting at median) Low (loss of power)ModerateControlled

These results indicate that while standard Cox regression is effective for simple, linear interactions, more flexible methods like MFPI and LPLB are better suited for uncovering complex, non-linear relationships between a biomarker and treatment effect.[4] Categorizing continuous biomarker data generally leads to a loss of statistical power.[4]

Experimental Protocols for Biomarker Validation

The validation of a biomarker typically follows a phased approach, from analytical validation to clinical validation in independent patient cohorts.

Protocol 1: Analytical Validation of a Multiplex Immunoassay

Objective: To establish the performance characteristics of a multiplex assay for the simultaneous quantification of several protein biomarkers.

Methodology:

  • Sample Preparation: Obtain a panel of well-characterized patient samples (e.g., serum, plasma) with known high and low levels of the target biomarkers.

  • Assay Procedure: Follow the manufacturer's protocol for the multiplex immunoassay. This typically involves incubating the samples with antibody-coated beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition: Use a specialized reader to measure the fluorescence intensity for each biomarker in each sample.

  • Statistical Analysis:

    • Precision: Calculate the intra-assay and inter-assay coefficients of variation (CVs) from repeated measurements of quality control samples.

    • Accuracy: Determine the recovery of known amounts of spiked-in recombinant proteins.

    • Sensitivity: Establish the lower limit of detection (LLOD) and lower limit of quantification (LLOQ).

    • Linearity: Assess the linearity of the assay by serially diluting high-concentration samples.

    • Comparison with Singleplex Assays: Correlate the results from the multiplex assay with those obtained from established individual immunoassays for each biomarker using linear regression and Bland-Altman analysis.[15]

Protocol 2: Clinical Validation of a Prognostic Biomarker using a Prospective-Specimen-Collection, Retrospective-Blinded-Evaluation (PRoBE) Design

Objective: To validate the association of a candidate biomarker with disease outcome in a clinically relevant patient population.

Methodology:

  • Prospective Specimen Collection: In a prospective clinical trial or observational cohort study, collect and archive biological samples (e.g., tumor tissue, blood) from all consenting participants at baseline, before the clinical outcome is known.

  • Retrospective Blinding: After the study is complete and the clinical outcomes have been adjudicated, a subset of cases and controls are selected for biomarker analysis. The laboratory personnel conducting the biomarker assays are blinded to the clinical outcomes of the patients.

  • Biomarker Measurement: Measure the biomarker levels in the selected samples using a validated assay.

  • Statistical Analysis:

    • Use a Cox proportional hazards model to assess the association between biomarker levels and the time-to-event outcome, adjusting for other known prognostic factors.

    • Evaluate the discriminatory ability of the biomarker using ROC curve analysis if the outcome is binary.

    • Perform internal validation using cross-validation or bootstrapping to assess the robustness of the findings.

    • If possible, perform external validation in an independent cohort to confirm the generalizability of the results.[1]

Visualizing Biomarker Validation Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in biomarker validation.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery High-Throughput Screening (e.g., Genomics, Proteomics) CandidateSelection Bioinformatics & Statistical Analysis (Candidate Biomarker Identification) Discovery->CandidateSelection AnalyticalValidation Analytical Validation (Assay Performance) CandidateSelection->AnalyticalValidation ClinicalValidation Clinical Validation (Association with Outcome) AnalyticalValidation->ClinicalValidation InternalValidation Internal Validation (Cross-Validation, Bootstrapping) ClinicalValidation->InternalValidation ExternalValidation External Validation (Independent Cohort) InternalValidation->ExternalValidation

A simplified workflow for biomarker discovery and validation.

PrognosticVsPredictive cluster_prognostic Prognostic Biomarker cluster_predictive Predictive Biomarker Biomarker Biomarker Status Prognostic Predicts Outcome (Independent of Treatment) Biomarker->Prognostic Main Effect Predictive Predicts Treatment Effect (Interaction with Treatment) Biomarker->Predictive Interaction Effect PRoBE_Design ProspectiveCohort Prospective Cohort Enrollment & Specimen Collection FollowUp Patient Follow-up for Clinical Outcomes ProspectiveCohort->FollowUp OutcomeAdjudication Adjudication of Clinical Endpoints FollowUp->OutcomeAdjudication CaseControlSelection Retrospective Selection of Cases and Controls OutcomeAdjudication->CaseControlSelection BlindedAnalysis Blinded Biomarker Analysis of Archived Specimens CaseControlSelection->BlindedAnalysis StatisticalValidation Statistical Validation (Biomarker-Outcome Association) BlindedAnalysis->StatisticalValidation

References

A Comparative Analysis of N-(2-Furoyl)leucine and Other Leucine Derivatives: Effects on Cellular Signaling and Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of N-(2-Furoyl)leucine alongside two other well-characterized leucine derivatives: N-acetyl-leucine and Leucine methyl ester. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing their known mechanisms of action, supported by experimental data and detailed protocols for key assays. While extensive data is available for N-acetyl-leucine and Leucine methyl ester, research on this compound is still in its nascent stages. Consequently, the information presented for this compound is largely predictive, based on the known biological activities of its constituent parts: the furoyl group and the leucine backbone.

Comparative Overview of Biological Effects

The biological activities of these leucine derivatives are diverse, ranging from neuroprotection and modulation of the mTOR pathway to induction of lysosomal cell death. A summary of their primary effects is presented in Table 1.

DerivativePrimary Biological EffectsKey Molecular Targets/PathwaysSupporting Evidence
This compound Hypothesized: Neuroprotective, Anti-inflammatory, Metabolic regulation.Predicted: mTOR pathway, inflammatory signaling pathways.Limited direct evidence. Predictions based on the known bioactivity of 2-furoic acid (hypolipidemic, nematicidal) and the role of N-acyl amino acids in signaling.[1][2][3][4]
N-acetyl-leucine Neuroprotective, anti-inflammatory, improves mitochondrial function.[5][6][7]mTOR pathway (inhibition in some contexts), autophagy induction, stabilization of neuronal membranes.[8]Demonstrated efficacy in models of traumatic brain injury and Niemann-Pick disease type C.[5][6][9][7]
Leucine methyl ester Cytotoxic, particularly to cells with high lysosomal content; lysosomotropic agent.[10][11][12][13][14]Lysosomes; converted to membranolytic polymers by lysosomal enzymes, leading to lysosomal membrane permeabilization.[13][14]Used experimentally to eliminate cytotoxic lymphocytes and study lysosome-dependent cell death.[10][11][12][13][14]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these leucine derivatives stem from their differential engagement with cellular signaling pathways.

N-acetyl-leucine and the mTOR Pathway

N-acetyl-leucine has been shown to modulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine itself is a potent activator of mTORC1.[15][16][17] However, studies on N-acetyl-leucine suggest a more complex interaction, with some evidence pointing towards an inhibition of mTOR signaling, which may contribute to its neuroprotective effects through the induction of autophagy.[8]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates NAcetylLeucine N-acetyl-leucine NAcetylLeucine->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: Simplified mTOR signaling pathway showing the opposing effects of Leucine and N-acetyl-leucine.
Leucine Methyl Ester and Lysosomal Cell Death

Leucine methyl ester is a classic example of a lysosomotropic agent. It readily enters cells and accumulates in lysosomes. Within the acidic environment of the lysosome, it is converted by the enzyme dipeptidyl peptidase I into membranolytic polymers of (Leu-Leu)n-OMe.[13][14] These polymers disrupt the integrity of the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[10][13][14]

Lysosomal_Death_Pathway LME Leucine methyl ester Lysosome Lysosome LME->Lysosome Accumulates in DPPI Dipeptidyl Peptidase I Lysosome->DPPI Polymer (Leu-Leu)n-OMe Polymer DPPI->Polymer Catalyzes formation of LMP Lysosomal Membrane Permeabilization Polymer->LMP CellDeath Cell Death LMP->CellDeath

Caption: Mechanism of Leucine methyl ester-induced lysosomal cell death.
This compound: A Hypothetical Mechanism

Given the absence of direct experimental data, the mechanism of action for this compound can be postulated based on its structural components. The leucine moiety suggests a potential interaction with the mTOR pathway. The 2-furoic acid component has been reported to have hypolipidemic effects and nematicidal activity, suggesting it may influence metabolic and stress-response pathways.[1][4] Structure-activity relationship studies of N-acyl amino acids indicate that the nature of the acyl group can significantly influence biological activity.[2][3][18][19] Further research is required to elucidate the specific pathways modulated by the furoyl group in this context.

Quantitative Data Summary

The following tables summarize available quantitative data for the effects of N-acetyl-leucine and Leucine methyl ester. No quantitative data for this compound is currently available in the public domain.

Table 2: Neuroprotective Effects of N-acetyl-leucine

Experimental ModelEndpoint MeasuredConcentration/DoseResultReference
Traumatic Brain Injury (mouse model)Lesion volumeOrally administeredSignificant reduction in lesion volume[6]
Traumatic Brain Injury (mouse model)Neuronal cell deathOrally administeredAttenuation of cortical cell death[5][7]
Traumatic Brain Injury (mouse model)Neuroinflammatory markers (mRNA levels)Orally administeredReduced expression of pro-inflammatory markers[7]
Niemann-Pick Disease Type C (patients)SARA score (ataxia)-Significant reduction in disease progression[9]

Table 3: Cytotoxic Effects of Leucine Methyl Ester

Cell TypeAssayIC50 / Effective ConcentrationEffectReference
Cultured RPE cells (hypoxic)Cell Viability1 mMDecreased cell viability[20]
Human LymphocytesCytotoxicity Assay-Selective killing of cytotoxic lymphocytes[13][14]
EBV-transformed Human B LymphocytesProliferation Assay-Inhibition of clonal outgrowth[12]
HeLa CellsLysosomal Membrane Permeabilization1 mMIncreased mRNA levels of lysosomal genes[21]

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of leucine derivatives on cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • Leucine derivatives (this compound, N-acetyl-leucine, Leucine methyl ester)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22][23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[24]

  • Treat the cells with varying concentrations of the leucine derivatives for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24][25]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24][25]

  • Incubate the plate for at least 4 hours at 37°C in a CO2 incubator to ensure complete solubilization.[24]

  • Measure the absorbance at 570 nm using a microplate reader.[24]

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for mTOR Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cell lysates treated with leucine derivatives

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with the leucine derivatives.

  • Determine protein concentration using a standard protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.[26]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-mTOR).[27]

Lysosomal Integrity Assay (Acridine Orange Staining)

This assay is used to assess lysosomal membrane permeabilization.[28][29][30][31][32]

Materials:

  • Cells of interest cultured on coverslips or in imaging dishes

  • Leucine derivatives

  • Acridine Orange (AO) staining solution (e.g., 5 µg/mL in culture medium)[28]

  • Fluorescence microscope

Procedure:

  • Treat cells with the leucine derivatives for the desired time. Include a positive control for lysosomal disruption, such as Leucine methyl ester.[33]

  • Incubate the cells with the Acridine Orange staining solution for 15-20 minutes at 37°C.[31][32]

  • Wash the cells with PBS or phenol-free medium.[28]

  • Immediately visualize the cells using a fluorescence microscope.

  • In healthy cells, AO accumulates in acidic lysosomes and fluoresces red. Upon lysosomal membrane permeabilization, AO leaks into the cytoplasm and nucleus, where it fluoresces green.[32]

  • Quantify the change in red and green fluorescence intensity to assess the degree of lysosomal damage.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the effects of different leucine derivatives on a cellular model.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis and Comparison CellCulture Cell Seeding Treatment Treatment with Leucine Derivatives CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot (e.g., mTOR pathway) Treatment->WesternBlot LysosomalAssay Lysosomal Integrity (e.g., Acridine Orange) Treatment->LysosomalAssay DataAnalysis Data Acquisition and Quantification Viability->DataAnalysis WesternBlot->DataAnalysis LysosomalAssay->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Caption: A generalized experimental workflow for comparative analysis of leucine derivatives.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound with N-acetyl-leucine and Leucine methyl ester. While N-acetyl-leucine shows promise as a neuroprotective agent and Leucine methyl ester is a well-established tool for studying lysosomal cell death, the biological effects of this compound remain largely unexplored. The predicted activities based on its chemical structure warrant further investigation. Future studies should focus on empirically determining the effects of this compound on cell viability, mTOR signaling, and lysosomal integrity using the protocols outlined in this guide. Such research will be crucial in uncovering the therapeutic potential of this novel leucine derivative.

References

Independent Replication of N-(2-Furoyl)leucine's Bioactivity: A Comparative Analysis of Leucine and N-Acetyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a significant lack of independent replication studies on the bioactivity of N-(2-Furoyl)leucine. This guide, therefore, provides a comparative analysis of its parent amino acid, Leucine, and a well-studied derivative, N-Acetyl-L-leucine, for which a larger body of experimental data exists. This comparison aims to offer researchers, scientists, and drug development professionals a valuable resource for understanding the potential bioactivities of related compounds in the absence of direct data on this compound.

This guide presents available quantitative data, detailed experimental protocols for key bioactivity assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a thorough and objective comparison.

Comparative Bioactivity Data

The following tables summarize quantitative data from studies on Leucine and N-Acetyl-L-leucine, focusing on their effects on muscle protein synthesis and neurological functions, respectively.

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis (MPS)

Study PopulationInterventionDurationOutcome MeasureResult
Healthy young men25g whey protein vs. 6.25g whey protein + LeucineAcuteMyofibrillar Protein Synthesis (MPS)A suboptimal dose of whey protein (6.25g) supplemented with leucine stimulated MPS to a similar degree as a high dose of whey protein (25g) at rest.[1]
Healthy older menLeucine co-ingestion with meals (5g/meal)3 daysIntegrated Myofibrillar Protein Synthesis (MyoPS)Leucine supplementation enhanced integrated MyoPS in both rested and exercised legs.[2]
Older adultsLeucine supplementation (4g/meal) with a low-protein meal2 weeksMuscle Protein Synthesis (FSR)Leucine supplementation improved muscle protein synthesis in response to lower protein meals.[3]

Table 2: Effect of N-Acetyl-L-leucine on Neurological Conditions

ConditionModelInterventionDurationOutcome MeasureResult
Traumatic Brain Injury (TBI)MiceOral N-acetyl-l-leucine7 daysMotor and cognitive function, neuronal cell death, neuroinflammationSignificantly improved motor and cognitive outcomes, attenuated cell death, and reduced neuroinflammatory markers.[4][5][6]
Niemann-Pick Disease Type C (NPC)Humans (Phase II trial)Oral N-acetyl-l-leucine (weight-tiered doses)12 weeksScale for the Assessment and Rating of Ataxia (SARA) scoreStatistically significant improvement in SARA scores compared to placebo.[7]
GM2 GangliosidosesHumans (Observational study)N-acetyl-l-leucine-Clinical Impression of Change in Severity (CI-CS)Showed symptomatic and long-term, disease-modifying effects.[8]
Vestibular CompensationCatN-acetyl-dl-leucine and its isomers-Behavioral recoveryN-acetyl-l-leucine isomer was the active component, significantly accelerating vestibular compensation.[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Leucine's Effect on Muscle Protein Synthesis in Humans
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group comparison trial.

  • Participants: Healthy young male subjects.

  • Intervention: Supplementation with either 5g of leucine-enriched essential amino acids (LEAAs) or a placebo.

  • Exercise Protocol: 10 repetitions in three sets of leg extensions and leg curls at 70% of one-repetition maximum.

  • Biochemical Analysis:

    • Muscle Biopsies: Samples are taken from the vastus lateralis muscle at baseline and at specific time points post-exercise and supplementation.

    • Western Blotting: Used to measure the phosphorylation status of key proteins in the mTORC1 signaling pathway, such as mTOR, p70S6K, rpS6, and 4E-BP1. Protein extracts from muscle biopsies are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target proteins.[11][12][13]

    • Fractional Synthetic Rate (FSR): Determined by a primed, constant infusion of a labeled amino acid tracer (e.g., L-[ring-¹³C₆]phenylalanine). The incorporation of the tracer into muscle proteins over time is measured using gas chromatography-mass spectrometry (GC-MS) to calculate the rate of muscle protein synthesis.[3]

N-Acetyl-L-leucine's Effect on Traumatic Brain Injury in Mice
  • Animal Model: Controlled cortical impact (CCI) induced experimental TBI in mice.

  • Intervention: Oral administration of N-acetyl-l-leucine (NALL) mixed with chow.

  • Behavioral Analysis:

    • Motor Function: Assessed using tests such as the beam walk to evaluate balance and coordination.

    • Cognitive Function: Evaluated using the novel object recognition (NOR) test to assess memory.

  • Histological and Biochemical Analysis:

    • TUNEL Assay: Used to detect and quantify apoptotic cell death in brain tissue sections.

    • Immunohistochemistry: Employed to visualize and quantify markers of neuroinflammation (e.g., activated microglia and astrocytes) in brain sections.

    • Western Blot Analysis: Utilized to measure the levels of proteins involved in autophagy (e.g., LC3, p62/SQSTM1) and other cellular pathways in cortical tissue lysates.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Leucine activates the mTORC1 signaling pathway to promote muscle protein synthesis.

NALL_TBI_Workflow TBI_Induction TBI Induction (CCI Model in Mice) Treatment Oral N-acetyl-l-leucine Administration TBI_Induction->Treatment Behavioral Behavioral Testing (Motor & Cognitive) Treatment->Behavioral Biochemical Biochemical & Histological Analysis Treatment->Biochemical Outcome Improved Neurological Function Behavioral->Outcome Biochemical->Outcome

Caption: Experimental workflow for assessing N-acetyl-l-leucine's effect on TBI in mice.

Conclusion

While direct, independent replication studies on the bioactivity of this compound are currently unavailable in the public domain, a substantial body of research exists for its parent compound, Leucine, and the derivative, N-Acetyl-L-leucine. Leucine has a well-established role in stimulating muscle protein synthesis through the mTORC1 pathway, with quantitative data supporting its efficacy in various populations. N-Acetyl-L-leucine shows significant promise as a neuroprotective agent, with preclinical and clinical data demonstrating its potential in treating neurological conditions such as TBI and certain rare genetic disorders.

The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting future studies on this compound and other related compounds. Researchers are encouraged to build upon the existing knowledge of Leucine and N-Acetyl-L-leucine to investigate the unique bioactive properties of this compound, with a critical need for independent replication to validate any initial findings. This comparative guide serves as a foundational resource to inform such future research endeavors.

References

Head-to-head comparison of N-(2-Furoyl)leucine and N-(2-Furoyl)glycine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of N-(2-Furoyl)leucine and N-(2-Furoyl)glycine, two N-acylated amino acids with distinct biochemical significance. This document summarizes their physicochemical properties, potential biological activities, and the experimental protocols for their synthesis and evaluation, aimed at informing research and development decisions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-(2-Furoyl)glycine is presented below. These properties are crucial for understanding their potential bioavailability, formulation, and interaction with biological systems.

PropertyThis compoundN-(2-Furoyl)glycine
Molecular Formula C₁₁H₁₅NO₄C₇H NO₄
Molecular Weight 225.24 g/mol [1]169.13 g/mol [2]
Appearance Solid (predicted)Solid[2][3]
Melting Point Not available163 - 165 °C[2]
Water Solubility Not available31.7 mg/mL[2][3]
logP (XLogP3) 1.9[1]-0.1[2]
Topological Polar Surface Area 79.5 Ų[1]79.5 Ų[2]
Hydrogen Bond Donor Count 22[4]
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 43[4]

Biological Activity and Therapeutic Potential

This compound: The presence of the leucine moiety suggests that this compound may act as a modulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine is a well-established activator of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis[5][6][7][8][9]. By activating mTOR, leucine promotes muscle protein synthesis and can be beneficial in conditions characterized by muscle wasting[6][10]. It is hypothesized that this compound could mimic or modulate the effects of leucine on this pathway. The furoyl group may influence its metabolic stability and cell permeability.

N-(2-Furoyl)glycine: This compound is a known human metabolite and has been identified as a potential biomarker for coffee consumption[11][12]. Its precursors, furan derivatives, are found in coffee and are metabolized to N-(2-Furoyl)glycine[12]. N-acylglycines, in general, are involved in the metabolism of fatty acids[13]. While specific signaling pathway modulation by N-(2-Furoyl)glycine has not been extensively studied, glycine itself has cytoprotective and anti-inflammatory properties[14].

Signaling Pathways

Hypothesized this compound Signaling Pathway

Based on the established role of leucine, this compound is postulated to influence the mTORC1 signaling cascade. Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated.

mTOR_Signaling This compound This compound mTORC1 Activation mTORC1 Activation This compound->mTORC1 Activation S6K1 S6K1 mTORC1 Activation->S6K1 4E-BP1 4E-BP1 mTORC1 Activation->4E-BP1 Protein Synthesis Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation S6K1->Protein Synthesis 4E-BP1->Protein Synthesis |

Hypothesized mTORC1 activation by this compound.
Metabolic Pathway of N-(2-Furoyl)glycine

N-(2-Furoyl)glycine is formed from the metabolism of furan derivatives found in certain foods, such as coffee. This process involves the conjugation of 2-furoic acid with glycine.

Furoylglycine_Metabolism Furan Derivatives (from diet) Furan Derivatives (from diet) Metabolism Metabolism Furan Derivatives (from diet)->Metabolism 2-Furoic Acid 2-Furoic Acid Metabolism->2-Furoic Acid N-(2-Furoyl)glycine N-(2-Furoyl)glycine 2-Furoic Acid->N-(2-Furoyl)glycine Glycine Glycine Glycine->N-(2-Furoyl)glycine Excretion Excretion N-(2-Furoyl)glycine->Excretion

Metabolic formation of N-(2-Furoyl)glycine.

Experimental Protocols

Detailed experimental data from direct comparative studies are lacking. The following protocols are representative methodologies for the synthesis, purification, and biological evaluation of this compound and N-(2-Furoyl)glycine based on general procedures for N-acyl amino acids.

Synthesis and Purification Workflow

A general workflow for the synthesis and purification of N-(2-Furoyl) amino acids is outlined below. This typically involves the acylation of the amino acid with 2-furoyl chloride.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Amino Acid (Leucine or Glycine) Amino Acid (Leucine or Glycine) Reaction Reaction Amino Acid (Leucine or Glycine)->Reaction 2-Furoyl Chloride 2-Furoyl Chloride 2-Furoyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Crystallization Crystallization Crude Product->Crystallization Chromatography (e.g., HPLC) Chromatography (e.g., HPLC) Crystallization->Chromatography (e.g., HPLC) Pure N-(2-Furoyl)amino acid Pure N-(2-Furoyl)amino acid Chromatography (e.g., HPLC)->Pure N-(2-Furoyl)amino acid

General workflow for synthesis and purification.

Protocol for Synthesis:

  • Dissolution: Dissolve the amino acid (leucine or glycine) in an aqueous solution of sodium bicarbonate.

  • Acylation: Add 2-furoyl chloride dropwise to the amino acid solution under vigorous stirring at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Isolation: Collect the crude product by filtration and wash with cold water.

Protocol for Purification:

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.

  • Chromatography: For higher purity, subject the recrystallized product to column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation Workflow

The following workflow outlines a general approach to assess the biological activity of the synthesized compounds.

Bioassay_Workflow Compound Compound In Vitro Assays In Vitro Assays Compound->In Vitro Assays Enzyme Kinetics, Binding Assays Cell-Based Assays Cell-Based Assays Compound->Cell-Based Assays Signaling Pathway Activation, Cell Proliferation Data Analysis Data Analysis In Vitro Assays->Data Analysis Cell-Based Assays->Data Analysis

Workflow for biological evaluation.

Protocol for mTORC1 Activation Assay (for this compound):

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or C2C12 myoblasts) in appropriate media.

  • Starvation: Prior to treatment, starve the cells of amino acids to establish a baseline mTORC1 activity.

  • Treatment: Treat the cells with varying concentrations of this compound, leucine (positive control), and a vehicle control.

  • Lysis: After the treatment period, lyse the cells to extract proteins.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1. An increase in phosphorylation indicates mTORC1 activation.

Protocol for Cellular Uptake Assay:

  • Cell Culture: Plate cells in a multi-well format.

  • Radiolabeling (Optional): If a radiolabeled version of the compound is available, it can be used for direct uptake measurement.

  • Treatment: Incubate the cells with the test compound at various concentrations and time points.

  • Washing: Wash the cells thoroughly to remove any unbound compound.

  • Quantification: Lyse the cells and quantify the intracellular concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).

Conclusion

This compound and N-(2-Furoyl)glycine are structurally related N-acylated amino acids with potentially distinct biological roles. While this compound, due to its leucine component, is hypothesized to be a modulator of the mTOR signaling pathway with potential applications in muscle physiology, N-(2-Furoyl)glycine is primarily recognized as a metabolic byproduct of dietary furan intake.

A significant gap in the current scientific literature is the absence of direct, head-to-head experimental comparisons of these two molecules. Future research should focus on comparative studies to elucidate their respective biological activities, potencies, and therapeutic potentials. The experimental protocols outlined in this guide provide a foundation for such investigations. Researchers are encouraged to adapt and optimize these methods to explore the nuanced differences between these two interesting compounds.

References

Efficacy of N-(2-Furoyl)leucine versus other compounds in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data reveals a notable absence of published efficacy studies for N-(2-Furoyl)leucine in neurodegenerative disease models. Extensive searches of scientific literature and drug databases did not yield any specific in vitro or in vivo data on the neuroprotective effects or mechanism of action of this particular compound. Therefore, a direct comparison with other compounds is not feasible at this time.

In light of this, this guide will focus on a closely related and well-researched N-acyl amino acid, N-acetyl-L-leucine (NALL) , which has demonstrated significant therapeutic potential in a variety of preclinical models of neurodegenerative and neurological disorders. This guide will provide a comparative overview of NALL's efficacy across different disease models, detail its proposed mechanisms of action, and provide experimental protocols for key studies, serving as a valuable resource for researchers in the field of neurotherapeutics.

N-acetyl-L-leucine (NALL): A Promising Neuroprotective Agent

NALL is a modified version of the essential amino acid L-leucine and has been investigated for its therapeutic effects in several neurological conditions. Preclinical studies have shown its ability to improve motor and cognitive functions, reduce pathological protein aggregation, and modulate key cellular pathways implicated in neurodegeneration.

Comparative Efficacy of NALL in Preclinical Models

The following table summarizes the key findings from preclinical studies of NALL in various disease models.

Disease ModelAnimal ModelKey Efficacy EndpointsResults
Parkinson's Disease MPTP-induced mouse modelMotor function (Rotarod test), Dopaminergic (DA) neuron survivalAlleviated motor impairments and reduced DA neuronal deficits.[1]
LRRK2R1441C knock-in miceMotor learning, pS129-alpha-synuclein levels, Parkin expressionImproved dopamine-dependent motor learning, decreased pS129-alpha-synuclein, and increased parkin levels.[2][3]
Niemann-Pick Disease Type C (NPC) NPC-/- mouse modelAtaxia, Disease progression, LifespanSignificantly improved ataxia, slowed disease progression, and extended lifespan.[4]
GM2 Gangliosidoses (Tay-Sachs & Sandhoff diseases) Hexb-/- mouse modelAtaxia, Disease progression, LifespanSignificantly improved ataxia, slowed disease progression, and extended lifespan (when administered presymptomatically or symptomatically).[4]
Traumatic Brain Injury (TBI) Controlled cortical impact (CCI) mouse modelMotor and cognitive outcomes, Cell death, NeuroinflammationSignificantly improved motor and cognitive function, attenuated cortical cell death, and reduced neuroinflammatory markers.[5][6]

Proposed Mechanisms of Action for N-acetyl-L-leucine

The neuroprotective effects of NALL are believed to be mediated through multiple cellular pathways.

NALL_Mechanism_of_Action NALL N-acetyl-L-leucine (NALL) HTRA1 Upregulates HTRA1 NALL->HTRA1 Parkin Upregulates wild-type Parkin NALL->Parkin Autophagy Modulates Autophagy NALL->Autophagy Mitochondrial_Proteins Upregulates Mitochondrial & Lysosomal Proteins NALL->Mitochondrial_Proteins pS129_syn Decreased pS129-α-synuclein HTRA1->pS129_syn Synaptic_Function Improved Synaptic Function (Dopamine transporter, Synaptojanin-1) Parkin->Synaptic_Function Neuroinflammation Reduced Neuroinflammation Autophagy->Neuroinflammation Cell_Death Attenuated Cell Death Autophagy->Cell_Death

Caption: Proposed mechanisms of action for N-acetyl-L-leucine (NALL).

Key mechanistic findings include:

  • Reduction of Pathological Alpha-Synuclein: In models of Parkinson's disease, NALL treatment led to a decrease in the levels of phosphorylated alpha-synuclein (pS129-syn), a key pathological hallmark of the disease.[2][3] This effect was found to be dependent on the upregulation of the serine protease HTRA1.[2][3]

  • Upregulation of Protective Proteins: NALL has been shown to increase the expression of wild-type parkin, a protein with neuroprotective functions that is often implicated in Parkinson's disease.[2][3]

  • Improvement of Synaptic Function: By upregulating parkin, NALL treatment led to an increase in the functional dopamine transporter and the synaptic membrane-associated protein synaptojanin-1, suggesting an improvement in synaptic function.[2][3]

  • Modulation of Autophagy: In a mouse model of traumatic brain injury, the beneficial effects of NALL were associated with a partial restoration of autophagy flux, the cellular process for clearing damaged components.[5][6]

  • Upregulation of Lysosomal and Mitochondrial Proteins: Proteomic analysis of dopaminergic neurons derived from Parkinson's disease patients revealed that NALL treatment led to the upregulation of lysosomal and mitochondrial proteins, suggesting a role in improving cellular energy metabolism and waste clearance.[2][3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited in this guide are provided below.

Parkinson's Disease Mouse Model (MPTP-induced)

MPTP_Model_Workflow start C57BL/6 mice mptp MPTP Injection (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) start->mptp nall_treatment Oral Administration of NALL mptp->nall_treatment behavioral Motor Function Assessment (e.g., Rotarod Test) nall_treatment->behavioral histology Immunohistochemical Analysis of Dopaminergic Neurons behavioral->histology end Data Analysis histology->end

Caption: Experimental workflow for the MPTP-induced mouse model of Parkinson's disease.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[1]

  • NALL Administration: N-acetyl-L-leucine is administered orally.

  • Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod test.

  • Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue is performed to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum using techniques like tyrosine hydroxylase immunohistochemistry.

Traumatic Brain Injury Mouse Model (CCI)

TBI_Model_Workflow start Adult male mice cci Controlled Cortical Impact (CCI) to induce TBI start->cci nall_treatment Oral Administration of NALL cci->nall_treatment functional_recovery Motor & Cognitive Function Tests (e.g., Morris water maze) nall_treatment->functional_recovery molecular_analysis Analysis of Cortical Tissue (Cell death, Neuroinflammation, Autophagy markers) functional_recovery->molecular_analysis end Data Analysis molecular_analysis->end

Caption: Experimental workflow for the CCI-induced mouse model of traumatic brain injury.

  • Animal Model: Adult male mice are commonly used.

  • Induction of TBI: A controlled cortical impact (CCI) device is used to induce a standardized brain injury.[5][6]

  • NALL Administration: N-acetyl-L-leucine is administered orally, typically starting shortly after the injury.

  • Functional Assessment: A battery of behavioral tests is used to assess motor and cognitive deficits, including the Morris water maze for learning and memory.[5][6]

  • Histological and Molecular Analysis: Brain tissue is analyzed for markers of cell death (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 and GFAP immunohistochemistry), and autophagy (e.g., LC3 and p62 immunoblotting).[5][6]

Conclusion

While there is a clear lack of preclinical data for this compound, the available evidence for the related compound N-acetyl-L-leucine is promising. NALL has demonstrated robust efficacy across multiple, mechanistically diverse preclinical models of neurological disorders. Its ability to modulate fundamental cellular processes such as protein aggregation, autophagy, and synaptic function highlights its potential as a broad-spectrum neuroprotective agent. Further research is warranted to elucidate the full therapeutic potential of NALL and to investigate other N-acyl amino acids, including this compound, to determine if they share similar neuroprotective properties. Comparative studies between different N-acyl amino acids will be crucial to identify the most potent and effective candidates for clinical development.

References

Safety Operating Guide

Proper Disposal of N-(2-Furoyl)leucine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of N-(2-Furoyl)leucine, ensuring compliance with general laboratory waste regulations and promoting a safe working environment for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Waste Characterization and Segregation

All laboratory chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional[2]. Therefore, this compound, including any contaminated materials such as gloves, bench paper, or pipette tips, should be disposed of as hazardous chemical waste.

Key Segregation Practices:

  • Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof container lined with a plastic bag.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Incompatible Wastes: Amides can be incompatible with acids, potentially generating heat or toxic gases[3]. Therefore, do not mix this compound waste with acidic waste streams.

Step-by-Step Disposal Protocol

  • Container Selection: Choose a waste container that is chemically compatible with this compound. Plastic containers are generally preferred for solid and aqueous waste[4]. The container must have a tightly fitting lid.

  • Labeling: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department[2]. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

  • Waste Accumulation:

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory where the waste is generated[4].

    • Keep the waste container securely closed at all times, except when adding waste[5][6].

    • Ensure secondary containment is in place to capture any potential leaks.

  • Storage Limits: Adhere to the regulatory limits for hazardous waste accumulation in a satellite area. These are generally:

    • A maximum of 55 gallons of hazardous waste[2][4][7].

    • A maximum of 1 quart of any acutely toxic ("P-listed") waste[2][4]. While this compound is not typically P-listed, it is crucial to be aware of this limit for other chemicals in the lab.

  • Requesting Disposal: Once the container is full or has been in storage for up to 12 months, submit a collection request to your institution's EHS or hazardous waste management program[2][4]. Do not transport the waste yourself[2].

Prohibited Disposal Methods:

  • Do not dispose of this compound in the regular trash[5].

  • Do not dispose of this compound down the sink or into any sanitary sewer system[2][5].

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal[2].

Data Summary for Laboratory Waste Management

For easy reference, the following table summarizes key quantitative limits and guidelines for managing hazardous chemical waste in a laboratory setting, in accordance with U.S. regulations.

ParameterGuideline/LimitRegulation Source
Maximum Hazardous Waste Volume 55 gallons40 CFR 262, Subpart K[7]
Maximum Acutely Hazardous Waste (P-List) 1 quart (liquid) or 1 kg (solid)40 CFR 262[4]
Maximum Accumulation Time 12 months in a Satellite Accumulation Area40 CFR 262, Subpart K[7]
pH for Aqueous Drain Disposal (if permissible) Between 5.5 and 9.5General Municipal Sewer Use Regulations[8]

Visual Guide to Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generate This compound Waste ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_contaminated Is material contaminated with This compound? waste_type Determine Waste Type is_contaminated->waste_type Yes no_trash Do NOT Dispose in Regular Trash or Sink is_contaminated->no_trash No, but is other chemical waste ppe_check->is_contaminated solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage request_pickup Container Full or >12 months old? Request EHS Pickup storage->request_pickup request_pickup->storage No end End: Proper Disposal request_pickup->end Yes

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.